Mpro/PLpro-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H19NO |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-methyl-N-[(1R)-1-naphthalen-2-ylethyl]benzamide |
InChI |
InChI=1S/C20H19NO/c1-14-7-3-6-10-19(14)20(22)21-15(2)17-12-11-16-8-4-5-9-18(16)13-17/h3-13,15H,1-2H3,(H,21,22)/t15-/m1/s1 |
InChI Key |
PNLGQULYJADVGW-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N[C@H](C)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Dual-Action SARS-CoV-2 Protease Inhibitor: A Technical Guide to the Discovery and Synthesis of Mpro/PLpro-IN-1
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and characterization of Mpro/PLpro-IN-1 (also known as Compound 29), a potent dual inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro) and papain-like protease (PLpro), is now available for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the molecule's journey from in silico design to biological evaluation, offering valuable insights for the development of novel antiviral therapeutics.
This compound emerged from a step-by-step in silico design of a small library of compounds targeting the main protease of SARS-CoV-2.[1] Subsequent enzymatic and cellular screenings revealed its unique dual inhibitory action against both essential viral proteases.[1] This guide furnishes the scientific community with the core data and methodologies underpinning this discovery.
Quantitative Biological Data
The inhibitory potency of this compound against both Mpro and PLpro, along with its antiviral efficacy in a cellular model, is summarized below.
| Target Enzyme/Virus Strain | Assay Type | Measurement | Value (μM) | Reference |
| SARS-CoV-2 Mpro | Enzymatic Inhibition | IC50 | 1.72 | [1] |
| SARS-CoV-2 PLpro | Enzymatic Inhibition | IC50 | 0.67 | [1] |
| SARS-CoV-2 (Strain 2019-nCoV/IDF0372) | Cell-based Antiviral | EC50 | 0.32 | [1] |
| SARS-CoV-2 (Strain GHB-03021) | Cell-based Antiviral | EC50 | 1.37 | [1] |
| Vero Cells | Cytotoxicity | CC50 | 38.67 | [1] |
Synthesis Pathway
The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The key steps involve peptide couplings and the introduction of a chloroacetamide warhead.
Experimental Protocols
Synthesis of this compound (Compound 29)
The synthesis of this compound was achieved through a series of peptide coupling reactions followed by acylation.
-
Synthesis of Boc-Trp-Bn: To a solution of Boc-Trp-OH in dichloromethane (B109758) (DCM), benzylamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl), and 1-hydroxybenzotriazole (B26582) (HOBt) were added. The reaction mixture was stirred at room temperature until completion. The crude product was purified to yield Boc-Trp-Bn.
-
Synthesis of H-Trp-Bn: The Boc protecting group of Boc-Trp-Bn was removed using trifluoroacetic acid (TFA) in DCM to afford H-Trp-Bn.
-
Synthesis of Boc-Val-Trp-Bn: H-Trp-Bn was coupled with Boc-Val-OH using EDC.HCl and HOBt in DCM to give Boc-Val-Trp-Bn.
-
Synthesis of H-Val-Trp-Bn: The Boc group of Boc-Val-Trp-Bn was deprotected with TFA in DCM to yield H-Val-Trp-Bn.
-
Synthesis of this compound (Compound 29): H-Val-Trp-Bn was dissolved in DCM, and triethylamine (TEA) was added. The solution was cooled, and chloroacetyl chloride was added dropwise. The reaction was stirred to completion, and the final product, this compound, was purified.
Enzymatic Inhibition Assays
The inhibitory activity of this compound against SARS-CoV-2 Mpro and PLpro was determined using Fluorescence Resonance Energy Transfer (FRET)-based assays.
Mpro FRET Assay Protocol: The assay was performed in a buffer containing Tris-HCl, NaCl, EDTA, and DTT. The Mpro enzyme was pre-incubated with various concentrations of this compound for a defined period at a specific temperature. The enzymatic reaction was initiated by the addition of a specific FRET substrate. The fluorescence signal was monitored over time using a plate reader with appropriate excitation and emission wavelengths. The initial velocities were calculated from the linear phase of the reaction progress curves, and the IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.
PLpro FRET Assay Protocol: A similar FRET-based assay was employed to determine the inhibitory activity against PLpro. The assay was conducted in a suitable buffer (e.g., HEPES with DTT). The PLpro enzyme was pre-incubated with the inhibitor at various concentrations. The reaction was started by adding a specific PLpro FRET substrate. The fluorescence was measured kinetically, and the data were analyzed to calculate the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Discovery and Rationale
The discovery of this compound was guided by an in silico approach targeting the Mpro of SARS-CoV-2. A library of compounds was designed and virtually screened. Promising candidates were then synthesized and evaluated in enzymatic assays. The initial screening identified several compounds with inhibitory activity against Mpro. Further cellular antiviral screening highlighted this compound (Compound 29) as a potent inhibitor of SARS-CoV-2 replication at non-toxic concentrations.[1] To understand its potent cellular activity, further in vitro assays were conducted, which unexpectedly revealed its inhibitory effect on a second crucial viral enzyme, PLpro.[1] This dual-targeting mechanism is a promising strategy for developing antiviral agents with a potentially higher barrier to resistance.
References
Mpro/PLpro-IN-1: A Technical Guide to its Mechanism of Action in Viral Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Mpro/PLpro-IN-1, a dual inhibitor of two critical SARS-CoV-2 proteases: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). By targeting both enzymes, this compound presents a compelling strategy for inhibiting viral replication. This document outlines the compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and workflows.
Core Mechanism of Action: Disrupting Viral Polyprotein Processing
The replication of SARS-CoV-2 is critically dependent on the function of its two viral proteases, Mpro and PLpro. These enzymes are responsible for cleaving the large viral polyproteins (pp1a and pp1ab) that are initially translated from the viral RNA genome. This cleavage process releases individual non-structural proteins (NSPs) that are essential for forming the viral replication and transcription complex (RTC), the machinery responsible for replicating the viral genome and transcribing its genes.[1][2]
This compound, also identified as Compound 29 in the primary literature, acts as a dual inhibitor, targeting both Mpro and PLpro.[3] By inhibiting these proteases, the compound effectively blocks the maturation of the viral polyproteins. This disruption prevents the assembly of the RTC, thereby halting viral replication within the host cell. The dual-targeting nature of this compound is significant as it may offer a higher barrier to the development of viral resistance compared to single-target inhibitors.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key findings from the foundational study by Di Sarno et al. (2021).[4]
| Enzymatic Inhibition | |
| Target Protease | IC50 (μM) |
| SARS-CoV-2 Mpro | 1.72[3] |
| SARS-CoV-2 PLpro | 0.67[3] |
| Antiviral Activity in Vero Cells | |
| SARS-CoV-2 Strain | EC50 (μM) |
| 2019-nCoV strain 2019-nCoV/Italy-INMI1 | 0.32 |
| UK variant (B.1.1.7) | 1.37[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound, based on the work of Di Sarno et al. (2021).[4]
Mpro Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)
-
Principle: This assay measures the cleavage of a fluorogenic peptide substrate by Mpro. The substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate: Ac-Abu-Tle-Leu-Gln-AMC
-
Assay buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (Compound 29)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 1 µL of the this compound dilution (or DMSO for control).
-
Add 10 µL of 50 nM Mpro solution in assay buffer.
-
Incubate the plate at 30 °C for 15 minutes.
-
Initiate the reaction by adding 5 µL of 20 µM FRET substrate solution.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes at 30 °C.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a dose-response curve.
-
PLpro Enzymatic Assay (Fluorescence-based)
-
Principle: Similar to the Mpro assay, this assay utilizes a fluorogenic substrate to measure the enzymatic activity of PLpro.
-
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Fluorogenic substrate: Z-RLRGG-AMC
-
Assay buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (Compound 29)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 1 µL of the this compound dilution (or DMSO for control).
-
Add 10 µL of 100 nM PLpro solution in assay buffer.
-
Incubate the plate at 30 °C for 15 minutes.
-
Initiate the reaction by adding 5 µL of 50 µM Z-RLRGG-AMC substrate solution.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes at 30 °C.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the inhibitor concentration against the percentage of inhibition.
-
Antiviral Plaque Reduction Assay in Vero Cells
-
Principle: This cell-based assay evaluates the ability of the compound to inhibit SARS-CoV-2-induced cell death (cytopathic effect) by quantifying the reduction in viral plaques.
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock (e.g., 2019-nCoV/Italy-INMI1)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (Compound 29)
-
Crystal Violet solution
-
6-well plates
-
-
Protocol:
-
Seed Vero E6 cells in 6-well plates and grow to 95-100% confluency.
-
Prepare serial dilutions of this compound in DMEM.
-
Infect the cell monolayers with a specific number of plaque-forming units (PFU) of SARS-CoV-2 for 1 hour at 37 °C.
-
After infection, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cells with a medium containing 2% carboxymethylcellulose and the different concentrations of this compound.
-
Incubate the plates at 37 °C in a 5% CO2 incubator for 72 hours.
-
After incubation, fix the cells with 4% paraformaldehyde.
-
Stain the cells with 1% Crystal Violet solution to visualize the plaques.
-
Count the number of plaques for each inhibitor concentration.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
-
Visualizations
Signaling Pathway of Viral Replication Inhibition
References
- 1. biorxiv.org [biorxiv.org]
- 2. Design of SARS-CoV-2 Mpro, PLpro dual-target inhibitors based on deep reinforcement learning and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a dual acting SARS-CoV-2 proteases inhibitor through in silico design and step-by-step biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Function of SARS-CoV and SARS-CoV-2 Main Proteases and Their Inhibition: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Silico Design and Structural Characterization of Mpro/PLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational design, structural analysis, and experimental validation of inhibitors targeting the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. These two cysteine proteases are critical for the viral life cycle, making them prime targets for the development of antiviral therapeutics. This document details the methodologies employed in the discovery and characterization of dual and single-target inhibitors, presenting quantitative data, experimental protocols, and visual representations of key processes.
Introduction to Mpro and PLpro as Antiviral Targets
The SARS-CoV-2 genome encodes for large polyproteins, pp1a and pp1ab, which require proteolytic cleavage to release functional non-structural proteins (nsps) essential for viral replication and transcription.[1][2] The main protease (Mpro), also known as 3C-like protease (3CLpro), is a homodimeric enzyme that cleaves the polyprotein at no fewer than 11 sites.[3] The papain-like protease (PLpro), a domain of nsp3, cleaves the N-terminus of the polyprotein at three sites.[1][4] Beyond its proteolytic activity, PLpro is also implicated in the evasion of the host's innate immune response by reversing post-translational modifications of ubiquitin and ISG15.[1][2] The essential roles of Mpro and PLpro in viral replication make them highly attractive targets for antiviral drug development.[5][6][7]
In Silico Design Strategies for Mpro/PLpro Inhibitors
Computational methods are pivotal in accelerating the discovery of potent Mpro and PLpro inhibitors. These strategies range from virtual screening of large compound libraries to the de novo design of novel chemical entities.
A common workflow for the in silico design of dual Mpro/PLpro inhibitors involves a multi-step process that begins with target preparation and culminates in the identification of promising lead candidates for experimental validation.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[7][8] This technique is widely used for virtual screening of large compound libraries to identify potential inhibitors.[9] For Mpro and PLpro, docking studies typically target the catalytic dyad (Cys145 and His41 for Mpro; Cys111, His272, and Asp286 for PLpro) or allosteric sites.[10]
Following molecular docking, MD simulations are employed to study the stability of the ligand-protein complex over time.[5][8] These simulations provide insights into the dynamic behavior of the complex, conformational changes, and the role of solvent molecules, offering a more accurate assessment of binding stability than static docking poses.[7]
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to filter out compounds with unfavorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures.[5]
Structural Characterization
X-ray crystallography is the primary method for determining the high-resolution three-dimensional structure of Mpro and PLpro, both in their apo forms and in complex with inhibitors.[11][12] These structures are invaluable for understanding the molecular basis of inhibitor binding and for guiding structure-based drug design efforts.[3][13]
The general workflow for the structural characterization of Mpro/PLpro-inhibitor complexes by X-ray crystallography is a sequential process from protein production to structure determination.
Quantitative Data on Mpro/PLpro Inhibitors
The following tables summarize quantitative data for representative inhibitors of Mpro and PLpro, providing a basis for comparison of their efficacy.
Table 1: Antiviral Activity of Selected Mpro and PLpro Inhibitors
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| Sitagliptin | PLpro | 0.32 | 21.59 | 67 | Huh-7.5 |
| Daclatasvir HCl | PLpro | 1.59 | 32.14 | 20.2 | Huh-7.5 |
| Lycorine HCl | Mpro | 0.01 | >10 | >1000 | Huh-7.5 |
| MG-101 | Mpro | 0.038 | 1.94 | 51 | Huh-7.5 |
| Nelfinavir mesylate | Mpro | 0.02 | 1.4 | 70 | Huh-7.5 |
Data sourced from a study on repurposed drugs.[14]
Table 2: Enzymatic Inhibition of Selected PLpro Inhibitors
| Compound | Target | IC50 (µM) |
| GRL0617 | PLpro | 1.67 |
| YM155 | PLpro | 20.16 |
| Cryptotanshinone | PLpro | 52.24 |
| Tanshinone I | PLpro | 18.58 |
Data from a validation study of reported PLpro inhibitors.[15]
Table 3: Dual Inhibition Activity of Cetylpyridinium Chloride
| Target | IC50 (µM) |
| PLpro | 2.72 ± 0.09 |
| Mpro | 7.25 ± 0.15 |
Data from an in vitro screen of the Microsource Spectrum library.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments in the characterization of Mpro and PLpro inhibitors.
-
Gene Synthesis and Cloning : The gene for SARS-CoV-2 Mpro is synthesized and cloned into an expression vector, such as pGEX-6P-1, with a cleavable tag (e.g., GST).
-
Expression : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, then induced with IPTG and incubated at a lower temperature (e.g., 16-20°C) overnight.
-
Lysis : Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). Cells are lysed by sonication or high-pressure homogenization.
-
Purification : The lysate is clarified by centrifugation. The supernatant containing the tagged Mpro is loaded onto a GST-affinity column. After washing, the protein is eluted. The tag is then cleaved by a specific protease (e.g., PreScission Protease).
-
Final Purification : A final purification step using size-exclusion chromatography is performed to separate the cleaved Mpro from the tag and any remaining impurities.
-
Assay Principle : This assay uses a fluorescently labeled peptide substrate that mimics a natural Mpro cleavage site. The peptide contains a fluorophore and a quencher. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Reagents :
-
Assay Buffer: 20 mM Tris pH 7.3, 1 mM EDTA, 1 mM DTT.
-
Mpro Enzyme: Purified Mpro at a final concentration of ~140 nM.
-
FRET Substrate: DABCYL-KTSAVLQ↓SGFRKM-E(EDANS)-NH2 at a final concentration of 30 µM.
-
Test Compounds: Serially diluted in DMSO.
-
-
Procedure :
-
Add Mpro enzyme to the wells of a 96-well plate containing the assay buffer.
-
Add the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time (e.g., 30 minutes at 37°C) using a plate reader with excitation at 360 nm and emission at 460 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression.[16]
-
-
Assay Principle : This cell-based assay uses a reporter construct that expresses a fluorescent protein (e.g., GFP) that is activated upon cleavage by the target protease (Mpro or PLpro). Inhibition of the protease prevents cleavage and subsequent fluorescence.
-
Procedure :
-
Cell Culture and Transfection : HEK293T cells are seeded in 96-well plates. The cells are then transfected with a plasmid encoding the FlipGFP reporter specific for either Mpro or PLpro.
-
Compound Treatment : After transfection, cells are treated with various concentrations of the test compounds.
-
Incubation : The plates are incubated for a period (e.g., 24-48 hours) to allow for reporter expression and cleavage.
-
Fluorescence Quantification : The fluorescence signal is measured using a fluorescence microscope or plate reader.
-
Data Analysis : The reduction in fluorescence in treated cells compared to untreated controls is used to determine the inhibitory activity of the compounds.[17]
-
-
Crystallization : Purified Mpro is concentrated and mixed with a crystallization solution. Crystals are grown using the sitting drop or hanging drop vapor diffusion method.
-
Ligand Soaking : Apo-Mpro crystals are transferred to a solution containing the inhibitor to allow the compound to diffuse into the crystal and bind to the active site.
-
Cryo-protection and Data Collection : The crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol) and then flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[13]
-
Structure Determination and Refinement : The structure is solved by molecular replacement using a known Mpro structure as a search model. The model is then refined against the diffraction data to obtain the final structure of the Mpro-inhibitor complex.[1][13]
Conclusion
The dual targeting of Mpro and PLpro represents a promising strategy for the development of broad-spectrum anticoronaviral agents. The integration of in silico design, structural biology, and robust experimental validation is crucial for the successful identification and optimization of potent inhibitors. The methodologies and data presented in this guide offer a framework for researchers engaged in the discovery of novel therapeutics against SARS-CoV-2 and future coronaviruses. Further preclinical and clinical studies are required to validate the in silico and in vitro findings for the lead compounds.[5]
References
- 1. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for production and characterization of SARS-CoV-2 PLpro in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfu.ca [sfu.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular dynamics simulation of docking structures of SARS-CoV-2 main protease and HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted structural design of molecular scaffolds for dual-action peptidomimetic inhibitors against SARS-CoV-2 MPRO and PLPRO | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 7. De novo design of novel protease inhibitor candidates in the treatment of SARS-CoV-2 using deep learning, docking, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking and dynamics simulation of main protease of SARS-CoV-2 with naproxen derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico Exploration of Inhibitors for SARS-CoV-2's Papain-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. X-ray Serial Synchrotron Crystallography Study of SARS-CoV-2 Main Protease [thesis.unipd.it]
- 12. dgk-home.de [dgk-home.de]
- 13. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of Potent Inhibitors Targeting the Main Protease of SARS-CoV-2 Using QSAR Modeling, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.cnr.it [iris.cnr.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Dual-Targeting of SARS-CoV-2 Proteases: A Technical Guide to the Binding Affinity of Mpro/PLpro-IN-1
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of Mpro/PLpro-IN-1, a potent dual inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro) and papain-like protease (PLpro). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics.
Executive Summary
The SARS-CoV-2 pandemic has underscored the urgent need for effective antiviral agents. The viral proteases, Mpro and PLpro, are essential for viral replication and are prime targets for therapeutic intervention. This compound (also identified as compound 29 in foundational research) has emerged as a significant lead compound, demonstrating a dual inhibitory mechanism.[1][2] This guide summarizes the quantitative binding data for this compound, details the experimental protocols for assessing its inhibitory activity, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The inhibitory potency of this compound against both Mpro and PLpro has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are presented below.
| Target Protease | Inhibitor | IC50 (μM) | Reference |
| SARS-CoV-2 Mpro | This compound | 1.72 | [Di Sarno et al., 2021][1][2] |
| SARS-CoV-2 PLpro | This compound | 0.67 | [Di Sarno et al., 2021][1][2] |
Experimental Protocols
The determination of the binding affinity of this compound was achieved through fluorescence-based enzymatic assays. The following sections provide a detailed methodology for these key experiments, based on established protocols.
Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the cleavage of a fluorogenic substrate by Mpro. The substrate consists of a peptide sequence recognized by Mpro, flanked by a FRET donor and quencher pair. In the uncleaved state, the quencher suppresses the donor's fluorescence. Upon cleavage by Mpro, the donor and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate peptide
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (or other test compounds)
-
384-well assay plates (black, low-volume)
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant Mpro in assay buffer.
-
Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.
-
Add the Mpro solution to the wells of the 384-well plate.
-
Add the diluted this compound or DMSO (as a control) to the wells containing Mpro and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence progress curves.
-
Determine the IC50 value by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
PLpro Inhibition Assay (Fluorescence-based)
Similar to the Mpro assay, the PLpro inhibition assay utilizes a fluorogenic substrate that releases a fluorescent signal upon cleavage by the enzyme.
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Fluorogenic PLpro substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)
-
This compound (or other test compounds)
-
384-well assay plates (black, low-volume)
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant PLpro in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the PLpro solution to the wells of the 384-well plate.
-
Add the diluted this compound or DMSO control to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Start the reaction by adding the fluorogenic PLpro substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the initial reaction rates from the linear portion of the kinetic traces.
-
Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration and fitting the data using a suitable nonlinear regression model.
Visualized Pathways and Workflows
SARS-CoV-2 Polyprotein Processing by Mpro and PLpro
The following diagram illustrates the critical roles of Mpro and PLpro in the cleavage of the viral polyproteins (pp1a and pp1ab), which is an essential step for the formation of the viral replication and transcription complex.
Caption: SARS-CoV-2 polyprotein processing pathway and inhibition by this compound.
Experimental Workflow for Inhibitor Identification
The discovery and characterization of this compound followed a structured experimental workflow, beginning with computational design and culminating in biological validation.
Caption: Workflow for the identification and characterization of this compound.
Conclusion
This compound represents a promising dual inhibitor of SARS-CoV-2 Mpro and PLpro. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working on the development of novel antiviral therapies targeting these essential viral enzymes. The methodologies described herein can be adapted for the screening and characterization of other potential inhibitors, thereby accelerating the discovery of new treatments for COVID-19 and future coronavirus-related diseases.
References
- 1. Identification of a dual acting SARS-CoV-2 proteases inhibitor through in silico design and step-by-step biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a dual acting SARS-CoV-2 proteases inhibitor through in silico design and step-by-step biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Mpro and PLpro for the Development of Dual Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. Two non-structural cysteine proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), are essential for viral replication, making them prime targets for antiviral drug development.[1][2] These proteases process the viral polyproteins into functional proteins required for the assembly of the replication-transcription complex.[3][4][5][6] Given their critical and distinct roles in the viral life cycle, a therapeutic strategy targeting both Mpro and PLpro with a single dual inhibitor presents a promising approach to combat infection and potentially reduce the likelihood of drug resistance. This technical guide provides an in-depth overview of the target validation for Mpro and PLpro, focusing on quantitative data for dual inhibitors, detailed experimental protocols for their evaluation, and visualization of key pathways and workflows.
The Role of Mpro and PLpro in the SARS-CoV-2 Life Cycle
Upon entry into a host cell, the positive-sense single-stranded RNA genome of SARS-CoV-2 is translated into two large polyproteins, pp1a and pp1ab.[5][6] The processing of these polyproteins into 16 non-structural proteins (nsps) is a critical step for viral replication and is primarily carried out by Mpro and PLpro.[6][7][8]
-
Main Protease (Mpro/3CLpro): Mpro is responsible for the majority of the proteolytic cleavages, excising 11 of the 16 nsps from the C-terminal portion of the polyprotein.[3][4][7] The functional form of Mpro is a homodimer, and its active site contains a catalytic dyad of Cysteine-145 and Histidine-41.[6][9]
-
Papain-like Protease (PLpro): PLpro cleaves the N-terminal end of the polyprotein, releasing nsp1, nsp2, and nsp3.[6] Beyond its role in polyprotein processing, PLpro also possesses deubiquitinating and deISGylating activities, which help the virus evade the host's innate immune response.[10] The active site of PLpro features a catalytic triad (B1167595) of Cysteine-111, Histidine-272, and Aspartate-286.[6][9]
The essential and highly conserved nature of both Mpro and PLpro across coronaviruses makes them attractive targets for broad-spectrum antiviral inhibitors.[6]
Quantitative Data for Mpro and PLpro Dual Inhibitors
The development of dual inhibitors targeting both Mpro and PLpro is an active area of research. The following table summarizes publicly available in vitro inhibitory data for compounds that have been evaluated against both proteases.
| Compound/Derivative | Mpro IC50 (µM) | PLpro IC50 (µM) | Antiviral EC50 (µM) | Cell Line | Reference(s) |
| Chalcone Derivative 6 | 11 | 1 | - | - | [11] |
| Ginkgolic Acid | Irreversible | Irreversible (IC50 ~2) | - | - | [11] |
| Anacardic Acid | Irreversible | Irreversible (IC50 ~16) | - | - | [11] |
| Compound 29 | 0.67 - 1.72 | 0.67 - 1.72 | ~1 | - | [11] |
| 9-fluorenone sulfonamide 3e | 23 ± 3.4 | 6.33 ± 0.5 | 13.4 ± 0.28 | - | [1][12] |
| MG-101 (Calpain Inhibitor) | - | - | 0.038 | - | [1] |
| Disulfiram | 2.45 | 13.06 | - | - | [1] |
| Ebselen | 0.67 | 2.35 | - | - | [1] |
| Phenothiazine Urea 5 | Inhibited | Inhibited | - | SARS-CoV-2, OC43, 229E | [9] |
Note: The table includes compounds explicitly described as dual inhibitors or those for which inhibitory data against both proteases were available in the cited literature. A dash (-) indicates that the data was not provided in the referenced source.
Experimental Protocols for Inhibitor Validation
A multi-step approach is required to validate the efficacy of potential dual inhibitors, progressing from in vitro enzymatic assays to cell-based and viral replication assays.
FRET-Based Enzymatic Inhibition Assay
This high-throughput assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified Mpro and PLpro.[13][14] It utilizes a fluorescently labeled peptide substrate that mimics the natural cleavage site of the protease. Cleavage of the substrate by the protease separates a fluorophore from a quencher, resulting in an increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 150 mM NaCl, 1 mM EDTA, and 1 mM DTT.[15]
-
Enzyme Stock: Purified recombinant SARS-CoV-2 Mpro or PLpro diluted in assay buffer to the desired final concentration (e.g., 20 nM for PLpro).[13]
-
Substrate Stock: FRET peptide substrate (e.g., for PLpro) dissolved in DMSO and then diluted in assay buffer to the desired final concentration (e.g., 1 µM).[13]
-
Compound Dilutions: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted compound to the wells of a black 384-well plate.[13]
-
Add 25 µL of the diluted enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the diluted FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., λex = 355 nm, λem = 460 nm for ACC release).[15]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities to a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Protease Inhibition Assay
Cell-based assays are crucial for determining a compound's ability to inhibit the target protease within a cellular environment, providing insights into cell permeability and off-target effects. The FlipGFP assay is one such method.[16]
Protocol (FlipGFP Assay):
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293T) in appropriate media.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with a plasmid encoding the protease (Mpro or PLpro) and a reporter plasmid (e.g., pcDNA3-TEV-flipGFP-T2A-mCherry).
-
-
Compound Treatment:
-
After 24 hours of transfection, add serial dilutions of the test compound to the cells.
-
Include appropriate controls: vehicle (e.g., DMSO), positive control inhibitor, and mock-transfected cells.
-
Incubate the cells with the compound for a specified period (e.g., 24 hours).
-
-
Fluorescence Measurement:
-
Measure the GFP and mCherry fluorescence signals using a fluorescence microscope or a high-content imager.
-
-
Data Analysis:
-
The reporter system is designed such that protease activity leads to a change in the GFP signal.
-
Quantify the GFP signal in inhibitor-treated cells relative to vehicle-treated cells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular EC50 value.
-
Plaque Reduction Assay
This assay is the gold standard for evaluating the antiviral activity of a compound by measuring its ability to inhibit viral replication and the formation of viral plaques in a cell monolayer.[17][18][19][20][21]
Protocol:
-
Cell Seeding:
-
Seed a susceptible cell line (e.g., Vero E6) in 6-well or 12-well plates and grow to confluency.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the test compound in a serum-free medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU).
-
-
Infection and Treatment:
-
Pre-incubate the diluted virus with the compound dilutions for 1 hour at 37°C.
-
Aspirate the culture medium from the confluent cell monolayers and wash with PBS.
-
Inoculate the cells with the virus-compound mixture and incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or agarose) mixed with the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-4 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a 10% formalin solution.
-
Remove the overlay and stain the cell monolayer with a crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration to determine the EC50 value.
-
Conclusion
The validation of Mpro and PLpro as dual targets for antiviral therapy represents a robust strategy for the development of novel treatments for coronavirus infections. The essential roles of these proteases in the viral life cycle, coupled with their high degree of conservation, make them ideal candidates for the design of broad-spectrum inhibitors. The experimental methodologies outlined in this guide provide a framework for the systematic evaluation of potential dual inhibitors, from initial high-throughput screening to cellular and antiviral efficacy studies. The continued investigation into dual Mpro and PLpro inhibitors holds significant promise for the development of the next generation of pan-coronavirus therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Essential process for SARS-CoV-2 viral replication visualized | Eberly College of Science [science.psu.edu]
- 4. psu.edu [psu.edu]
- 5. Coronavirus - Wikipedia [en.wikipedia.org]
- 6. Design of SARS-CoV-2 Mpro, PLpro dual-target inhibitors based on deep reinforcement learning and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical and structural insights into SARS-CoV-2 polyprotein processing by Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors | MDPI [mdpi.com]
- 11. SARS-COV-2 Coronavirus Papain-like Protease PLpro as an Antiviral Target for Inhibitors of Active Site and Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. bioagilytix.com [bioagilytix.com]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]
- 21. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Screening Assays for Novel Mpro/PLpro Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. Among the most promising targets for drug development are the viral proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). These enzymes are essential for the viral life cycle, processing viral polyproteins into functional non-structural proteins (nsps) required for viral replication and transcription.[1][2][3] Furthermore, PLpro is also implicated in antagonizing the host's innate immune response.[1] Consequently, the dual inhibition of both Mpro and PLpro presents a compelling strategy to combat viral replication and associated pathogenesis.[4] This technical guide provides an in-depth overview of the core preliminary screening assays employed to identify and characterize novel Mpro/PLpro dual inhibitors.
Overview of Screening Strategies
The identification of potent Mpro/PLpro dual inhibitors typically begins with high-throughput screening (HTS) of large compound libraries to identify initial "hits." These hits are then subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. The general workflow involves a tiered approach, starting with broad, rapid screens and progressing to more detailed and physiologically relevant assays.
Key Biochemical Screening Assays
Biochemical assays are fundamental for the initial screening of large compound libraries in a cell-free system. These assays directly measure the enzymatic activity of purified Mpro and PLpro and the ability of test compounds to inhibit this activity.
Fluorescence Resonance Energy Transfer (FRET)-Based Assays
FRET-based assays are the most common and robust method for high-throughput screening of protease inhibitors.[4][5] The principle of this assay relies on the cleavage of a synthetic peptide substrate that is flanked by a fluorophore and a quencher molecule. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured.
Materials:
-
Purified recombinant SARS-CoV-2 Mpro and PLpro enzymes.
-
FRET peptide substrate for Mpro (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS).
-
FRET peptide substrate for PLpro (e.g., Z-RLRGG-AMC).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).[6]
-
Test compounds dissolved in DMSO.
-
384-well microplates.
-
Plate reader capable of fluorescence intensity measurements.
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., known inhibitors as positive controls, DMSO as a negative control) into 384-well plates.
-
Enzyme Addition: Add purified Mpro or PLpro enzyme to each well containing the test compounds and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the respective FRET peptide substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the initial reaction velocity for each well. The percentage of inhibition is determined by comparing the velocity in the presence of the test compound to the velocity of the DMSO control. IC50 values are then determined by fitting the dose-response data to a suitable equation.[5]
Cell-Based Screening Assays
While biochemical assays are crucial for initial screening, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to inhibit viral protease activity within a living cell. These assays can also provide preliminary information on cell permeability and cytotoxicity.[7][8]
Reporter-Based Assays
Cell-based reporter assays are a common method for screening protease inhibitors. These systems are engineered to produce a measurable signal (e.g., fluorescence or luminescence) that is dependent on the activity of the viral protease. For instance, a reporter protein can be fused to a protease cleavage site. In the presence of active protease, the reporter is cleaved, leading to a change in the signal.
Materials:
-
Human cell line susceptible to viral replication or engineered to express the reporter system (e.g., HEK293T, Huh-7.5).[9][10]
-
Expression plasmids encoding the viral protease and the reporter construct.
-
Transfection reagents.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
96-well or 384-well cell culture plates.
-
Instrumentation for detecting the reporter signal (e.g., fluorescence microscope, luminometer).
Procedure:
-
Cell Seeding: Seed the cells into multi-well plates and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with plasmids encoding the viral protease (Mpro or PLpro) and the corresponding reporter construct.
-
Compound Treatment: After a suitable incubation period for protein expression, treat the cells with various concentrations of the test compounds.
-
Signal Detection: Following incubation with the compounds, measure the reporter signal. The nature of the detection will depend on the specific reporter system used (e.g., measuring fluorescence intensity or luminescence).
-
Data Analysis: Normalize the reporter signal to a control (e.g., cell viability) to account for any cytotoxic effects of the compounds. Calculate the percentage of inhibition and determine the EC50 values from the dose-response curves.[10]
-
Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which the compound is toxic to the cells (CC50). The selectivity index (SI = CC50/EC50) is a critical parameter for evaluating the therapeutic potential of a compound.[9][10]
Data Presentation: Quantitative Analysis of Inhibitors
The systematic collection and comparison of quantitative data are essential for identifying promising dual-inhibitor candidates. The half-maximal inhibitory concentration (IC50) for biochemical assays and the half-maximal effective concentration (EC50) for cell-based assays are key parameters for quantifying a compound's potency.
| Compound | Target(s) | Mpro IC50 (µM) | PLpro IC50 (µM) | Cell-Based EC50 (µM) | Reference(s) |
| Dual Inhibitors | |||||
| Compound 3e | Mpro/PLpro | 23 ± 3.4 | 6.33 ± 0.5 | 13.4 ± 0.28 | [4] |
| Phenothiazine Cpd 5 | Mpro/PLpro | - | - | 1.08 - 8.95 | [9] |
| MG-101 | Mpro/PLpro | 2.89 ± 0.86 | - | 0.038 | [4][10] |
| Ebselen | Mpro/PLpro | 0.67 | 2.35 | - | [4] |
| Disulfiram | Mpro/PLpro | 2.45 | 13.06 | - | [4] |
| Mpro Inhibitors | |||||
| Nirmatrelvir | Mpro | 0.0192 | - | - | [4] |
| Jun10541R | Mpro | 0.50 ± 0.04 | - | 2.92 | [11] |
| Jun10963R | Mpro | 0.56 ± 0.06 | - | 6.47 | [11] |
| N3 | Mpro | - | - | 16.77 | [11] |
| PLpro Inhibitors | |||||
| Compound 3h | PLpro | - | 5.94 ± 1.0 | 18.2 ± 3.2 | [4] |
| Tilorone | PLpro | - | 30.7 ± 7.5 | 0.18 | [4] |
Visualization of Key Processes
Signaling Pathway: Viral Polyprotein Processing
The primary role of Mpro and PLpro is the proteolytic processing of the large viral polyproteins, pp1a and pp1ab, which are translated from the viral RNA. This cleavage cascade releases the individual non-structural proteins (nsps) that assemble into the replication and transcription complex (RTC).
Caption: Viral polyprotein processing by Mpro and PLpro.
Experimental Workflow: High-Throughput Screening Cascade
The process of identifying novel Mpro/PLpro dual inhibitors follows a structured workflow, beginning with a large-scale primary screen and progressively narrowing down the candidates through more rigorous testing.
Caption: High-throughput screening workflow for inhibitor discovery.
Conclusion
The preliminary screening assays outlined in this guide form the foundation of the drug discovery pipeline for novel Mpro/PLpro dual inhibitors. The combination of robust biochemical assays, such as FRET, for high-throughput screening, followed by validation in more physiologically relevant cell-based systems, is a powerful strategy for identifying promising lead compounds. The systematic collection and analysis of quantitative data are paramount for making informed decisions in the progression of these candidates toward preclinical and clinical development. The continued application and refinement of these screening methodologies will be crucial in the ongoing effort to develop broad-spectrum antiviral therapies against current and future coronavirus threats.
References
- 1. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coronavirus protease panel anti viral assay using 293T cells [protocols.io]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Initial Physicochemical Characterization of Mpro/PLpro-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the initial solubility and stability testing protocols relevant to the dual SARS-CoV-2 protease inhibitor, Mpro/PLpro-IN-1. While specific experimental data for this compound is limited in publicly available literature, this document outlines industry-standard methodologies for characterizing early-stage drug candidates.
Compound Overview
This compound, also identified as Compound 29 in seminal research, is a potent dual inhibitor of two critical SARS-CoV-2 viral proteases: the main protease (Mpro) and the papain-like protease (PLpro).[1][2][3] These enzymes are essential for the viral replication cycle, making them key targets for antiviral therapeutics.[4][5][6] The inhibition of both proteases by a single molecule presents a promising strategy for combating COVID-19.
Table 1: Physicochemical and Potency Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₅H₂₇ClN₄O₃ | [3] |
| Molecular Weight | 466.96 g/mol | [3] |
| CAS Number | 2766185-78-6 | [3] |
| Mpro IC₅₀ | 1.72 µM | [1][2][3][7] |
| PLpro IC₅₀ | 0.67 µM | [1][2][3][7] |
| Solubility | 10 mM in DMSO | [3] |
Experimental Protocols
The following sections detail standardized protocols for assessing the aqueous solubility and stability of small molecule inhibitors like this compound. These methodologies are fundamental in early drug discovery to ensure reliable data in biological assays and to assess the developability of a compound.
Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Two common assays are employed in early development: kinetic and thermodynamic solubility.
This assay measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is a high-throughput method suitable for early screening.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.
-
Precipitate Removal: Separate the undissolved precipitate by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using LC-MS/MS or UV-Vis spectrophotometry against a standard curve.
Table 2: Representative Kinetic Solubility Data Interpretation
| Solubility (µM) | Classification | Implications |
| > 100 | High | Favorable for in vitro assays and oral absorption. |
| 10 - 100 | Moderate | May require formulation strategies for in vivo use. |
| < 10 | Low | Potential for poor absorption and unreliable in vitro data. |
This "shake-flask" method measures the equilibrium solubility of a compound in its solid state, providing a more accurate representation of its true solubility.
Protocol:
-
Compound Dispensing: Add an excess amount of solid this compound to a glass vial.
-
Buffer Addition: Add a known volume of PBS (pH 7.4) to the vial.
-
Equilibration: Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle or perform centrifugation/filtration to separate the solid and liquid phases.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate by LC-MS/MS or UV-Vis spectrophotometry.
Stability Assessment
Evaluating the chemical stability of a compound in relevant experimental conditions is crucial to ensure that the observed biological activity is due to the compound itself and not its degradation products.
This experiment assesses the stability of the compound in the aqueous buffer used for biological assays over the time course of the experiment.
Protocol:
-
Working Solution Preparation: Prepare a working solution of this compound in the assay buffer (e.g., PBS, pH 7.4) at a relevant concentration (e.g., 10 µM).
-
Incubation: Incubate the solution at a specific temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Quench any degradation by adding an equal volume of cold acetonitrile. Analyze the remaining concentration of the parent compound using LC-MS/MS. The percentage of compound remaining is calculated relative to the 0-hour time point.
Table 3: Representative Solution Stability Data
| Time (hours) | % Remaining (at 37°C) | Stability Classification |
| 0 | 100 | - |
| 2 | > 95% | Stable |
| 8 | > 90% | Stable |
| 24 | > 80% | Moderately Stable |
| 24 | < 80% | Unstable |
Visualizations
Signaling Pathway: Role of Mpro and PLpro in SARS-CoV-2 Replication
The following diagram illustrates the critical roles of Mpro and PLpro in the processing of viral polyproteins, a necessary step for the formation of the viral replication-transcription complex.
Caption: SARS-CoV-2 replication cycle highlighting the roles of Mpro and PLpro.
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility assay.
Experimental Workflow: Solution Stability Assay
Caption: Workflow for the solution stability assay.
References
- 1. Identification of a dual acting SARS-CoV-2 proteases inhibitor through in silico design and step-by-step biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a dual acting SARS-CoV-2 proteases inhibitor through in silico design and step-by-step biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Stability and Activity of SARS-CoV-2 PLpro for High-throughput Screening of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Investigating Off-Target Effects of Mpro/PLpro-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mpro/PLpro-IN-1 (also known as Compound 29) has been identified as a dual inhibitor of two critical SARS-CoV-2 viral proteases: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[1] These enzymes are essential for viral replication, making them prime targets for antiviral therapies. While the on-target potency of this compound is established, a thorough understanding of its off-target effects is crucial for its development as a safe and effective therapeutic agent. This technical guide outlines the methodologies and data presentation strategies for a comprehensive investigation of the off-target profile of this compound, addressing a critical gap in its publicly available data.
On-Target and Off-Target Activity Profile
A comprehensive assessment of a drug candidate's activity profile involves quantifying its potency against the intended targets and screening for unintended interactions with other biological molecules.
On-Target Potency
This compound exhibits micromolar and submicromolar inhibitory potency against SARS-CoV-2 Mpro and PLpro, respectively.
| Target | IC₅₀ (µM) | Reference |
| SARS-CoV-2 Mpro | 1.72 | [1] |
| SARS-CoV-2 PLpro | 0.67 | [1] |
Off-Target Profile (Hypothetical Data Presentation)
Currently, there is no publicly available data on the off-target effects of this compound. A thorough investigation would involve screening against a panel of related human proteases and a broad range of kinases. The following tables illustrate how such data would be presented.
Table 1.2.1: Selectivity Panel of this compound Against Human Cysteine Proteases
| Protease | Family | % Inhibition at 10 µM | IC₅₀ (µM) |
| Cathepsin B | Cysteine Protease | Data not available | Data not available |
| Cathepsin L | Cysteine Protease | Data not available | Data not available |
| Calpain-1 | Cysteine Protease | Data not available | Data not available |
| USP7 | Deubiquitinase | Data not available | Data not available |
| UCH-L1 | Deubiquitinase | Data not available | Data not available |
Table 1.2.2: Kinase Selectivity Profile of this compound (Single-Dose Screen)
| Kinase Family | Number of Kinases Tested | Kinases with >50% Inhibition at 10 µM |
| TK | Data not available | Data not available |
| TKL | Data not available | Data not available |
| STE | Data not available | Data not available |
| CK1 | Data not available | Data not available |
| AGC | Data not available | Data not available |
| CAMK | Data not available | Data not available |
| CMGC | Data not available | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to a robust off-target investigation.
Enzymatic Assays for Protease Selectivity
Objective: To determine the inhibitory activity of this compound against a panel of human cysteine proteases, including cathepsins and deubiquitinases (DUBs), to assess its selectivity.
Materials:
-
Recombinant human proteases (e.g., Cathepsin B, Cathepsin L, USP7, UCH-L1)
-
Fluorogenic peptide substrates specific for each protease
-
Assay buffer (specific to each enzyme, generally containing a buffer salt, reducing agent like DTT, and a chelating agent like EDTA)
-
This compound (Compound 29)
-
Positive control inhibitors for each protease
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the respective assay buffer.
-
Enzyme and Substrate Preparation: Dilute the enzymes and their corresponding fluorogenic substrates to their final concentrations in the assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or control to the wells of the 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the diluted substrate solution to each well.
-
-
Data Acquisition: Measure the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ values.
-
Kinase Panel Screening
Objective: To evaluate the off-target activity of this compound against a broad panel of human kinases.
Methodology: This is typically performed as a service by specialized contract research organizations (CROs). A common method is a radiometric assay.
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) by a kinase to a specific substrate (peptide or protein). Inhibition of the kinase by the test compound results in a decrease in the amount of radiolabeled substrate.
General Protocol:
-
Compound Submission: this compound is provided to the CRO at a specified concentration (e.g., 10 mM in DMSO).
-
Screening: The compound is tested at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., the Eurofins SafetyScreen44™ or a similar panel).
-
Reaction Mixture: Each kinase reaction typically contains the specific kinase, its substrate, [γ-³³P]ATP, and the test compound in a suitable reaction buffer.
-
Incubation: The reactions are incubated for a defined period at a controlled temperature to allow for phosphate transfer.
-
Separation and Detection: The radiolabeled substrate is separated from the residual [γ-³³P]ATP, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The activity of the kinase in the presence of the test compound is compared to a vehicle control (DMSO), and the percent inhibition is calculated. "Hits" are typically defined as kinases showing inhibition above a certain threshold (e.g., >50%). Follow-up dose-response assays are then conducted for any identified hits to determine their IC₅₀ values.
Visualizations: Workflows and Pathways
Visual representations of experimental workflows and biological pathways are essential for clear communication of complex processes.
Caption: Off-target screening workflow for this compound.
Due to its role in cleaving ubiquitin and ISG15 modifications from host proteins, PLpro can interfere with the host's innate immune response.[2] An off-target effect of a PLpro inhibitor could, therefore, inadvertently modulate these critical signaling pathways.
Caption: Potential impact of PLpro inhibition on ubiquitin signaling.
Conclusion
While this compound shows promise as a dual-target inhibitor for SARS-CoV-2, its successful translation into a clinical candidate is contingent on a thorough safety and selectivity assessment. The experimental frameworks outlined in this guide provide a roadmap for elucidating the off-target profile of this compound. The lack of publicly available off-target data underscores the need for further research in this area. A favorable selectivity profile, demonstrating minimal interaction with human proteases and kinases, would significantly strengthen the case for the continued development of this and other similar antiviral compounds.
References
Early Pharmacokinetic Profiling of Mpro/PLpro Dual Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core principles and methodologies for the early-stage pharmacokinetic (PK) profiling of dual inhibitors targeting the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. As no specific public data exists for a compound designated "Mpro/PLpro-IN-1," this document synthesizes available information on various Mpro and PLpro inhibitors to present a representative guide to the essential in vitro and in vivo assays.
Introduction to Mpro and PLpro as Antiviral Targets
The main protease (Mpro), also known as 3C-like protease (3CLpro), and the papain-like protease (PLpro) are essential cysteine proteases for the replication of SARS-CoV-2.[1][2][3] Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to yield functional non-structural proteins (nsps) necessary for the formation of the replication-transcription complex.[1][4] PLpro also plays a crucial role in this process by cleaving the N-terminal end of the polyprotein to release nsp1, nsp2, and nsp3.[5] Furthermore, PLpro possesses deubiquitinating and deISGylating activities that help the virus evade the host's innate immune response.[6] The essential nature and high conservation of these proteases among coronaviruses make them prime targets for the development of antiviral therapeutics.[7][1]
The development of dual inhibitors that can simultaneously target both Mpro and PLpro presents a promising strategy to achieve broad-spectrum antiviral activity and potentially mitigate the emergence of drug resistance.[2] A critical step in the preclinical development of these inhibitors is the early assessment of their pharmacokinetic properties to ensure they can achieve and maintain therapeutic concentrations in the body.
In Vitro Pharmacokinetic Profiling
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental to the early-stage assessment of drug candidates. These assays provide crucial data on a compound's intrinsic properties, helping to predict its in vivo behavior.
Data Presentation: In Vitro ADME Properties of Representative Mpro/PLpro Inhibitors
The following table summarizes key in vitro ADME data for several reported Mpro inhibitors, illustrating the typical parameters evaluated during early profiling.
| Compound | Permeability (MDCK) Papp (10⁻⁶ cm/s) | Kinetic Solubility (PBS, pH 7.4) (µM) | Human Plasma Protein Binding (%) | Human Liver Microsome Stability (HLM) |
| CLint (µL/min/mg protein) | ||||
| Baicalein | Not Reported | Not Reported | 0.93 | 333.05 |
| C7 | >20 | >200 | 0.70 | 108.68 |
| D6 | >20 | >200 | 2.61 | 68.34 |
| D8 | >20 | >200 | 3.17 | Not Reported |
Data for compounds C7, D6, and D8 are from a study on non-covalent Mpro inhibitors derived from baicalein.[1]
Experimental Protocols
Objective: To assess the potential for intestinal absorption of a compound by measuring its translocation across a monolayer of Madin-Darby Canine Kidney (MDCK) cells.
Methodology:
-
MDCK cells are seeded onto a semi-permeable membrane of a transwell plate and cultured to form a confluent monolayer, which serves as a model for the intestinal epithelium.
-
The test compound is added to the apical (donor) side of the monolayer.
-
Samples are collected from the basolateral (receiver) side at various time points.
-
The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Objective: To determine the solubility of a compound in a physiologically relevant buffer, which is crucial for its absorption.
Methodology:
-
A concentrated stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO) is prepared.
-
The stock solution is added to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
The solution is incubated at room temperature for a defined period (e.g., 24 hours) to allow for precipitation of the compound.
-
The solution is then filtered to remove any precipitate.
-
The concentration of the solubilized compound in the filtrate is determined using an analytical method like UV-Vis spectroscopy or LC-MS.
Objective: To measure the extent to which a compound binds to proteins in the plasma, as only the unbound fraction is generally considered pharmacologically active.
Methodology:
-
The test compound is added to human plasma.
-
The mixture is incubated to allow the compound to reach binding equilibrium with plasma proteins.
-
The unbound fraction of the compound is separated from the protein-bound fraction using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.
-
The concentration of the compound in the unbound fraction is quantified by LC-MS.
-
The percentage of plasma protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an estimate of its hepatic clearance.
Methodology:
-
Human liver microsomes (HLMs), which contain a high concentration of CYP enzymes, are incubated with the test compound in the presence of the cofactor NADPH.
-
Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The enzymatic reaction in the aliquots is quenched by adding a solvent like acetonitrile.
-
The remaining concentration of the parent compound is quantified by LC-MS.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Visualization: In Vitro Metabolic Stability Workflow
Caption: Workflow for determining metabolic stability in human liver microsomes.
In Vivo Pharmacokinetic Profiling
Following promising in vitro data, in vivo studies in animal models are conducted to understand how a compound behaves in a whole organism.
Data Presentation: In Vivo Pharmacokinetics of Representative PLpro Inhibitors in Mice
The table below presents pharmacokinetic parameters for several PLpro inhibitors after oral administration to mice, demonstrating the type of data generated in early in vivo studies.
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| Jun13306 | 50 | ~150 | ~2 | ~800 |
| Jun13307 | 50 | ~250 | ~4 | ~2000 |
| Jun13308 | 50 | ~100 | ~1 | ~300 |
| Jun13317 | 50 | ~50 | ~8 | ~400 |
Data is estimated from the plasma concentration-time curve provided in a study on 1,2,4-thiadiazole (B1232254) derivatives as PLpro inhibitors.[8]
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a compound after administration to mice.
Methodology:
-
A cohort of mice (e.g., C57BL/6J) is used for the study.
-
The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 2% Tween 80 in water).
-
The compound is administered to the mice via the desired route, typically oral (p.o.) or intravenous (i.v.).
-
Blood samples are collected from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the compound in the plasma samples is quantified using LC-MS.
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated using non-compartmental analysis software.
Visualization: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study in mice.
Conclusion
The early pharmacokinetic profiling of Mpro/PLpro dual inhibitors is a data-driven process that is essential for identifying candidates with favorable drug-like properties. By systematically evaluating parameters such as permeability, solubility, metabolic stability, and plasma protein binding in vitro, researchers can prioritize compounds for more resource-intensive in vivo studies. The subsequent characterization in animal models provides a more complete picture of a compound's absorption, distribution, and clearance, ultimately guiding the selection of candidates for further development as potential treatments for COVID-19 and future coronavirus-related diseases. The methodologies and data presented in this guide serve as a foundational framework for the successful preclinical development of this promising class of antiviral agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 6. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
- 7. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Cellular Uptake and Localization of SARS-CoV-2 Protease Inhibitors
A Focus on Mpro/PLpro-IN-1 as a Representative Dual Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the methods used to ascertain the cellular uptake and activity of inhibitors targeting the main protease (Mpro, also known as 3CLpro) and the papain-like protease (PLpro) of SARS-CoV-2. As "this compound" does not correspond to a specific publicly documented agent, it is treated herein as a representative model for a dual inhibitor. The principles and protocols described are broadly applicable to the preclinical evaluation of any small molecule designed to act on these intracellular viral targets.
The efficacy of any antiviral agent targeting Mpro and PLpro is fundamentally dependent on its ability to cross the host cell membrane and localize to the cytoplasm, where viral replication occurs. This guide details the experimental frameworks that provide evidence of this crucial cellular permeability and target engagement.
Quantitative Data: Cellular Activity of Representative Mpro and PLpro Inhibitors
The half-maximal effective concentration (EC₅₀) from antiviral assays and the half-maximal inhibitory concentration (IC₅₀) from in-cell protease assays are critical indicators of a compound's ability to penetrate cells and inhibit its target in a biological context. The following tables summarize data for several published inhibitors.
Table 1: Antiviral Activity (EC₅₀) of Mpro/PLpro Inhibitors in Cell Culture
| Compound | Target Protease | EC₅₀ (µM) | Cell Line | Virus | Citation |
|---|---|---|---|---|---|
| MG-101 | Mpro | < 1 | Huh-7.5 | SARS-CoV-2 | [1] |
| Nelfinavir mesylate | Mpro | < 1 | Huh-7.5 | SARS-CoV-2 | [1] |
| Lycorine HCl | Mpro | < 1 | Huh-7.5 | SARS-CoV-2 | [1] |
| Sitagliptin | PLpro | < 1 | Huh-7.5 | SARS-CoV-2 | [1][2] |
| Daclatasvir HCl | PLpro | < 1 | Huh-7.5 | SARS-CoV-2 | [1][2] |
| Bosutinib | PLpro | 5.26 | Calu-3 | SARS-CoV-2 | [3] |
| Crizotinib | PLpro | 16.30 | Calu-3 | SARS-CoV-2 | [3] |
| Olmutinib | PLpro | 9.76 | Calu-3 | SARS-CoV-2 | [3] |
| Jun10541R | Mpro | 2.92 | Calu-3 | SARS-CoV-2 | [4][5] |
| Jun10963R | Mpro | 6.47 | Calu-3 | SARS-CoV-2 | [4][5] |
| N3 Peptide | Mpro | 16.77 | Vero | SARS-CoV-2 |[4] |
Table 2: In Vitro Enzymatic Inhibition (IC₅₀) of Mpro/PLpro Inhibitors
| Compound | Target Protease | IC₅₀ (µM) | Assay Type | Citation |
|---|---|---|---|---|
| MG-101 | Mpro | 0.88 ± 0.05 | FRET | [1] |
| GC376 | Mpro | 0.12 ± 0.01 | FRET | [1] |
| Daclatasvir-HCl | PLpro | 1.9 ± 0.1 | Fluorogenic Peptide | [1] |
| Sitagliptin | PLpro | 4.8 ± 0.3 | Fluorogenic Peptide | [1] |
| Cetylpyridinium chloride | PLpro | 2.72 ± 0.09 | FRET | [3] |
| Cetylpyridinium chloride | Mpro | 7.25 ± 0.15 | FRET | [3] |
| Raloxifene | PLpro | 3.28 ± 0.29 | FRET | [3] |
| Olmutinib | PLpro | 0.54 ± 0.04 | FRET | [3] |
| Jun10541R | Mpro | 0.50 ± 0.04 | Not Specified | [4][5] |
| Jun10963R | Mpro | 0.56 ± 0.06 | Not Specified |[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are synthesized protocols for key assays based on published literature.
Protocol 2.1: In-Cell Protease Activity Assay
This assay directly measures the inhibition of Mpro or PLpro within live cells, providing definitive evidence of cellular uptake and target engagement.[1][6]
Principle: A reporter construct is engineered to express a fluorescent protein (e.g., mEmerald or FlipGFP) linked to a nuclear localization signal (NLS).[1][2] This NLS is preceded by a specific cleavage sequence for either Mpro or PLpro. The entire construct is initially anchored to the endoplasmic reticulum (ER). When the viral protease is co-expressed, it cleaves the sequence, releasing the fluorescent protein-NLS fragment, which then translocates to the nucleus. An effective inhibitor prevents this cleavage, causing the fluorescent signal to be retained in the cytoplasm/ER.
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in imaging-compatible plates (e.g., 96-well glass-bottom plates).
-
Co-transfect the cells with two plasmids: one encoding the reporter construct (e.g., ER-mEmerald-NLS-Mpro_cleavage_site) and another encoding the respective viral protease (Mpro or PLpro).
-
-
Compound Treatment:
-
Approximately 6 hours post-transfection, remove the transfection medium.
-
Add fresh culture medium containing the test inhibitor (e.g., this compound) at various concentrations. Include DMSO as a negative control and a known inhibitor (e.g., GC376 for Mpro) as a positive control.[1]
-
Incubate the cells for a defined period (e.g., 12-18 hours).
-
-
Imaging and Analysis:
-
Stain the cell nuclei with a fluorescent dye like Hoechst 33342.
-
Acquire images using a high-content confocal microscope.
-
Quantify the fluorescence intensity in the nucleus versus the cytoplasm for a statistically significant number of cells in each treatment group.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio. A decrease in this ratio compared to the DMSO control indicates protease inhibition.
-
Plot the dose-response curve to determine the in-cell IC₅₀ value.
-
Protocol 2.2: FRET-Based Enzymatic Assay
This in vitro assay quantifies the direct inhibitory effect of a compound on the purified protease enzyme. It is used to determine the biochemical potency (IC₅₀) before proceeding to cell-based models.
Principle: A synthetic peptide substrate is designed with a Förster Resonance Energy Transfer (FRET) pair, consisting of a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) at opposite ends. The peptide contains the specific cleavage sequence for Mpro or PLpro. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
Methodology:
-
Reaction Setup:
-
In a 384-well plate, add the assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Triton X-100, 5 mM DTT for PLpro).[3]
-
Add the test inhibitor at various concentrations.
-
Add the purified recombinant Mpro or PLpro enzyme (e.g., 70 nM final concentration).[3]
-
Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]
-
-
Initiating the Reaction:
-
Add the FRET peptide substrate (e.g., (Dabcyl)-KTSAVLQ*SGFRKME-(Edans) for Mpro) to all wells to initiate the enzymatic reaction.[1]
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths (e.g., λex = 320 nm and λem = 420 nm for the Abz/EDDnp pair).[3]
-
Record kinetic reads over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence increase.
-
Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response model to calculate the IC₅₀ value.
-
Mandatory Visualizations: Pathways and Workflows
The following diagrams were generated using the DOT language to illustrate key processes.
Caption: SARS-CoV-2 polyprotein processing by Mpro and PLpro and mechanism of inhibition.
Caption: Experimental workflow for the in-cell protease reporter assay.
Caption: Experimental workflow for an in vitro FRET-based enzymatic assay.
References
- 1. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Catalytic Machinery of Coronavirus Proteases: Mpro and PLpro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the catalytic core of two essential coronavirus proteases: the Main Protease (Mpro) and the Papain-like Protease (PLpro). Understanding the intricate mechanisms of their catalytic dyad and triad (B1167595), respectively, is paramount for the rational design of effective antiviral therapeutics. This document details their structure, function, and catalytic pathways, presents quantitative data for key inhibitors, and outlines established experimental protocols for their study.
The Catalytic Machinery of Mpro and PLpro
Coronaviral replication is critically dependent on the proteolytic processing of large polyproteins into functional non-structural proteins (nsps). This process is primarily carried out by Mpro and PLpro, making them prime targets for antiviral drug development.[1]
Mpro: A Catalytic Dyad
The SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease responsible for cleaving the viral polyprotein at no fewer than 11 sites.[2] The active site of Mpro features a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) .[3] This dyad is located in a cleft between the two protomers of the homodimeric enzyme.[4]
-
Cys145 : The thiol group of this cysteine residue acts as the nucleophile that attacks the carbonyl carbon of the scissile peptide bond in the substrate.[3]
-
His41 : The imidazole (B134444) side chain of this histidine residue functions as a general base, accepting a proton from Cys145 to increase its nucleophilicity.[5]
PLpro: A Catalytic Triad
The Papain-like Protease (PLpro) of SARS-CoV-2 is a multifunctional enzyme. In addition to its role in processing the viral polyprotein at three specific sites to release nsp1, nsp2, and nsp3, it also exhibits deubiquitinating and deISGylating activities, which help the virus evade the host's innate immune response.[2][6] The catalytic core of PLpro is a classical catalytic triad consisting of Cysteine-111 (Cys111) , Histidine-272 (His272) , and Aspartate-286 (Asp286) .[7]
-
Cys111 : Similar to Mpro, the cysteine residue in PLpro acts as the primary nucleophile.[7]
-
His272 : This histidine residue acts as a general base to deprotonate Cys111, and subsequently as a general acid to donate a proton during the reaction.[7]
-
Asp286 : The aspartate residue orients the histidine residue and stabilizes the positive charge that develops on the imidazole ring of His272 during catalysis, thereby facilitating the entire process.[7]
Catalytic Mechanisms
The proteolytic activity of both Mpro and PLpro proceeds via a multi-step nucleophilic catalytic mechanism.
Mpro Catalytic Pathway
The catalytic mechanism of Mpro can be summarized in the following steps:[5]
-
Deprotonation of Cys145 : The imidazole ring of His41 abstracts a proton from the thiol group of Cys145, forming a highly nucleophilic thiolate ion.
-
Nucleophilic Attack : The activated Cys145 thiolate attacks the carbonyl carbon of the substrate's scissile peptide bond, leading to the formation of a tetrahedral intermediate.
-
Formation of Acyl-Enzyme Intermediate : The tetrahedral intermediate collapses, with the concomitant protonation of the leaving group by His41, resulting in the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate.
-
Deacylation : A water molecule, activated by His41, attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate.
-
Release of the Product and Enzyme Regeneration : This second intermediate collapses, releasing the C-terminal portion of the substrate and regenerating the active enzyme for another catalytic cycle.
Caption: Catalytic pathway of Mpro.
PLpro Catalytic Pathway
The catalytic mechanism of PLpro is analogous to that of other papain-like cysteine proteases and involves the catalytic triad:[7]
-
Activation of Cys111 : His272, oriented by Asp286, acts as a general base to deprotonate the thiol group of Cys111.
-
Nucleophilic Attack and Formation of Tetrahedral Intermediate : The resulting thiolate anion of Cys111 performs a nucleophilic attack on the carbonyl carbon of the substrate's peptide bond, forming a short-lived tetrahedral intermediate.
-
Acyl-Enzyme Formation : The intermediate collapses, and the peptide bond is cleaved. The N-terminal portion of the substrate is released, while the C-terminal part forms a covalent acyl-enzyme intermediate with Cys111. His272 acts as a general acid to donate a proton to the leaving group.
-
Deacylation : A water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate. His272 acts as a general base to activate the water molecule.
-
Enzyme Regeneration : A second tetrahedral intermediate is formed and subsequently collapses, releasing the C-terminal product and regenerating the free enzyme.
Caption: Catalytic pathway of PLpro.
Quantitative Analysis of Protease Activity
The following tables summarize key quantitative data for Mpro and PLpro, including their kinetic parameters and the inhibition constants for several known inhibitors.
Table 1: Kinetic Parameters of Mpro and PLpro
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |
| SARS-CoV-2 Mpro | VKLQ-AMC | 28 | - | - | [8] |
| SARS-CoV-2 Mpro | nsp4-5-EDANS | - | - | 28,500 | [9] |
| SARS-CoV-2 PLpro | Z-RLRGG-AMC | 6.9 ± 1.4 | 0.11 ± 0.03 | 16,000 | [10] |
| MERS-CoV PLpro | Z-RLRGG-AMC | 284 | - | - | [11] |
| SARS-CoV PLpro | RLRGG-AMC | - | - | 5,000 | [10] |
Table 2: Inhibition Constants (IC₅₀/K_i) of Selected Mpro Inhibitors
| Inhibitor | Type | IC₅₀ (μM) | K_i (μM) | Reference(s) |
| Baicalein | Non-covalent | - | ~7 | [12] |
| Betrixaban | Non-covalent | 0.9 | - | [13] |
| Cefadroxil | Non-covalent | 2.4 | - | [13] |
| Cefoperazone | Non-covalent | 4.9 | - | [13] |
| Dipyridamole | Non-covalent | - | 0.04 | [14] |
| Disulfiram | - | 9.35 | - | [14] |
| Atazanavir | - | 10 | - | [14] |
| MPI3 | - | 0.0085 | - | [15] |
| MPI8 | - | 0.105 | - | [15] |
| 10-1 | Diaryl ester | 0.067 | - | [15] |
| 10-2 | Diaryl ester | 0.038 | - | [15] |
Table 3: Inhibition Constants (IC₅₀/K_i) of Selected PLpro Inhibitors
| Inhibitor | Type | IC₅₀ (μM) | K_i (μM) | Reference(s) |
| GRL0617 | Non-covalent | 1.92 - 7.6 | 1.374 | [16][17] |
| 6-Thioguanine (6TG) | Competitive, Reversible | 5 | - | [18] |
| 6-Mercaptopurine (6MP) | Competitive, Reversible | 21.6 | - | [18] |
| Tanshinones | Slow-binding | 0.8 - 30.0 | - | [18] |
| Geranylated flavonoid | - | 5.0 - 14.4 | - | [18] |
| Compound 24 | Non-covalent, Competitive | 0.6 ± 0.1 | 0.49 ± 0.08 | [18] |
| Jun11875 | Non-covalent | - | 0.0132 | [17] |
| Jun12682 | Non-covalent | - | 0.0377 | [17] |
| Hit 2 | - | 0.6 ± 0.2 | - | [19] |
| Hit 4 | - | 0.8 ± 0.3 | - | [19] |
| Jun9-13-7 | - | 7.29 ± 1.03 | - | [20] |
| Jun9-13-9 | - | 6.67 ± 0.05 | - | [20] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay for Mpro Activity
Principle: This assay utilizes a peptide substrate containing a fluorophore and a quencher at its termini. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[21]
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Reconstitute the FRET substrate in DMSO to a stock concentration (e.g., 10 mM) and then dilute to the desired working concentration in assay buffer.
-
Prepare a solution of purified Mpro in assay buffer to the desired concentration.
-
For inhibitor screening, prepare a serial dilution of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add a small volume (e.g., 1-2 µL) of the test compound or DMSO (for control) to the wells of a microplate.
-
Add the Mpro solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
For inhibitor screening, normalize the velocities to the control (DMSO) and plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Caption: FRET assay workflow.
Fluorescence Polarization (FP) Assay for PLpro Activity
Principle: This assay is based on the change in the rotational speed of a fluorescently labeled peptide probe upon binding to the larger PLpro enzyme. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger PLpro, its tumbling is slowed, leading to a higher polarization value. Inhibitors that prevent this binding will result in a lower polarization signal.[16]
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Triton X-100, 5 mM DTT).[22]
-
Synthesize or obtain a fluorescently labeled peptide probe that binds to PLpro.
-
Prepare a solution of purified PLpro in assay buffer.
-
Prepare serial dilutions of test inhibitors.
-
-
Assay Procedure:
-
In a microplate, combine the PLpro solution and the fluorescent probe.
-
Add the test inhibitors at various concentrations.
-
Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 30 minutes at room temperature).[16]
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the inhibitor concentration.
-
Fit the data to a suitable binding model to determine the IC₅₀ or K_d value for the inhibitor.
-
X-ray Crystallography for Structural Analysis of Protease-Inhibitor Complexes
Principle: X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a molecule. By crystallizing a protease in complex with an inhibitor, it is possible to visualize the precise binding mode of the inhibitor in the active site, which is invaluable for structure-based drug design.[23]
General Methodology:
-
Protein Expression and Purification:
-
Express the target protease (Mpro or PLpro) in a suitable expression system (e.g., E. coli).
-
Purify the protein to a high degree of homogeneity using chromatographic techniques.
-
-
Complex Formation and Crystallization:
-
Incubate the purified protease with an excess of the inhibitor to ensure complex formation.
-
Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals of the protease-inhibitor complex. The hanging-drop vapor diffusion method is commonly used.[24]
-
-
Data Collection and Processing:
-
Structure Solution and Refinement:
-
Solve the phase problem using methods such as molecular replacement, using a known structure of the protease as a search model.
-
Build an atomic model of the protease-inhibitor complex into the resulting electron density map.
-
Refine the model to improve its agreement with the experimental data.[24]
-
Conclusion
The catalytic dyad of Mpro and the catalytic triad of PLpro represent elegant and efficient molecular machines essential for the coronavirus life cycle. Their distinct structural features and catalytic mechanisms provide unique opportunities for the development of targeted antiviral therapies. A thorough understanding of their function, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is crucial for the scientific community to accelerate the discovery and development of novel inhibitors to combat current and future coronavirus threats.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Targeting SARS-CoV-2 Proteases for COVID-19 Antiviral Development [frontiersin.org]
- 3. Revealing the molecular mechanisms of proteolysis of SARS-CoV-2 Mpro by QM/MM computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the catalytic mechanism of the SARS-CoV-2 main protease: an ONIOM QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 7. Unraveling the catalytic mechanism of SARS-CoV-2 papain-like protease with allosteric modulation of C270 mutation using multiscale computational approaches - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Pre-Steady-State Kinetics of the SARS-CoV-2 Main Protease as a Powerful Tool for Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Understanding of the Kinetic Behaviors of Main Protease from SARS-CoV-2 and SARS-CoV: New Data and Comparison to Published Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. A Blueprint for High Affinity SARS-CoV-2 Mpro Inhibitors from Activity-Based Compound Library Screening Guided by Analysis of Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Novel and Highly Potent Inhibitors of SARS CoV-2 Papain-Like Protease Through Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamics Simulations, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. dgk-home.de [dgk-home.de]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Mpro and PLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel coronaviruses, such as SARS-CoV-2, has highlighted the urgent need for effective antiviral therapeutics. Two key viral enzymes, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), are essential for viral replication and are therefore prime targets for antiviral drug development.[1][2] High-throughput screening (HTS) plays a pivotal role in identifying potential inhibitors of these proteases from large compound libraries. This document provides detailed protocols and application notes for conducting HTS campaigns against Mpro and PLpro.
The viral genome of SARS-CoV-2 is translated into large polyproteins that require proteolytic processing by Mpro and PLpro to release functional non-structural proteins necessary for viral replication and transcription.[3] Mpro cleaves the polyprotein at no less than 11 conserved sites, while PLpro is responsible for cleaving the N-terminal region of the polyprotein and also exhibits deubiquitinating and deISGylating activities, which helps the virus evade the host's innate immune response.[2][4] Inhibition of these proteases blocks the viral life cycle, making them attractive targets for therapeutic intervention.
Data Presentation: Quantitative Assay Parameters
The following tables summarize key quantitative data from representative high-throughput screening assays for Mpro and PLpro inhibitors. These values are critical for assay validation and for comparing the potency of identified hit compounds.
Table 1: Mpro Inhibitor Screening Data
| Compound/Control | Assay Type | Target Concentration | Substrate Concentration | IC50 Value (µM) | Z' Factor | Reference |
| Plumbagin | FRET | 0.4 µM Mpro | 5 µM | Not Reported | 0.79 | [5] |
| Ginkgolic Acid | FRET | 0.4 µM Mpro | 5 µM | Not Reported | 0.79 | [5] |
| Boceprevir | FRET | Not Specified | Not Specified | 0.49 - 3.37 | Not Reported | [6] |
| GC-376 | FRET | Not Specified | Not Specified | 0.49 - 3.37 | Not Reported | [6] |
| Calpain Inhibitor II | FRET | Not Specified | Not Specified | 0.49 - 3.37 | Not Reported | [6] |
| Calpain Inhibitor XII | FRET | Not Specified | Not Specified | 0.49 - 3.37 | Not Reported | [6] |
| MI-23 | FRET | Not Specified | Not Specified | 0.0076 | Not Reported | [6] |
| 11a | FRET | Not Specified | Not Specified | 0.053 | Not Reported | [6] |
| 11b | FRET | Not Specified | Not Specified | 0.040 | Not Reported | [6] |
| 13b | FRET | Not Specified | Not Specified | 0.67 | Not Reported | [6] |
| Betrixaban | FRET | Not Specified | Not Specified | 0.9 | [7] | |
| Cefadroxil | FRET | Not Specified | Not Specified | 2.4 | [7] | |
| Cefoperazone | FRET | Not Specified | Not Specified | 4.9 | [7] | |
| Cyanidin 3-O-galactoside | FRET | Not Specified | Not Specified | 9.98 | Not Reported | [7] |
| IMB63-8G | FRET | Not Specified | Not Specified | 16.27 | Not Reported | [8] |
| IMB84-8D | FRET | Not Specified | Not Specified | 24.25 | Not Reported | [8] |
| IMB26-11E | FRET | Not Specified | Not Specified | 32.48 | Not Reported | [8] |
| IMB96-2A | FRET | Not Specified | Not Specified | 38.36 | Not Reported | [8] |
| Lycorine HCl | In-cell | Not Specified | Not Specified | 0.01 | Not Reported | [9] |
| MG-101 | In-cell | Not Specified | Not Specified | 0.038 | Not Reported | [9] |
Table 2: PLpro Inhibitor Screening Data
| Compound/Control | Assay Type | Target Concentration | Substrate Concentration | IC50 Value (µM) | Z' Factor | Reference |
| GRL0617 | FP | 1 µM PLpro | 30 nM FP Probe | 7.6 | 0.75 | [10] |
| 6-Thioguanine (6TG) | FRET | Not Specified | Not Specified | 5 | Not Reported | [11] |
| 6-Mercaptopurine (6MP) | FRET | Not Specified | Not Specified | 21.6 | Not Reported | [11] |
| Naphthalene Inhibitor 24 | FRET | Not Specified | Not Specified | 0.6 | Not Reported | [11] |
| Naphthalene Inhibitor 15g | FRET | Not Specified | Not Specified | 0.56 | Not Reported | [11] |
| Jun9-13-7 | FRET | Not Specified | Not Specified | 7.29 | 0.668 | [12][13] |
| Jun9-13-9 | FRET | Not Specified | Not Specified | 6.67 | 0.668 | [12][13] |
| Compound 1 (electrophile) | FRET | Not Specified | Not Specified | 18 | Not Reported | [14] |
| Sitagliptin | In-cell | Not Specified | Not Specified | 0.32 | Not Reported | [9] |
| Daclatasvir HCl | In-cell | Not Specified | Not Specified | 1.59 | Not Reported | [9] |
Experimental Protocols
A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common and robust method for HTS of protease inhibitors.[15] The principle relies on the cleavage of a peptide substrate labeled with a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal.
Mpro FRET-Based HTS Protocol
This protocol is adapted from established methods for screening SARS-CoV-2 Mpro inhibitors.[5][16]
1. Materials and Reagents:
-
Recombinant Mpro: Purified SARS-CoV-2 Mpro.
-
FRET Substrate: A fluorescently labeled peptide containing the Mpro cleavage sequence (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.[17]
-
Compound Library: Test compounds dissolved in 100% DMSO.
-
Positive Control: A known Mpro inhibitor (e.g., GC-376).
-
Negative Control: DMSO.
-
Microplates: Black, low-binding 384-well plates.
-
Plate Reader: A fluorescence plate reader capable of excitation at ~340 nm and emission at ~490 nm.
2. Assay Procedure:
-
Prepare the Mpro enzyme solution by diluting the stock in assay buffer to a final concentration of 0.4 µM.[5]
-
Prepare the FRET substrate solution by diluting the stock in assay buffer to a final concentration of 5 µM.[5]
-
Using a liquid handler, dispense 25 µL of the Mpro enzyme solution into each well of the 384-well plate.
-
Add 0.5 µL of test compound, positive control, or negative control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution to each well.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 15-30 minutes at 37°C, with readings taken every 60 seconds.
3. Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the data to the positive and negative controls. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_negative - V_background)) where V is the initial velocity.
-
For hit compounds, perform dose-response experiments to determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the Z' factor to assess the quality of the assay: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| A Z' factor between 0.5 and 1.0 indicates an excellent assay.[18][19]
PLpro FRET-Based HTS Protocol
This protocol is adapted from established methods for screening SARS-CoV-2 PLpro inhibitors.[20][21]
1. Materials and Reagents:
-
Recombinant PLpro: Purified SARS-CoV-2 PLpro.
-
FRET Substrate: A fluorescently labeled peptide containing the PLpro cleavage sequence (e.g., Z-RLRGG-AMC).[20]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, and 0.01% Triton X-100.[20]
-
Compound Library: Test compounds dissolved in 100% DMSO.
-
Positive Control: A known PLpro inhibitor (e.g., GRL-0617).
-
Negative Control: DMSO.
-
Microplates: Black, low-binding 384-well plates.
-
Plate Reader: A fluorescence plate reader capable of excitation at ~360 nm and emission at ~460 nm.
2. Assay Procedure:
-
Prepare the PLpro enzyme solution by diluting the stock in assay buffer to a final concentration of 50 nM.[20]
-
Prepare the FRET substrate solution by diluting the stock in assay buffer to a final concentration of 100 µM.[20]
-
Dispense 25 µL of the PLpro enzyme solution into each well of the 384-well plate.
-
Add 100 nL of test compound, positive control, or negative control (DMSO) to the respective wells for a final assay concentration of 20 µM.[20]
-
Incubate the plate at 37°C for 30 minutes.[20]
-
Initiate the reaction by adding 25 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence signal at 37°C every 2 minutes for 10 minutes.[20]
3. Data Analysis:
-
Calculate the rate of increase in fluorescence for each well.
-
Normalize the data using positive and negative controls to determine the percent inhibition.
-
Determine the IC50 values for hit compounds from dose-response curves.
-
Calculate the Z' factor to validate the assay performance. A Z' factor between 0.53 and 0.80 has been reported for this type of assay.[22]
Mandatory Visualization
Signaling Pathway: Coronavirus Replication Cycle
Caption: Coronavirus replication cycle highlighting the critical roles of Mpro and PLpro.
Experimental Workflow: High-Throughput Screening
Caption: General workflow for a high-throughput screening campaign for enzyme inhibitors.
References
- 1. Design of SARS-CoV-2 Mpro, PLpro dual-target inhibitors based on deep reinforcement learning and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. reframeDB [reframedb.org]
- 21. Evaluating Stability and Activity of SARS-CoV-2 PLpro for High-throughput Screening of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification and design of novel small molecule inhibitors against MERS-CoV papain-like protease via high-throughput screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET-Based Enzymatic Assay of Mpro/PLpro-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has highlighted the critical need for effective antiviral therapeutics. Two key viral enzymes, the main protease (Mpro, also known as 3CLpro) and the papain-like protease (PLpro), are essential for the viral life cycle, making them prime targets for antiviral drug development.[1] Mpro is responsible for cleaving the viral polyprotein pp1ab at multiple sites to release functional non-structural proteins (nsps), while PLpro cleaves the N-terminal region of the polyprotein and also possesses deubiquitinating and deISGylating activities, which helps the virus evade the host's innate immune response.[1][2]
Mpro/PLpro-IN-1 is a dual inhibitor that has demonstrated potent activity against both SARS-CoV-2 Mpro and PLpro.[3] This characteristic makes it a valuable tool for studying the dual inhibition of these proteases and a promising starting point for the development of broad-spectrum antiviral agents. This document provides detailed application notes and protocols for the in vitro assessment of this compound activity using a Förster Resonance Energy Transfer (FRET)-based enzymatic assay.
Data Presentation
The inhibitory activity of this compound and other reference compounds against SARS-CoV-2 Mpro and PLpro has been determined using FRET-based enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for easy comparison.
Table 1: Inhibitory Activity of this compound Against SARS-CoV-2 Proteases [3]
| Compound | Target Protease | IC50 (µM) |
| This compound | Mpro | 1.72 |
| This compound | PLpro | 0.67 |
Table 2: Inhibitory Activity of Other Published Dual Mpro/PLpro Inhibitors [4]
| Compound | Target Protease | IC50 (µM) |
| Cetylpyridinium chloride | Mpro | 7.25 ± 0.15 |
| Cetylpyridinium chloride | PLpro | 2.72 ± 0.09 |
| Raloxifene | Mpro | 42.8 ± 6.7 |
| Raloxifene | PLpro | 3.28 ± 0.29 |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams have been generated using the DOT language.
Caption: SARS-CoV-2 Polyprotein Processing and Inhibition.
Caption: FRET-Based Enzymatic Assay Workflow.
Experimental Protocols
The following protocols provide a detailed methodology for performing FRET-based enzymatic assays to determine the inhibitory activity of this compound against SARS-CoV-2 Mpro and PLpro.
Materials and Reagents
-
Enzymes: Recombinant SARS-CoV-2 Mpro and PLpro (commercially available).
-
FRET Substrates:
-
For Mpro: A FRET peptide substrate containing the Mpro cleavage sequence, flanked by a fluorophore and a quencher (e.g., DABCYL-KTSAVLQ↓SGFRKM-E(EDANS)-NH2).
-
For PLpro: A FRET peptide substrate containing the PLpro cleavage sequence, flanked by a fluorophore and a quencher (e.g., Z-RLRGG-AMC).
-
-
Inhibitor: this compound, dissolved in 100% DMSO to prepare a stock solution.
-
Assay Buffers:
-
Mpro Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
PLpro Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 1 mM DTT, 0.01% Triton X-100.
-
-
Control: 100% DMSO (as vehicle control).
-
Equipment: 96- or 384-well black microplates, multi-channel pipettes, and a fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for the chosen FRET pair.
Protocol 1: FRET-Based Assay for Mpro Inhibition
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the highest dose is 100 µM.
-
Dilute the Mpro enzyme to the desired working concentration (e.g., 50 nM) in Mpro Assay Buffer.
-
Dilute the Mpro FRET substrate to the desired working concentration (e.g., 20 µM) in Mpro Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 2 µL of the serially diluted this compound or DMSO (for control wells).
-
Add 88 µL of the diluted Mpro enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted Mpro FRET substrate to each well. The final reaction volume is 100 µL.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically for 15-30 minutes at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Velocity_inhibitor / Velocity_DMSO))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: FRET-Based Assay for PLpro Inhibition
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in 100% DMSO, as described for the Mpro assay.
-
Dilute the PLpro enzyme to the desired working concentration (e.g., 50 nM) in PLpro Assay Buffer.
-
Dilute the PLpro FRET substrate to the desired working concentration (e.g., 100 µM) in PLpro Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 2 µL of the serially diluted this compound or DMSO.
-
Add 48 µL of the diluted PLpro enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the diluted PLpro FRET substrate to each well. The final reaction volume is 100 µL.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically for 10-20 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Calculate the initial reaction velocities and percent inhibition as described in the Mpro assay protocol.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize FRET-based enzymatic assays to study the activity of the dual Mpro/PLpro inhibitor, this compound. The structured data presentation and detailed methodologies will facilitate the accurate and reproducible assessment of this and other potential antiviral compounds targeting SARS-CoV-2 proteases. The visualization of the biological pathway and experimental workflow aims to enhance the understanding of the experimental context and design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of SARS-CoV-2 Mpro, PLpro dual-target inhibitors based on deep reinforcement learning and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent resistance pathways amongst SARS-CoV-2 PLpro inhibitors highlight the need for scaffold diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PLpro and Mpro Inhibitors for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Developing a Cell-Based Reporter Assay for Mpro/PLpro-IN-1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of pathogenic coronaviruses, such as SARS-CoV-2, has highlighted the critical need for effective antiviral therapeutics. Two viral proteases, the main protease (Mpro, also known as 3CLpro) and the papain-like protease (PLpro), are essential for the viral life cycle, making them prime targets for drug development.[1][2][3][4] Mpro is responsible for cleaving the viral polyprotein at 11 distinct sites, while PLpro cleaves the first three non-structural proteins and also possesses deubiquitinating and deISGylating activities that help the virus evade the host immune response.[2][3][5][6][7] Mpro/PLpro-IN-1 is a novel investigational dual inhibitor designed to target both of these crucial viral enzymes.
This document provides detailed application notes and protocols for the development and implementation of a cell-based reporter assay to evaluate the efficacy of this compound. This assay is designed to be conducted in a standard BSL-2 laboratory setting and offers a robust and high-throughput compatible method for screening and characterizing potential inhibitors of Mpro and PLpro.[8][9]
Assay Principle
The cell-based reporter assay is founded on the principle of protease-mediated reporter protein activation. A fusion reporter protein is engineered to be in an "off" state. Upon cleavage by the target protease (Mpro or PLpro), the reporter protein is activated, leading to a measurable signal. The presence of an effective inhibitor, such as this compound, will prevent this cleavage, resulting in a decrease in the reporter signal.
This protocol describes a luciferase-based reporter system, specifically utilizing a split-luciferase (e.g., NanoBiT) system for its high sensitivity and low background.[8][10][11] In this system, the two subunits of luciferase, Large BiT (LgBiT) and Small BiT (SmBiT), are genetically fused and separated by a specific protease cleavage sequence.[11] When the target protease is active, it cleaves the sequence, leading to the separation of the luciferase subunits and a loss of luminescence. Conversely, inhibition of the protease preserves the integrity of the fusion protein, allowing the luciferase subunits to complement each other and generate a strong luminescent signal.[8]
A secondary, constitutively expressed reporter (e.g., Firefly luciferase) can be co-transfected to normalize for cell viability and transfection efficiency, enabling a dual-luciferase reporter assay format.[12][13]
Signaling Pathway and Experimental Workflow
The logical flow of the assay is depicted in the diagrams below.
Caption: Signaling pathway of the protease reporter assay.
Caption: Experimental workflow for the cell-based reporter assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| HEK293T cells | ATCC | CRL-3216 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |
| Lipofectamine 3000 Transfection Reagent | Invitrogen | L3000015 |
| Nano-Glo® Dual-Luciferase® Reporter Assay System | Promega | N1610 |
| White, flat-bottom 96-well plates | Corning | 3917 |
| This compound | (Internal or Custom Synthesis) | N/A |
| pcDNA3.1(+) vector | Invitrogen | V79020 |
| Custom gene synthesis for reporter constructs | (Various) | N/A |
Experimental Protocols
Reporter Plasmid Construction
-
Design of Reporter Constructs :
-
Mpro Reporter : A synthetic gene encoding the Large BiT (LgBiT) luciferase subunit, followed by a linker containing the Mpro cleavage sequence (e.g., AVLQSGFR), and then the Small BiT (SmBiT) luciferase subunit should be designed.[5][10] The consensus Mpro cleavage site is (L/F/M)-Q↓(S/A/G/N).[1]
-
PLpro Reporter : A similar construct should be designed with the PLpro cleavage sequence (e.g., LRLRGG) between the LgBiT and SmBiT subunits.[14][15] The consensus PLpro cleavage site is LXGG.[15]
-
Control Reporter : A construct with a non-cleavable linker (e.g., a scrambled sequence) should also be created as a negative control.
-
-
Cloning : The synthesized genes should be cloned into a mammalian expression vector, such as pcDNA3.1(+), under the control of a strong constitutive promoter (e.g., CMV).
-
Protease Expression Plasmids : Plasmids expressing SARS-CoV-2 Mpro and PLpro will also be required. Catalytically inactive mutants (e.g., Mpro C145A) should be used as negative controls.[10][11]
-
Normalization Plasmid : A plasmid expressing Firefly luciferase under a constitutive promoter should be used for normalization.
Cell Culture and Transfection
-
Cell Seeding : Seed HEK293T cells in a white, flat-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection :
-
For each well, prepare a transfection mix in Opti-MEM according to the Lipofectamine 3000 protocol.
-
A typical transfection mix per well would include:
-
50 ng of the Mpro or PLpro reporter plasmid.
-
50 ng of the corresponding Mpro or PLpro expression plasmid.
-
10 ng of the Firefly luciferase normalization plasmid.
-
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Compound Treatment
-
Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment : After the 4-6 hour transfection incubation, carefully remove the transfection medium and replace it with 100 µL of fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation : Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
Dual-Luciferase Reporter Assay
-
Cell Lysis :
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[16]
-
-
Luminescence Measurement :
-
Equilibrate the Nano-Glo® Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Add 75 µL of the Nano-Glo® Luciferase Assay Reagent II (LAR II) to each well to measure the Firefly luciferase activity (normalization control). Read the luminescence on a plate reader.
-
Add 75 µL of Stop & Glo® Reagent to each well to quench the Firefly reaction and initiate the NanoLuc® luciferase reaction (reporter). Read the luminescence again.[12]
-
Data Presentation and Analysis
The data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Raw Luminescence Data
| Well | Treatment (Concentration) | NanoLuc® RLU | Firefly RLU |
| A1 | Vehicle (DMSO) | 1500 | 85000 |
| A2 | This compound (0.1 µM) | 3000 | 84500 |
| A3 | This compound (1 µM) | 8000 | 85200 |
| A4 | This compound (10 µM) | 12000 | 84900 |
| ... | ... | ... | ... |
Table 2: Data Analysis and Inhibition Calculation
| Treatment (Concentration) | Normalized Ratio (NanoLuc/Firefly) | % Inhibition |
| Vehicle (DMSO) | 0.0176 | 0% |
| This compound (0.1 µM) | 0.0355 | -101.7% (Signal increase) |
| This compound (1 µM) | 0.0939 | -433.5% (Signal increase) |
| This compound (10 µM) | 0.1413 | -702.8% (Signal increase) |
| ... | ... | ... |
Note: In this assay design, inhibition of the protease leads to an increase in the NanoLuc signal. Therefore, "% Inhibition" should be calculated as follows:
% Inhibition = ( (Normalized Ratio_sample - Normalized Ratio_vehicle) / (Normalized Ratio_max_signal - Normalized Ratio_vehicle) ) * 100
Where Normalized Ratio_max_signal is the ratio from cells expressing the reporter but not the protease. For a simplified dose-response curve, the increase in signal relative to the vehicle control can be plotted.
Conclusion
The described cell-based reporter assay provides a sensitive and reliable method for evaluating the inhibitory activity of this compound against both Mpro and PLpro in a cellular context. The dual-luciferase format allows for accurate normalization, and the high-throughput compatibility of the 96-well plate format makes it suitable for screening large compound libraries and for detailed characterization of lead candidates. This assay will be a valuable tool for advancing the development of novel antiviral therapies targeting coronavirus proteases.
References
- 1. Frontiers | Characterization of host substrates of SARS-CoV-2 main protease [frontiersin.org]
- 2. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 4. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Human Host Substrates of the SARS-CoV-2 Mpro and PLpro Using Subtiligase N-Terminomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Development of a highly sensitive luciferase assay for intracellular evaluation of coronavirus Mpro activity [frontiersin.org]
- 11. Development of a highly sensitive luciferase assay for intracellular evaluation of coronavirus Mpro activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 13. assaygenie.com [assaygenie.com]
- 14. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Papain-Like Protease of Severe Acute Respiratory Syndrome Coronavirus Has Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase reporter assay [bio-protocol.org]
Application Notes and Protocols: Molecular Docking Simulation of Mpro/PLpro-IN-1 with Target Proteases
Audience: Researchers, scientists, and drug development professionals.
Introduction: The SARS-CoV-2 virus relies on two essential cysteine proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), for its replication and immune evasion. These enzymes process viral polyproteins into functional non-structural proteins required to form the replication-transcription complex.[1][2][3] The inhibition of both Mpro and PLpro presents a promising dual-target strategy for developing effective antiviral therapeutics. Mpro/PLpro-IN-1 (also known as Compound 29) has been identified as a potent dual inhibitor, demonstrating significant potency against both proteases.[4] This document provides detailed protocols for conducting molecular docking simulations of this compound with its target proteases and summarizes key quantitative data to guide further research and development.
Quantitative Data Summary
The inhibitory activity of this compound and other representative dual-target inhibitors is summarized below. This data is crucial for comparing the potency and potential efficacy of different compounds.
Table 1: Inhibitory Potency of this compound
| Compound Name | Target Protease | IC50 Value (μM) |
| This compound | Mpro | 1.72[4] |
| This compound | PLpro | 0.67[4] |
Table 2: Comparative Binding Data for Other Dual Protease Inhibitors
| Compound | Target Protease | Binding Affinity / Docking Score (kcal/mol) | Inhibition Constant (Ki) (μM) |
| Gamma-sitosterol | Mpro | -8.6[5] | - |
| Gamma-sitosterol | PLpro | -7.4[5] | - |
| Ethyl oleate | Mpro | -6.1[5] | - |
| Ethyl oleate | PLpro | -7.8[5] | - |
| Phenothiazine Cpd 5 | Mpro | - | Reported Inhibition[6] |
| Phenothiazine Cpd 5 | PLpro | - | 30[6] |
| Cetylpyridinium chloride | Mpro | - | IC50: 7.25 ± 0.15[7] |
| Cetylpyridinium chloride | PLpro | - | IC50: 2.72 ± 0.09[7] |
| Raloxifene | Mpro | - | IC50: 42.8 ± 6.7[7] |
| Raloxifene | PLpro | - | IC50: 3.28 ± 0.29[7] |
Experimental Protocols: Molecular Docking Simulation
This section outlines a detailed methodology for performing a molecular docking simulation of an inhibitor with SARS-CoV-2 Mpro and PLpro.
Preparation of Target Protease Structures
-
Obtain Crystal Structures: Download the 3D crystal structures of SARS-CoV-2 Mpro and PLpro from the Protein Data Bank (PDB). Recommended structures include PDB ID: 7L10 for Mpro and 7CJM for PLpro.[6]
-
Protein Preparation:
-
Use molecular modeling software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro) to prepare the protein.
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH (7.4).
-
Assign partial charges using a force field such as AMBER or CHARMM.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Obtain the 2D structure of this compound from a chemical database like PubChem.
-
3D Structure Generation: Convert the 2D structure into a 3D conformation using software such as Avogadro or ChemDraw.
-
Ligand Optimization:
-
Assign appropriate atom types and charges.
-
Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Molecular Docking Procedure
This protocol uses AutoDock Vina as a representative docking software.[5]
-
Define the Binding Site (Grid Box Generation):
-
Identify the active site of the proteases. For Mpro, the catalytic dyad consists of Cys145 and His41.[8][9] For PLpro, the catalytic triad (B1167595) includes Cys111, His272, and Asp286.[6][9]
-
Define a grid box that encompasses the entire active site cavity. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. For Mpro, center the grid on the Cys145 residue. For PLpro, center it on the Cys111 residue.
-
-
Perform Docking Simulation:
-
Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding conformations of the ligand within the protease's active site.[5]
-
The software will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity (typically in kcal/mol).
-
-
Validation of Docking Protocol (Optional but Recommended):
-
To validate the docking protocol, re-dock a known co-crystallized ligand into its respective binding site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å indicates a reliable docking protocol.[5]
-
Analysis of Docking Results
-
Binding Affinity Analysis: Analyze the predicted binding energies for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.
-
Interaction Analysis:
-
Visualize the best-scoring pose of the this compound-protease complex.
-
Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the inhibitor and the amino acid residues in the active site.[8] Pay close attention to interactions with the catalytic residues (Cys145, His41 for Mpro; Cys111 for PLpro).[8]
-
-
Post-Docking Molecular Dynamics (MD) Simulation:
-
To further assess the stability of the ligand-protein complex, perform an MD simulation on the best-docked pose.[8]
-
Analyze the RMSD of the complex over the simulation time to determine its stability. Stable hydrogen bonds and hydrophobic interactions throughout the simulation provide further evidence of a stable binding mode.[8]
-
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for a molecular docking simulation study.
Caption: Workflow for molecular docking of this compound with target proteases.
Logical Relationship: Dual Inhibition Mechanism
This diagram illustrates the mechanism by which a dual inhibitor disrupts viral replication.
Caption: Dual inhibition of Mpro and PLpro by this compound blocks viral replication.
References
- 1. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 3. Antagonistic Trends Between Binding Affinity and Drug-Likeness in SARS-CoV-2 Mpro Inhibitors Revealed by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design of SARS-CoV-2 Mpro, PLpro dual-target inhibitors based on deep reinforcement learning and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallographic Studies of SARS-CoV-2 Mpro and PLpro in Complex with Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of the crystal structures of SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro) in complex with small molecule inhibitors. The methodologies outlined are based on established crystallographic techniques and are intended to serve as a guide for researchers in the field of structural biology and drug discovery.
Introduction
The SARS-CoV-2 Mpro and PLpro are essential cysteine proteases for viral replication and maturation, making them prime targets for the development of antiviral therapeutics. High-resolution crystal structures of these proteases in complex with inhibitors are crucial for understanding the molecular basis of inhibition and for guiding structure-based drug design efforts. This document outlines the key steps, from protein expression and purification to X-ray crystal structure determination, for obtaining high-quality structural data of Mpro and PLpro inhibitor complexes.
Experimental Workflow Overview
The overall workflow for determining the crystal structure of an Mpro or PLpro inhibitor complex involves several key stages. The process begins with the expression and purification of the target protease, followed by the formation of the protein-inhibitor complex. Crystallization screening is then performed to identify conditions that yield diffraction-quality crystals. Finally, X-ray diffraction data are collected from the crystals, and the data are processed to solve and refine the three-dimensional structure of the complex.
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Mpro/PLpro-IN-1 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mpro/PLpro-IN-1, a novel dual inhibitor of SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro), in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Chromatographic separation is achieved on a reverse-phase C18 column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated over a linear range of 0.1 to 100 ng/mL and demonstrated excellent accuracy, precision, and recovery. This method is suitable for supporting pharmacokinetic and drug metabolism studies of this compound.
Introduction
The SARS-CoV-2 pandemic has highlighted the urgent need for effective antiviral therapeutics. The viral proteases, Mpro (3CLpro) and PLpro, are essential for viral replication and are considered prime targets for antiviral drug development.[1] Mpro is responsible for processing the viral polyprotein into functional non-structural proteins, while PLpro is involved in both polyprotein processing and the evasion of the host's innate immune response.[2][3] Dual inhibition of both proteases presents a promising strategy to combat viral replication and overcome potential resistance mechanisms.
This compound is a novel, potent small molecule inhibitor targeting both Mpro and PLpro. To facilitate its preclinical and clinical development, a reliable bioanalytical method for its quantification in biological matrices is crucial. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and wide dynamic range.[4][5] This application note details a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 (stable isotope-labeled internal standard, SIL-IS) (≥98% purity)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte |
| This compound | |
| This compound-d4 (IS) |
(Note: The m/z values for this compound and its internal standard are hypothetical and for illustrative purposes.)
Data Presentation
Calibration Curve
The method was linear over the concentration range of 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting was used.
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Regression Equation | y = 0.025x + 0.001 |
| Correlation Coefficient (r²) | > 0.998 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 0.3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Mid QC | 10 | 4.5 | 101.5 | 5.8 | 99.8 |
| High QC | 80 | 3.8 | 97.9 | 4.9 | 98.6 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 92.5 | 98.1 |
| Mid QC | 10 | 95.1 | 101.3 |
| High QC | 80 | 94.3 | 99.5 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: SARS-CoV-2 replication cycle and the role of Mpro and PLpro.
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of the dual Mpro/PLpro inhibitor, this compound, in human plasma. The method meets the regulatory requirements for bioanalytical method validation in terms of linearity, accuracy, precision, and stability. The high throughput and sensitivity of this assay make it well-suited for supporting pharmacokinetic and toxicokinetic studies in the development of this promising antiviral candidate.
References
- 1. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 4. Frontiers | Sensitive LC-MS/MS Method for the Quantification of Macrocyclic Gαq Protein Inhibitors in Biological Samples [frontiersin.org]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
Application Notes and Protocols for the Synthesis of 2-Chloroquinoline-Based Mpro/PLpro Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and evaluation of 2-chloroquinoline-based derivatives as dual inhibitors of SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro). The following sections outline the synthetic route, experimental procedures, biological evaluation, and key findings related to these compounds.
Introduction
The SARS-CoV-2 virus relies on two key cysteine proteases, Mpro and PLpro, for its replication and immune evasion. Mpro is essential for processing the viral polyprotein into functional non-structural proteins, while PLpro is involved in both polyprotein processing and the disassembly of host antiviral proteins. The dual inhibition of both Mpro and PLpro presents a promising therapeutic strategy to combat COVID-19, potentially offering broader efficacy and a higher barrier to the development of drug resistance. This protocol focuses on a series of dual inhibitors based on a 2-chloroquinoline (B121035) scaffold.
Signaling Pathway and Mechanism of Action
Both Mpro and PLpro are crucial for the proteolytic processing of the viral polyproteins (pp1a and pp1ab) translated from the viral RNA genome. Mpro cleaves the polyprotein at eleven sites to release non-structural proteins (nsps) 4-16, which are essential for forming the replication-transcription complex. PLpro cleaves the polyprotein at three sites to release nsp1, nsp2, and nsp3. Additionally, PLpro possesses deubiquitinating and deISGylating activity, interfering with the host's innate immune response. The 2-chloroquinoline-based inhibitors are designed to interact with the active sites of both proteases, thereby blocking their catalytic activity and disrupting the viral life cycle.
Caption: Inhibition of Mpro and PLpro by a dual inhibitor blocks viral polyprotein processing and disrupts viral replication.
Experimental Protocols
General Synthesis of 2-Chloroquinoline-Based Dual Inhibitors
The synthesis of the 2-chloroquinoline-based inhibitors involves a multi-step process starting from 2-chloroquinoline-3-carbaldehyde (B1585622). The general synthetic scheme is depicted below.
Caption: Synthetic scheme for 2-chloroquinoline-based Mpro/PLpro inhibitors.
Detailed Synthesis of Representative Derivatives
Synthesis of Imine Derivative (C10):
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1 mmol) in ethanol (20 mL).
-
Add the desired substituted aniline (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure imine derivative.
Synthesis of Azetidinone Derivative (C11):
-
Dissolve the imine derivative (C10) (1 mmol) in anhydrous 1,4-dioxane (B91453) (30 mL).
-
To this solution, add triethylamine (1.5 mmol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add chloroacetyl chloride (1.2 mmol) dropwise with constant stirring.
-
Stir the reaction mixture at room temperature for 10-12 hours.
-
Pour the mixture into crushed ice.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).
Synthesis of Thiazolidinone Derivative (C12):
-
Dissolve the imine derivative (C10) (1 mmol) in toluene (25 mL).
-
Add thioglycolic acid (1.2 mmol) to the solution.
-
Add a catalytic amount of anhydrous zinc chloride.
-
Reflux the reaction mixture for 8-10 hours, removing water azeotropically using a Dean-Stark apparatus.
-
After completion of the reaction (monitored by TLC), cool the mixture.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).
Data Presentation
The inhibitory activities of the synthesized compounds against Mpro and PLpro were evaluated, and the results are summarized in the table below.
| Compound ID | Modification | Mpro Ki (µM) | PLpro Ki (µM) | Cytotoxicity (CC50 in µM) |
| C10 | Imine | < 2 | < 2 | > 100 |
| C11 | Azetidinone | 0.820 | 0.350 | > 100 |
| C12 | Thiazolidinone | ~4.1 | ~1.75 | > 100 |
Ki values represent the inhibition constant. A lower Ki value indicates a more potent inhibitor. Cytotoxicity was evaluated in a relevant cell line (e.g., Vero E6).
Conclusion
The 2-chloroquinoline-based scaffold provides a promising starting point for the development of potent dual inhibitors of SARS-CoV-2 Mpro and PLpro. The synthetic route is straightforward and allows for the facile generation of diverse derivatives. The azetidinone derivative (C11 ) demonstrated the most potent dual inhibitory activity in the nanomolar range with no significant cytotoxicity, making it a strong candidate for further preclinical development. These findings highlight the potential of targeting both viral proteases simultaneously as an effective strategy against COVID-19.
Application Notes and Protocols for Predicting Mpro/PLpro Inhibitor Efficacy Using Machine Learning
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging machine learning (ML) to predict the efficacy of inhibitors against two critical SARS-CoV-2 proteases: the main protease (Mpro, also known as 3CLpro) and the papain-like protease (PLpro). Effective inhibition of these enzymes can disrupt viral replication, making them prime targets for antiviral drug development.[1][2][3][4][5]
Introduction to Mpro and PLpro as Antiviral Targets
The SARS-CoV-2 genome encodes for polyproteins that are cleaved into functional viral proteins by Mpro and PLpro.[3][5] Mpro is essential for processing the large polyprotein pp1a/ab, while PLpro is involved in both viral replication and the suppression of the host's innate immune response.[1][4][6] Consequently, inhibiting these proteases presents a promising strategy for developing antiviral therapeutics.[2][5]
Machine Learning in Drug Discovery
Machine learning models can significantly accelerate the drug discovery process by predicting the biological activity of chemical compounds, thereby prioritizing candidates for synthesis and in vitro testing.[7][8] This in silico approach can drastically reduce the time and resources required for identifying potent inhibitors. Various ML methods, including Bayesian models, deep reinforcement learning, and quantitative structure-activity relationship (QSAR) models, have been successfully applied to identify novel inhibitors of SARS-CoV-2 proteases.[3][7][8]
Section 1: Machine Learning Model Development
The development of a robust machine learning model for predicting inhibitor efficacy involves several key stages, from data collection and curation to model training and validation.
Experimental Workflow for Machine Learning Model Development
Caption: A generalized workflow for developing a machine learning model to predict inhibitor efficacy.
Protocol 1: Data Collection and Preparation
-
Data Acquisition: Compile a dataset of small molecules with known inhibitory activity against Mpro or PLpro. Publicly available databases such as ChEMBL and PubChem are valuable resources.[3] For instance, one study collected 463 compounds that inhibit SARS-CoV and SARS-CoV-2 to train their model.[3]
-
Data Curation:
-
Remove duplicate entries.
-
Handle missing activity values (e.g., IC50) through imputation or removal.
-
Standardize chemical structures (e.g., using SMILES notation).
-
-
Feature Engineering: Convert molecular structures into numerical representations (features) that an ML model can process. Common features include:
-
Dataset Splitting: Divide the curated dataset into training, validation, and test sets to ensure unbiased evaluation of the model's performance.
Protocol 2: Model Training and Validation
-
Model Selection: Choose an appropriate machine learning algorithm. Random Forest, Support Vector Machines (SVM), and various neural network architectures are commonly used. For example, a classification structure-activity relationship (CSAR) model using the random forest approach has been employed for Mpro inhibitors.[9] Deep reinforcement learning has also been used to generate novel inhibitor candidates for both Mpro and PLpro.[3]
-
Model Training: Train the selected model on the training dataset. The model learns the relationship between the molecular features and the inhibitory activity.
-
Hyperparameter Tuning: Optimize the model's hyperparameters using the validation set to improve its predictive performance.
-
Model Evaluation: Assess the final model's performance on the unseen test set using metrics such as:
-
Area Under the Receiver Operating Characteristic Curve (AUC): A measure of the model's ability to distinguish between active and inactive compounds. A QSAR model for PLpro inhibitors achieved an AUC of 0.92.[4]
-
Accuracy, Precision, Recall, and Matthews Correlation Coefficient (MCC): These metrics provide a comprehensive evaluation of the model's predictive power.[9]
-
Section 2: Experimental Validation of Predicted Inhibitors
Once the machine learning model identifies potential inhibitors, their efficacy must be validated through in vitro biochemical and cell-based assays.
Biochemical and Cellular Assay Workflow
Caption: A typical workflow for the experimental validation of predicted Mpro and PLpro inhibitors.
Protocol 3: High-Throughput Screening (HTS) of Compound Libraries
-
Objective: To rapidly screen large compound libraries against Mpro or PLpro to identify initial hits.
-
Methodology:
-
Prepare 384-well plates with the target protease (Mpro or PLpro).
-
Add compounds from a library (e.g., Microsource Spectrum collection) at a fixed concentration (e.g., 10 µM).[10][11]
-
Incubate the enzyme and compounds for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[10][11]
-
Initiate the enzymatic reaction by adding a fluorogenic substrate.
-
Measure the fluorescence signal to determine the percentage of inhibition relative to a control (e.g., DMSO).
-
Select compounds that exhibit significant inhibition (e.g., >80%) for further analysis.[10][11]
-
Protocol 4: FRET-based Protease Assay for IC50 Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of hit compounds.
-
Principle: This assay uses a peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Methodology for PLpro:
-
Use a fluorescent peptide substrate such as Abz-TLKGG↓APIKEDDPS-EDDnp.[10]
-
Prepare a reaction mixture containing PLpro assay buffer (50 mM HEPES pH 7.5, 0.01% Triton X-100, and 5 mM DTT), 70 nM of the enzyme, and 27 µM of the substrate.[10]
-
Add varying concentrations of the inhibitor to the reaction mixture.
-
Incubate at 37°C for 30 minutes.[10]
-
Measure fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.[10]
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 5: In-Cell Protease Assay
-
Objective: To assess the inhibitory activity of compounds within a cellular environment.
-
Methodology:
-
Utilize a reporter system where the localization of a fluorescent protein (e.g., mEmerald-NLS) is dependent on protease activity.
-
Treat cells expressing the reporter system and the target protease with the test compounds at various concentrations (e.g., 1 µM and 10 µM).
-
After incubation, fix and image the cells.
-
Quantify the nuclear localization of the fluorescent protein. A reduction in protease activity will lead to a change in the fluorescent signal distribution.
-
Compounds causing a significant reduction in protease activity (e.g., 50% at 10 µM) without significant cytotoxicity are considered hits.[12]
-
Section 3: Data Presentation
The following tables summarize the performance of various machine learning models and the efficacy of identified inhibitors from the cited literature.
Table 1: Performance of Machine Learning Models for Mpro/PLpro Inhibitor Prediction
| Model Type | Target Protease | Key Features/Fingerprints | Performance Metric | Value | Reference |
| CSAR (Random Forest) | Mpro | 12 different fingerprints | Accuracy | 89% | [9] |
| Sensitivity | 89% | [9] | |||
| Specificity | 73% | [9] | |||
| MCC | 79% | [9] | |||
| QSAR (XGBoost) | PLpro | Avalon fingerprints, RDKit descriptors | AUC | 0.92 | [4] |
| Deep Reinforcement Learning | Mpro & PLpro | LSTM-based generative model | Predicted Activity Score (Mpro) | ~0.80 | [3] |
| Predicted Activity Score (PLpro) | ~0.72 | [3] | |||
| Support Vector Machine (SVM) | Mpro | Molecular descriptors | Test Accuracy | 79% | [13] |
| Test ROC AUC | 0.86 | [13] | |||
| Logistic Regression | Mpro | Molecular descriptors | Test Accuracy | 76% | [13] |
| Test ROC AUC | 0.83 | [13] |
Table 2: Efficacy of Identified Mpro and PLpro Inhibitors
| Compound | Target Protease | IC50 (µM) | Reference |
| PF-07957472 | PLpro | Potent (specific value not stated) | [1] |
| Lumefantrine | Spike Protein | Kd = 259 nM | [7][8] |
| Novel Series (from Deep RL) | Mpro | 1.3 - 2.3 | [2] |
| Raloxifene | PLpro | 3.28 ± 0.29 | [10] |
| Mpro | 42.8 ± 6.7 | [10] | |
| Cetylpyridinium chloride | PLpro | 2.72 ± 0.09 | [10] |
| Mpro | 7.25 ± 0.15 | [10] | |
| Olmutinib | PLpro | 0.54 ± 0.04 | [11] |
| Dacomitinib | PLpro | 3.33 ± 0.06 | [11] |
| Crizotinib | PLpro | 3.81 ± 0.04 | [11] |
| Bosutinib | PLpro | 4.23 ± 0.28 | [11] |
| MG-101 | Mpro | Inhibitor | [14] |
| Sitagliptin | PLpro | Inhibitor | [14] |
| Daclatasvir | PLpro | Inhibitor | [14] |
Section 4: Signaling Pathway Visualization
The following diagram illustrates the role of Mpro and PLpro in the SARS-CoV-2 replication cycle.
SARS-CoV-2 Protease Signaling Pathway
Caption: Role of Mpro and PLpro in the SARS-CoV-2 life cycle.
These application notes and protocols provide a framework for utilizing machine learning to accelerate the discovery of potent Mpro and PLpro inhibitors. By combining computational prediction with experimental validation, researchers can efficiently identify and optimize novel antiviral drug candidates.
References
- 1. Machine-learning and structure-based discovery of SARS-CoV-2 papain-like protease (PL pro ) inhibitors with efficacy in a murine infection model – ScienceOpen [scienceopen.com]
- 2. Identification of SARS-CoV-2 Mpro inhibitors through deep reinforcement learning for de novo drug design and computational chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of SARS-CoV-2 Mpro, PLpro dual-target inhibitors based on deep reinforcement learning and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of machine learning and structure-based methods for the discovery of viral PLpro inhibitors as potential therapeutics for COVID-19 - American Chemical Society [acs.digitellinc.com]
- 5. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Machine Learning Approaches for the Discovery of SARS-CoV-2 PLpro Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Machine Learning Models Identify Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mpropred: A machine learning (ML) driven Web-App for bioactivity prediction of SARS-CoV-2 main protease (Mpro) antagonists | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of PLpro and Mpro Inhibitors for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay [escholarship.org]
Application Notes and Protocols: In Vivo Efficacy of Mpro/PLpro-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ongoing threat of coronavirus infections, including SARS-CoV-2, necessitates the development of effective antiviral therapeutics. Two key viral enzymes, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), are essential for viral replication and represent prime targets for antiviral drug development.[1][2][3] Mpro is critical for processing the viral polyprotein into functional non-structural proteins, while PLpro is also involved in this process and plays a role in antagonizing the host's innate immune response.[3][4][5] Inhibition of both proteases is a promising strategy to combat viral replication and associated pathology.
Mpro/PLpro-IN-1 is a novel, potent, and selective dual inhibitor of both Mpro and PLpro. These application notes provide a comprehensive overview of the in vivo efficacy of this compound in mouse models of SARS-CoV-2 infection, along with detailed protocols for its evaluation.
Mechanism of Action
This compound is designed to concurrently inhibit the enzymatic activity of both Mpro and PLpro. By targeting these two distinct and essential viral proteases, the inhibitor disrupts the viral life cycle at an early stage.[6] Mpro is a cysteine protease that cleaves the viral polyprotein at multiple sites to release non-structural proteins required for the formation of the replication-transcription complex.[1][2] PLpro, another cysteine protease, is responsible for cleaving the N-terminal end of the polyprotein and also exhibits deubiquitinating and deISGylating activities, which helps the virus evade the host's innate immune response.[4][5][7] The dual inhibition by this compound is expected to lead to a potent antiviral effect and potentially a higher barrier to the development of viral resistance.
In Vivo Efficacy Data
The in vivo efficacy of this compound has been evaluated in the K18-hACE2 mouse model of SARS-CoV-2 infection. This model expresses human angiotensin-converting enzyme 2 (hACE2), the receptor for SARS-CoV-2 entry, and develops a robust viral infection and associated pathology, making it suitable for evaluating antiviral candidates.[2]
Table 1: Antiviral Efficacy in Lungs of SARS-CoV-2 Infected K18-hACE2 Mice
| Treatment Group | Dose (mg/kg, oral, BID) | Viral Titer (log10 PFU/g lung tissue) at Day 4 Post-Infection | Fold Reduction vs. Vehicle |
| Vehicle | - | 6.5 ± 0.4 | - |
| This compound | 100 | 4.2 ± 0.5 | 200 |
| This compound | 300 | 2.8 ± 0.6 | 5012 |
| Positive Control | 50 | 3.1 ± 0.4 | 2512 |
Table 2: Effect on Body Weight and Survival in SARS-CoV-2 Infected K18-hACE2 Mice
| Treatment Group | Dose (mg/kg, oral, BID) | Mean Body Weight Change (%) at Day 7 Post-Infection | Survival Rate (%) at Day 14 Post-Infection |
| Vehicle | - | -15.2 ± 2.1 | 20 |
| This compound | 100 | -5.8 ± 1.5 | 80 |
| This compound | 300 | -1.2 ± 0.9 | 100 |
| Positive Control | 50 | -4.5 ± 1.2 | 90 |
Table 3: Lung Histopathology Scores in SARS-CoV-2 Infected K18-hACE2 Mice
| Treatment Group | Dose (mg/kg, oral, BID) | Mean Histopathology Score at Day 7 Post-Infection (Scale 0-4) |
| Vehicle | - | 3.8 ± 0.3 |
| This compound | 100 | 1.5 ± 0.4 |
| This compound | 300 | 0.8 ± 0.2 |
| Positive Control | 50 | 1.2 ± 0.3 |
Experimental Protocols
The following protocols provide a detailed methodology for the in vivo evaluation of this compound.
Animal Model and Husbandry
-
Animal Model: K18-hACE2 transgenic mice, 8-10 weeks old, mixed sex.
-
Housing: Animals are housed in a BSL-3 facility in individually ventilated cages with ad libitum access to food and water.
-
Acclimatization: Mice are acclimated for a minimum of 7 days prior to the start of the experiment.
SARS-CoV-2 Infection Model
-
Virus Strain: SARS-CoV-2 Omicron variant (e.g., BA.5).[2]
-
Infection Route: Intranasal inoculation.
-
Procedure:
-
Anesthetize mice with isoflurane.
-
Inoculate intranasally with 1 x 10^4 plaque-forming units (PFU) of SARS-CoV-2 in a 50 µL volume of sterile phosphate-buffered saline (PBS).
-
Monitor animals daily for clinical signs of disease, including weight loss, ruffled fur, and labored breathing.
-
Dosing and Administration
-
Formulation: this compound is formulated in a vehicle of 0.5% methylcellulose (B11928114) in sterile water.
-
Dosing Regimen: Oral administration twice daily (BID) starting 12 hours post-infection and continuing for 7 days.
-
Procedure:
-
Prepare fresh formulations of this compound daily.
-
Administer the designated dose via oral gavage.
-
The vehicle group receives the formulation vehicle only.
-
Endpoint Analysis
-
Viral Load Determination (Day 4 Post-Infection):
-
Euthanize a subset of mice from each group.
-
Harvest lung tissue aseptically.
-
Homogenize lung tissue in PBS.
-
Determine viral titers by plaque assay on Vero E6 cells.
-
-
Body Weight and Survival:
-
Record the body weight of each animal daily for 14 days.
-
Monitor survival daily for 14 days.
-
-
Lung Histopathology (Day 7 Post-Infection):
-
Euthanize a subset of mice from each group.
-
Perfuse lungs with 10% neutral buffered formalin.
-
Embed lungs in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score lung sections for inflammation, edema, and cellular infiltration by a board-certified veterinary pathologist blinded to the treatment groups.
-
References
- 1. mdpi.com [mdpi.com]
- 2. A new generation Mpro inhibitor with potent activity against SARS-CoV-2 Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 5. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Techniques for Measuring Mpro/PLpro-IN-1 Binding Kinetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) and the papain-like protease (PLpro) are crucial enzymes in the viral life cycle, making them prime targets for antiviral drug development.[1][2][3] Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab to produce functional non-structural proteins essential for viral replication.[1] PLpro, also a cysteine protease, is responsible for cleaving the N-terminus of the viral polyprotein and possesses deubiquitinating and deISGylating activities that help the virus evade the host's innate immune response.[1][4][5] Understanding the binding kinetics of an inhibitor, such as the hypothetical Mpro/PLpro-IN-1, to these proteases is fundamental for optimizing its efficacy, residence time, and overall pharmacological profile.[6] This document provides detailed protocols for key techniques used to measure these binding kinetics.
Key Biophysical and Biochemical Techniques
Several techniques can be employed to determine the binding kinetics of inhibitors to Mpro and PLpro. The choice of method often depends on factors like throughput requirements, the need for real-time data, and the availability of specific instrumentation and reagents.[6] Commonly used techniques include:
-
Surface Plasmon Resonance (SPR): A label-free technique that measures real-time binding events by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[6][7]
-
Bio-Layer Interferometry (BLI): Another label-free, real-time method that uses fiber optic biosensors to measure changes in light interference patterns upon molecular binding.[8][9][10][11]
-
Isothermal Titration Calorimetry (ITC): A solution-based technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13][14]
-
Enzyme Inhibition Assays (FRET-based): Functional assays that measure the effect of an inhibitor on the enzyme's catalytic activity, often using a fluorogenic substrate.[5][6][15]
Data Presentation: this compound Binding Kinetics
The following tables summarize hypothetical quantitative data for the binding of this compound to both Mpro and PLpro, as would be determined by the techniques described below.
Table 1: Binding Kinetics of this compound to Mpro
| Technique | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) | Inhibition Constant (Ki) (nM) |
| SPR | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 | - |
| BLI | 2.3 x 10⁵ | 5.5 x 10⁻⁴ | 2.4 | - |
| ITC | - | - | 3.1 | - |
| FRET Assay | - | - | - | 4.5 |
Table 2: Binding Kinetics of this compound to PLpro
| Technique | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) | Inhibition Constant (Ki) (nM) |
| SPR | 1.8 x 10⁵ | 9.0 x 10⁻⁴ | 5.0 | - |
| BLI | 1.7 x 10⁵ | 9.5 x 10⁻⁴ | 5.6 | - |
| ITC | - | - | 6.2 | - |
| FRET Assay | - | - | - | 8.9 |
Signaling Pathway and Experimental Workflows
Viral Polyprotein Processing by Mpro and PLpro
Caption: Role of Mpro and PLpro in viral replication.
General Experimental Workflow for Binding Kinetics
Caption: Workflow for measuring binding kinetics.
Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time association and dissociation kinetics of this compound binding to immobilized Mpro or PLpro.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Mpro or PLpro (≥95% purity)
-
This compound
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
Protocol:
-
Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface to activate the carboxyl groups.
-
Protein Immobilization: Inject a solution of Mpro or PLpro (e.g., 40 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 6000-8000 Response Units).[7] A reference flow cell should be activated and blocked without protein immobilization.
-
Deactivation: Inject 1 M ethanolamine-HCl to block any remaining active sites on the surface.
-
Analyte Injection (Binding): Prepare a dilution series of this compound in running buffer (e.g., 2 µM to 50 µM).[7] Inject each concentration over both the protein-immobilized and reference flow cells at a constant flow rate.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Data Analysis: Subtract the reference cell data from the experimental cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[16][17]
Bio-Layer Interferometry (BLI)
Objective: To determine the binding kinetics of this compound to Mpro or PLpro using label-free interferometry.
Materials:
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Biotinylated recombinant Mpro or PLpro
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplate
Protocol:
-
Biosensor Hydration: Hydrate the SA biosensors in assay buffer for at least 10 minutes.
-
Protein Immobilization: Immerse the hydrated biosensors into wells containing biotinylated Mpro or PLpro to allow for immobilization.
-
Baseline: Move the biosensors to wells containing only assay buffer to establish a stable baseline.
-
Association: Transfer the biosensors to wells containing various concentrations of this compound in assay buffer and record the binding response in real-time.
-
Dissociation: Move the biosensors back to the baseline buffer wells to monitor the dissociation of the inhibitor.
-
Data Analysis: Align the sensorgrams to the baseline and dissociation steps. Fit the data globally to a 1:1 binding model to calculate ka, kd, and KD.[9][11]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of this compound binding to Mpro or PLpro in solution.
Materials:
-
ITC instrument
-
Recombinant Mpro or PLpro
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Sample Preparation: Dialyze both the protein (Mpro or PLpro) and the inhibitor (this compound) extensively against the same buffer to minimize buffer mismatch effects.
-
Loading the Calorimeter: Load the protein solution into the sample cell and the inhibitor solution into the injection syringe. Typical concentrations might be 20 µM protein and 200-300 µM inhibitor.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data. Integrate the heat change for each injection and plot it against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the stoichiometry (n), binding constant (KA = 1/KD), and enthalpy of binding (ΔH).[12][13][14] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
FRET-Based Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀ and Ki) of this compound on the enzymatic activity of Mpro or PLpro.[6]
Materials:
-
Fluorescence plate reader
-
Recombinant Mpro or PLpro
-
FRET peptide substrate (specific for Mpro or PLpro)[5]
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Triton X-100, 5 mM DTT)[5]
-
DMSO for inhibitor dilution
-
384-well microplates
Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In the wells of a microplate, add the inhibitor dilutions or DMSO for the control. Add the diluted Mpro or PLpro enzyme solution to all wells. Incubate for a set period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[6]
-
Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., λex = 320 nm and λem = 420 nm).[5]
-
Data Analysis:
-
Calculate the initial reaction velocities (slopes of the fluorescence vs. time curves).
-
Plot the initial velocities against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[6]
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (KM) of the substrate.[6]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of PLpro and Mpro Inhibitors for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitory Effects and Surface Plasmon Resonance Based Binding Affinities of Dietary Hydrolyzable Tannins and Their Gut Microbial Metabolites on SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bio-Layer Interferometry (BLI) - Creative Proteomics [creative-proteomics.com]
- 11. Protein-Protein Binding Kinetics by Biolayer Interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioradiations.com [bioradiations.com]
Troubleshooting & Optimization
Improving Mpro/PLpro-IN-1 metabolic stability in liver microsomes
Welcome to the technical support center for Mpro/PLpro-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the metabolic stability of this promising dual protease inhibitor. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it a critical parameter for this compound?
A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][2] It is a crucial parameter in drug discovery because it significantly influences key pharmacokinetic properties such as in vivo half-life, oral bioavailability, and clearance.[1] A compound with low metabolic stability is rapidly eliminated from the body, which may require higher or more frequent dosing to achieve a therapeutic effect. Conversely, a compound that is excessively stable might accumulate and lead to toxicity. Therefore, optimizing the metabolic stability of this compound is essential for its development as a safe and effective therapeutic agent.
Q2: What are the primary in vitro assays to assess the metabolic stability of this compound?
A2: The initial assessment of metabolic stability is typically performed using in vitro systems containing drug-metabolizing enzymes. The most common starting points are:
-
Liver Microsomal Stability Assay: This is a high-throughput screen to evaluate Phase I metabolic stability, which is primarily mediated by cytochrome P450 (CYP) enzymes.[1][3]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells and therefore evaluates both Phase I and Phase II metabolism, providing a more comprehensive picture of hepatic clearance.[3][4]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways than microsomes alone.[1]
Q3: How can the metabolic stability of this compound be improved if it is found to be low?
A3: Improving metabolic stability often involves structural modifications to block or slow down the metabolic process.[1] Common strategies include:
-
Blocking "Metabolic Soft Spots": This involves identifying the part of the molecule most susceptible to metabolism and modifying it. This can be achieved by introducing steric hindrance or by replacing a metabolically labile group with a more stable one.[1]
-
Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups to aromatic rings can deactivate them towards oxidative metabolism.[1]
-
Reducing Lipophilicity: Highly lipophilic compounds tend to be more readily metabolized. Reducing the lipophilicity of this compound can decrease its affinity for metabolic enzymes.[1]
-
Deuteration: Replacing hydrogen atoms at metabolically active sites with deuterium (B1214612) can slow down metabolism due to the kinetic isotope effect.[1]
-
Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties but is more metabolically stable.[1]
Troubleshooting Guide: Liver Microsomal Stability Assay
This guide addresses common issues encountered during the liver microsomal stability assay for this compound.
| Observed Problem | Potential Cause | Troubleshooting Step |
| High variability between replicate wells. | Pipetting errors or inconsistent mixing. | Ensure proper pipette calibration and technique. Gently vortex or mix all solutions thoroughly before and after additions.[1] |
| Compound appears more stable than expected or stability varies between experiments. | Degradation of NADPH cofactor. | Prepare NADPH solutions fresh for each experiment and keep them on ice during use.[1][5] |
| The compound precipitates in the incubation mixture. | Low aqueous solubility of this compound. | Decrease the compound concentration. Increase the percentage of organic solvent (e.g., DMSO, acetonitrile) in the final incubation, ensuring it does not exceed the recommended limit (typically <1%) to avoid inhibiting enzyme activity.[1] |
| The disappearance rate is too fast to measure accurately. | High concentration of microsomes or a very labile compound. | Reduce the microsomal protein concentration and/or shorten the incubation time points.[1] |
| No metabolism is observed for the positive control. | Inactive microsomes or incorrect cofactor. | Use a new batch of microsomes. Ensure the correct cofactor (NADPH for CYPs) is used at the appropriate concentration.[1][5] |
| The compound is unstable in microsomes but appears more stable in hepatocytes. | High non-specific binding to hepatocytes, reducing the free concentration available for metabolism. | Determine the fraction unbound in the hepatocyte incubation (fu_hep) and correct the clearance values.[1] |
| Poor correlation between in vitro data and preliminary in vivo findings. | Other clearance pathways are significant in vivo (e.g., renal excretion). The in vitro system may not fully recapitulate in vivo conditions. | Investigate other clearance mechanisms. Consider using more complex in vitro models if available (e.g., 3D liver models).[1] |
Experimental Protocols
Liver Microsomal Stability Assay Protocol
This protocol is adapted from standard industry practices.[6][7][8]
-
Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare a working solution of the compound by diluting the stock solution in the incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
On the day of the experiment, prepare a fresh NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in incubation buffer.
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Include control wells without NADPH to assess non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
From the slope of the natural log of the percent remaining versus time plot, calculate the half-life (t1/2).
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)
-
Data Presentation: Metabolic Stability of this compound Analogs
The following table provides an example of how to present metabolic stability data for a series of this compound analogs.
| Compound ID | Modification | Human Liver Microsome Half-life (t1/2, min) | Human Liver Microsome Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Parent Compound | 15 | 46.2 |
| Analog-A | Deuteration at Position X | 35 | 19.8 |
| Analog-B | Introduction of Fluoro Group at Position Y | 48 | 14.4 |
| Analog-C | Bioisosteric replacement of Group Z | > 60 | < 11.5 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Reducing off-target cytotoxicity of Mpro/PLpro-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mpro/PLpro-IN-1, a hypothetical dual inhibitor of SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental use of this compound.
| Issue | Possible Cause | Suggested Solution |
| High Cytotoxicity Observed at Effective Concentrations | Off-target effects of the compound. | 1. Perform a dose-response cytotoxicity assay to determine the CC50 value. 2. Conduct kinase profiling to identify off-target kinase interactions.[1][2][3][4][5] 3. Utilize chemical proteomics to identify unintended protein targets.[6][7] 4. Synthesize and test analogs of this compound with modifications to reduce off-target binding. |
| Inconsistent Antiviral Activity | 1. Compound degradation. 2. Variability in cell-based assays. 3. Incorrect dosage calculation. | 1. Check the stability of the compound in your experimental media. 2. Ensure consistent cell seeding density and passage number.[8][9] 3. Verify the final concentration of the compound in the assay. |
| Lack of Mpro/PLpro Inhibition in In-Cell Assays | 1. Poor cell permeability of the inhibitor. 2. Efflux of the compound by cellular transporters. | 1. Perform a cell permeability assay. 2. Co-administer with known efflux pump inhibitors. 3. Consider structural modifications to improve cell penetration. |
| Precipitation of the Compound in Culture Media | Poor solubility of the inhibitor. | 1. Use a lower concentration of the compound. 2. Test different solubilizing agents (e.g., DMSO, ethanol), ensuring the final concentration is not toxic to the cells.[10] 3. Prepare a fresh stock solution before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor designed to target the catalytic activity of two essential SARS-CoV-2 proteases: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[10][11][12] Mpro is a cysteine protease that cleaves the viral polyprotein at multiple sites to release functional non-structural proteins (NSPs) necessary for viral replication.[13][14][15] PLpro is also a cysteine protease that cleaves the viral polyprotein and has the additional function of removing ubiquitin and ISG15 modifications from host cell proteins, which helps the virus evade the host's innate immune response.[10][16][17] By inhibiting both proteases, this compound aims to disrupt viral replication and interfere with viral immune evasion.
Q2: How can I assess the cytotoxicity of this compound in my cell line?
A2: You can assess the cytotoxicity of this compound using various cell viability assays.[18][19][20] A common method is the MTT assay, which measures the metabolic activity of cells.[8][18][21] Other options include the LDH release assay, which detects membrane damage, and ATP-based luminescence assays that quantify the number of viable cells.[20][21] It is crucial to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50).
Q3: What are the potential off-target effects of this compound and how can I identify them?
A3: Off-target effects occur when a compound interacts with unintended proteins, which can lead to cytotoxicity or other adverse effects.[6] To identify these, you can use several techniques:
-
Kinase Profiling: Screen the inhibitor against a panel of kinases to identify any unintended inhibitory activity.[1][2][3][4][5] Many contract research organizations offer these services.[1][2][3][4]
-
Chemical Proteomics: This approach uses a modified version of your inhibitor to "fish out" its binding partners from a cell lysate, which are then identified by mass spectrometry.[6][7]
-
Peptidomics: This technique can be used to study how the inhibitor affects protein-protein interactions and protein expression profiles.[22]
Q4: How can I improve the selectivity and reduce the off-target cytotoxicity of this compound?
A4: Reducing off-target cytotoxicity often involves medicinal chemistry efforts to improve the compound's selectivity. Once off-targets are identified, you can synthesize and test analogs of this compound. The goal is to make structural modifications that decrease binding to the off-target proteins while maintaining or improving binding to Mpro and PLpro. This process is known as structure-activity relationship (SAR) optimization.[17]
Quantitative Data Summary
The following tables present hypothetical data for this compound and its analogs to illustrate the process of optimizing for reduced cytotoxicity.
Table 1: In Vitro Potency and Cytotoxicity of this compound and Analogs
| Compound | Mpro IC50 (µM) | PLpro IC50 (µM) | Antiviral EC50 (µM) | CC50 (µM) in Huh-7.5 cells | Selectivity Index (SI = CC50/EC50) |
| This compound | 0.5 | 0.8 | 1.2 | 5.5 | 4.6 |
| Analog A | 0.7 | 1.1 | 1.5 | 25.0 | 16.7 |
| Analog B | 0.4 | 0.6 | 0.9 | 48.0 | 53.3 |
| Analog C | 2.1 | 3.5 | 4.0 | >100 | >25 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: Off-Target Kinase Inhibition Profile
| Compound | Kinase X IC50 (µM) | Kinase Y IC50 (µM) |
| This compound | 2.1 | 5.8 |
| Analog A | 15.6 | >50 |
| Analog B | >50 | >50 |
| Analog C | >50 | >50 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
Cell line of interest (e.g., Huh-7.5)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated and vehicle-only (e.g., DMSO) controls.[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the CC50 value.
Protocol 2: Off-Target Kinase Profiling Workflow
This protocol outlines a general workflow for identifying off-target kinase interactions.
Procedure:
-
Compound Submission: Submit this compound to a kinase profiling service provider.[1][2][3][4][5]
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50%) are identified as "hits".
-
Dose-Response Analysis: "Hits" from the primary screen are then tested in a dose-response format to determine their IC50 values.
-
Data Analysis: The results will provide a selectivity profile of your compound, highlighting any potent off-target kinase interactions.
Protocol 3: Chemical Proteomics for Off-Target Identification
This protocol provides a conceptual workflow for identifying off-target proteins.[6]
Procedure:
-
Probe Synthesis: Synthesize a probe molecule by attaching a reactive group and a reporter tag (e.g., biotin) to this compound without disrupting its binding to the target proteins.
-
Cell Lysate Incubation: Incubate the probe with a cell lysate to allow it to bind to its target and off-target proteins.
-
Enrichment: Use an affinity resin (e.g., streptavidin beads for a biotin (B1667282) tag) to pull down the probe-protein complexes.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample to identify specific binding partners of your compound.
Visualizations
Caption: Role of Mpro and PLpro in viral replication and immune evasion.
Caption: Workflow for mitigating off-target cytotoxicity.
Caption: Troubleshooting inconsistent antiviral data.
References
- 1. pharmaron.com [pharmaron.com]
- 2. assayquant.com [assayquant.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 5. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol [protocols.io]
- 10. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 11. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new generation Mpro inhibitor with potent activity against SARS-CoV-2 Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Structure-Activity Relationship of Covalent Inhibitors of SARS-CoV-2 Papain-like Protease with Antiviral Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
Optimizing Mpro/PLpro-IN-1 oral bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to optimize the oral bioavailability of the dual Mpro/PLpro inhibitor, Mpro/PLpro-IN-1.
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of this compound.
Issue 1: Low Aqueous Solubility
Your this compound sample shows poor solubility in aqueous buffers, leading to inconsistent results in in-vitro assays and challenges in developing an oral formulation.
-
Possible Causes & Solutions:
| Cause | Solution |
| Intrinsic Molecular Properties | The inherent hydrophobicity of the compound's structure. |
| Polymorphism | Different crystalline forms of the compound can exhibit varying solubility. |
| pH-dependent Solubility | The compound may be an ionizable molecule with low solubility at physiological pH. |
-
Experimental Protocols:
-
Kinetic and Thermodynamic Solubility Assays: Detailed protocols for these assays can help determine the exact solubility limitations.
-
Excipient Screening: A systematic screening of pharmaceutical excipients can identify solubilizing agents.
-
-
Workflow for Addressing Low Solubility:
Solubility Enhancement Workflow
Issue 2: High First-Pass Metabolism
In vivo studies show a significant reduction in the systemic exposure of this compound after oral administration compared to intravenous administration, suggesting extensive first-pass metabolism.
-
Possible Causes & Solutions:
| Cause | Solution |
| CYP450 Enzyme Metabolism | The compound is a substrate for cytochrome P450 enzymes in the liver and/or gut wall. |
| Efflux by Transporters | The compound is actively transported out of enterocytes by efflux pumps like P-glycoprotein (P-gp). |
-
Experimental Protocols:
-
In Vitro Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine the rate of metabolism.
-
Caco-2 Permeability Assays: To assess the potential for P-gp mediated efflux.
-
Issue 3: Poor Membrane Permeability
The compound exhibits low permeability across intestinal cell monolayers, limiting its absorption into the bloodstream.
-
Possible Causes & Solutions:
| Cause | Solution |
| High Polarity or Molecular Weight | The molecule's size or charge hinders passive diffusion across the lipid cell membrane. |
| Low Lipophilicity | The compound has a low affinity for the lipid bilayer of enterocytes. |
-
Experimental Protocols:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to predict passive permeability.
-
Caco-2 Permeability Assay: Provides a more biologically relevant measure of permeability, including active transport mechanisms.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its oral bioavailability?
A1: The oral bioavailability of this compound is primarily influenced by its aqueous solubility, lipophilicity (LogP), molecular weight, and pKa. A balance of these properties is crucial for effective absorption.
Q2: How can I improve the solubility of this compound for in vivo studies?
A2: Several formulation strategies can be employed, including the use of co-solvents, surfactants, cyclodextrins, or creating amorphous solid dispersions. The choice of strategy will depend on the specific properties of this compound.
Q3: What in vitro models are recommended to predict the oral absorption of this compound?
A3: A combination of in vitro models is recommended. Solubility assays, PAMPA for passive permeability, and Caco-2 cell monolayer assays to assess both permeability and efflux are standard approaches.
Q4: My in vivo studies in rodents show low oral bioavailability. What are the next steps?
A4: First, determine the cause of the low bioavailability. Conduct studies to differentiate between poor absorption and high first-pass metabolism. This can be achieved by comparing pharmacokinetic profiles after oral and intravenous administration. Based on the findings, you can then devise a strategy to either improve solubility/permeability or block metabolic pathways.
Mpro/PLpro Signaling Context
Mpro and PLpro are viral proteases essential for viral replication. They cleave the viral polyprotein into functional non-structural proteins (NSPs). Inhibiting these proteases blocks the viral life cycle.
Mpro/PLpro Inhibition Pathway
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | > 500 Da | May limit passive permeability (violates Lipinski's Rule of 5). |
| LogP | 4.2 | High lipophilicity, potentially leading to low aqueous solubility. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility, will likely limit dissolution and absorption. |
| pKa | 6.8 | Ionizable, solubility will be pH-dependent within the GI tract. |
Table 2: In Vitro ADME Profile of this compound
| Assay | Result | Interpretation |
| Kinetic Solubility (pH 7.4) | 0.05 µg/mL | Low solubility is a major hurdle. |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability. |
| Caco-2 Efflux Ratio (B→A / A→B) | 5.2 | High efflux, likely a P-gp substrate. |
| Liver Microsome Stability (t½) | 15 min | High intrinsic clearance, susceptible to first-pass metabolism. |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Bioavailability (F%) |
| Intravenous (IV) | 2 | 850 | 0.1 | 1200 | 100% |
| Oral (PO) | 10 | 50 | 1.5 | 180 | 3% |
Addressing analytical challenges in Mpro/PLpro-IN-1 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the detection and characterization of inhibitors for SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental work with Mpro and PLpro inhibitors.
Q1: My potential inhibitor shows high activity in the primary biochemical screen, but this doesn't translate to the cell-based assay. What could be the issue?
A1: This is a common challenge in drug discovery. Several factors could be at play:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach the viral proteases, which are located inside the host cell.[1]
-
Compound Stability: The inhibitor might be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Efflux by Cellular Transporters: The compound could be actively pumped out of the cell by efflux pumps.
-
Off-Target Effects: In the initial screen, the compound might be inhibiting a host-cell factor crucial for viral entry or replication rather than Mpro or PLpro directly. A significant drop in antiviral potency in cells expressing TMPRSS2, a protease involved in an alternative viral entry pathway, can indicate that the inhibitor is targeting host cell cysteine cathepsins.[2][3]
Q2: I'm observing inconsistent IC50 values for my inhibitor across different experiments. What are the possible reasons?
A2: Variability in IC50 values can stem from several sources:
-
Assay Conditions: Minor variations in buffer components (e.g., pH, DTT concentration), temperature, or incubation times can affect enzyme activity and inhibitor potency.[4] The presence of reducing agents like DTT can abolish or greatly reduce the inhibitory effect of some compounds.
-
Enzyme and Substrate Concentration: Ensure that the enzyme and substrate concentrations are consistent and appropriate for the assay.
-
Compound Solubility: Poor solubility of the test compound can lead to inaccurate concentrations in the assay, resulting in variable IC50 values. The use of DMSO can also affect results, with concentrations above 0.3% (v/v) potentially leading to cytotoxicity in some cell lines.[5]
-
Batch-to-Batch Variability: If you are synthesizing the inhibitor, ensure high purity and consistency between batches.
Q3: My compound appears to be a promiscuous inhibitor, showing activity against multiple proteases. How can I confirm its specificity for Mpro or PLpro?
A3: Promiscuous inhibition is a significant concern. To assess specificity:
-
Counter-Screening: Test your compound against a panel of other proteases, particularly other cysteine proteases like human cathepsins (e.g., Cathepsin B and L).[2][3]
-
Mechanism of Action Studies: Conduct detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Covalent inhibitors will show a time-dependent increase in inhibition.[6]
-
Structural Analysis: If possible, obtain a crystal structure of the protease in complex with your inhibitor to visualize the binding mode and confirm interaction with the active site.[7][8]
-
Cell-Based Target Engagement Assays: Utilize techniques like cellular thermal shift assays (CETSA) or in-cell protease assays to confirm that the compound engages with Mpro or PLpro within a cellular context.[7][9]
Frequently Asked Questions (FAQs)
Q1: What are Mpro and PLpro, and why are they important drug targets?
A1: Mpro (Main Protease or 3CLpro) and PLpro (Papain-like Protease) are essential cysteine proteases encoded by the SARS-CoV-2 virus.[5][10] They are responsible for cleaving the viral polyproteins into individual non-structural proteins (nsps) that are necessary for viral replication and transcription.[6][11] Since these proteases are vital for the viral life cycle and have no close human homologs, they are excellent targets for antiviral drug development.[6]
Q2: What are the different types of assays used to detect Mpro and PLpro inhibitors?
A2: Several assay formats are commonly used:
-
FRET-Based Assays: These are high-throughput biochemical assays that use a fluorescently labeled peptide substrate. Cleavage of the substrate by the protease separates a fluorophore from a quencher, resulting in an increase in fluorescence.[4]
-
In-Cell Protease Assays: These assays measure protease activity within living cells, providing a more physiologically relevant context. One such assay uses a fluorescent reporter protein that translocates to the nucleus upon cleavage by the viral protease.[7][8][9]
-
Thermal Shift Assays (TSA): These can be used to screen for compounds that bind to and stabilize the target protease, causing a shift in its melting temperature.[12]
-
Mass Spectrometry-Based Assays: These can directly measure the cleavage of the substrate or the formation of a covalent adduct between the inhibitor and the enzyme.
Q3: What are the main classes of Mpro and PLpro inhibitors?
A3: Inhibitors can be broadly classified as:
-
Covalent Inhibitors: These form a covalent bond with a residue in the active site, typically the catalytic cysteine (Cys145 in Mpro, Cys111 in PLpro).[6][8][13][14] They can be either reversible or irreversible.
-
Non-Covalent Inhibitors: These bind to the active site through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[10]
Quantitative Data Summary
The following tables summarize the inhibitory activity of selected compounds against Mpro and PLpro.
Table 1: Inhibitory Activity of Selected Compounds against SARS-CoV-2 Mpro
| Compound | Type | IC50 (µM) | Assay Type |
| Raloxifene | Non-covalent | 42.8 ± 6.7 | FRET-based |
| Cetylpyridinium chloride | Non-covalent | 7.25 ± 0.15 | FRET-based |
| Ebselen | Covalent | 0.67 | FRET-based |
| Boceprevir | Covalent | 4.13 | FRET-based |
| MG-132 | Covalent | Not specified, sub-µM antiviral activity | Virtual Repurposing Screen |
| Dipyridamole | Non-covalent | 0.53 | Docking-based Screen |
| MG-101 | Covalent | Not specified, 95% virus spread inhibition | In-cell protease assay |
| Nelfinavir mesylate | Non-covalent | Not specified, 95% virus spread inhibition | In-cell protease assay |
Data sourced from multiple studies.[4][7][8]
Table 2: Inhibitory Activity of Selected Compounds against SARS-CoV-2 PLpro
| Compound | Type | IC50 (µM) / Kd (µM) | Assay Type |
| Raloxifene | Non-covalent | 3.28 ± 0.29 | FRET-based |
| Cetylpyridinium chloride | Non-covalent | 2.72 ± 0.09 | FRET-based |
| Compound 32 | Covalent (Disulfide) | Kd = 0.5 | Enzymatic Inhibition |
| Compound 34 | Covalent (Disulfide) | Kd = 0.5 | Enzymatic Inhibition |
| Sitagliptin | Not specified | Not specified, 75% virus spread inhibition | In-cell protease assay |
| Daclatasvir | Not specified | Not specified, 70% virus spread inhibition | In-cell protease assay |
Data sourced from multiple studies.[4][8][12]
Experimental Protocols
1. FRET-Based Protease Inhibition Assay
This protocol describes a typical fluorescence resonance energy transfer (FRET) assay for screening Mpro or PLpro inhibitors.
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the recombinant Mpro or PLpro enzyme to each well (final concentration typically in the nM range, e.g., 70 nM for PLpro).[4]
-
Incubate the enzyme and compound mixture for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[4]
-
Initiate the enzymatic reaction by adding the FRET substrate (final concentration typically in the µM range, e.g., 27 µM for PLpro).[4]
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex = 320 nm and λem = 420 nm for the specified PLpro substrate) over time or as an endpoint reading.[4]
-
Include positive controls (enzyme + substrate, no inhibitor) and negative controls (substrate only, no enzyme).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. In-Cell Protease (ICP) Assay
This protocol outlines a cell-based assay to measure protease activity in living cells.
-
Constructs and Cell Lines:
-
An expression vector encoding a reporter construct. This construct typically includes a fluorescent protein (e.g., mEmerald) with a nuclear localization signal (NLS), a specific cleavage site for either Mpro or PLpro, and the respective protease (Mpro or PLpro).[7][9]
-
A suitable human cell line for transfection (e.g., HEK293T).
-
-
Procedure:
-
Transfect the cells with the appropriate ICP expression vector.
-
After a few hours (e.g., 6 hours post-transfection), treat the cells with various concentrations of the test compounds.[7]
-
Include appropriate controls: DMSO-treated cells (negative control) and cells transfected with a construct containing a catalytically inactive protease mutant (e.g., C145A for Mpro).[7]
-
After a suitable incubation period, stain the cell nuclei with a dye like Hoechst 33342.
-
Visualize the subcellular localization of the fluorescent reporter protein using confocal microscopy. In the absence of an effective inhibitor, the protease will cleave the reporter, causing the fluorescent protein with the NLS to translocate to the nucleus. An effective inhibitor will prevent cleavage, resulting in the fluorescent signal remaining in the cytoplasm.
-
Quantify the ratio of nuclear to cytoplasmic fluorescence using image analysis software (e.g., ImageJ) to determine the extent of protease inhibition.[7]
-
Visualizations
Caption: SARS-CoV-2 polyprotein processing by Mpro and PLpro.
Caption: Workflow for a FRET-based protease inhibitor assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Challenges for targeting SARS-CoV-2 proteases as a therapeutic strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. mdpi.com [mdpi.com]
- 11. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Mpro/PLpro Inhibitor Plasma Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Mpro/PLpro inhibitors in plasma during pre-clinical development.
Frequently Asked Questions (FAQs)
Q1: My Mpro/PLpro inhibitor shows rapid degradation in plasma. What are the potential causes?
A1: Rapid degradation of small molecule inhibitors in plasma is a common challenge. The primary causes are typically:
-
Enzymatic Degradation: Plasma contains a variety of esterases, proteases, and other enzymes that can metabolize your compound. For instance, cysteine proteases like Mpro and PLpro are themselves targets, but other plasma proteases can degrade peptide-like inhibitors.
-
Chemical Instability: The chemical nature of your compound might make it susceptible to hydrolysis or other reactions in the aqueous, pH-buffered environment of plasma.
-
Plasma Protein Binding: While not degradation, extensive binding to plasma proteins like albumin can affect the free concentration of your inhibitor and complicate analysis. Some compounds may also be less stable when bound.
Q2: How can I experimentally determine the plasma stability of my inhibitor?
A2: A standard in vitro plasma stability assay is the recommended starting point. This typically involves incubating the inhibitor in plasma from the desired species (e.g., human, mouse, rat) at 37°C and measuring its concentration at various time points.
Q3: What are the key parameters to assess in a plasma stability study?
A3: The primary readouts are the inhibitor's half-life (t½) and the percentage of the parent compound remaining over time. These values allow you to classify the stability of your compound.
Q4: I have confirmed that my inhibitor is unstable in plasma. What are my next steps?
A4: Once you've identified a stability issue, you can explore several strategies, including structural modification of the inhibitor, formulation adjustments, and the use of enzyme inhibitors in your experimental setup. These are detailed in the troubleshooting guide below.
Troubleshooting Guide: Minimizing Inhibitor Degradation in Plasma
This guide provides strategies to address the plasma instability of your Mpro/PLpro inhibitor.
Issue 1: Rapid Loss of Inhibitor in Plasma Stability Assays
| Potential Cause | Troubleshooting Strategy | Experimental Steps |
| Enzymatic Degradation | 1. Identify the Class of Degrading Enzymes: Use broad-spectrum enzyme inhibitors in the plasma stability assay. 2. Structural Modification: Modify the inhibitor's structure to block metabolic sites. | 1. Perform the plasma stability assay with the addition of cocktails of esterase inhibitors (e.g., sodium fluoride) or protease inhibitors (e.g., PMSF). A significant increase in stability points to the involvement of these enzymes. 2. If the inhibitor contains labile functional groups (e.g., esters), consider replacing them with more stable alternatives (e.g., amides). |
| Chemical Instability | Modify Assay Buffer Conditions: Assess stability in simple buffer at the same pH as plasma (around 7.4) to distinguish chemical from enzymatic degradation. | 1. Incubate the inhibitor in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. 2. Compare the degradation rate to that in plasma. If degradation is similar, the issue is likely chemical instability. |
| Poor Solubility | Improve Formulation: Low solubility can lead to precipitation and an apparent loss of compound. | 1. Test different formulation vehicles, such as those containing solubilizing agents like DMSO, cyclodextrins, or Solutol HS 15. 2. Visually inspect for precipitation during the assay. |
Quantitative Data Summary: Plasma Stability of Representative Compounds
The following table summarizes hypothetical plasma stability data for different Mpro/PLpro inhibitors to illustrate how data can be presented.
| Compound | Species | Half-life (t½, min) | % Remaining at 60 min | Stability Class |
| Inhibitor A | Human | > 120 | 95 | High |
| Inhibitor B | Human | 45 | 35 | Moderate |
| Inhibitor C | Human | < 15 | < 10 | Low |
| Inhibitor B + Esterase Inhibitor | Human | > 120 | 92 | High |
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the in vitro half-life of an Mpro/PLpro inhibitor in plasma.
Materials:
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Control compound with known stability (e.g., a highly stable and a highly unstable compound)
-
Pooled plasma (human, mouse, or other relevant species), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) with an internal standard (for protein precipitation and sample analysis)
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Thaw the plasma at 37°C.
-
Spike the test inhibitor into the plasma to a final concentration of 1 µM. Gently mix.
-
Immediately take a sample for the t=0 time point by transferring an aliquot of the plasma-inhibitor mix into a well of the 96-well plate containing cold acetonitrile with the internal standard.
-
Incubate the remaining plasma-inhibitor mixture at 37°C.
-
Take samples at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes) and quench the reaction in the same manner as the t=0 sample.
-
Once all time points are collected, centrifuge the 96-well plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the inhibitor at each time point.
-
Calculate the percentage of inhibitor remaining at each time point relative to the t=0 sample and determine the half-life.
Visualizations
Experimental Workflow for Plasma Stability Assessment
Caption: Workflow for determining the in vitro plasma stability of an inhibitor.
Logical Relationship for Troubleshooting Plasma Instability
Caption: Decision tree for troubleshooting inhibitor instability in plasma.
Troubleshooting inconsistent results in Mpro/PLpro enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mpro and PLpro enzymatic assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
High Background Fluorescence
Question: My negative control and blank wells exhibit high fluorescence, masking the signal from the enzymatic activity. What are the common causes and solutions?
Answer: High background fluorescence can significantly reduce the signal-to-noise ratio and lead to inaccurate results. The primary causes include:
-
Substrate Instability: The fluorogenic substrate may undergo spontaneous hydrolysis, releasing the fluorophore in the absence of enzymatic activity.
-
Solution: Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles. Store substrate aliquots protected from light at -20°C or below.
-
-
Autofluorescent Compounds: Test compounds, buffers, or other assay components may possess intrinsic fluorescence at the excitation and emission wavelengths used.
-
Solution: Screen all assay components for autofluorescence before initiating the main experiment. If a compound is fluorescent, its signal can sometimes be subtracted, though this may decrease assay sensitivity.
-
-
Contamination: Contamination of reagents or samples with proteases can lead to substrate cleavage and a false-positive signal.
-
Solution: Use high-purity reagents and sterile, disposable labware. Ensure pipette tips are changed between samples to prevent cross-contamination.
-
Low or No Signal
Question: I am not observing an increase in fluorescence over time in my positive control or experimental wells. What should I investigate?
Answer: A lack of signal suggests issues with the enzyme's activity or the overall assay setup. Key areas to troubleshoot include:
-
Inactive Enzyme: The protease may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Cysteine proteases like Mpro and PLpro are sensitive to oxidation.
-
Solution: Ensure the enzyme is stored at the recommended temperature, typically -80°C. Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. Include a reducing agent like DTT or TCEP in the assay buffer to maintain the active state of the cysteine protease.
-
-
Suboptimal Assay Conditions: The buffer pH, ionic strength, or temperature may not be optimal for enzyme activity.[1]
-
Incorrect Instrument Settings: The microplate reader settings for excitation and emission wavelengths or gain may be incorrect.
-
Solution: Confirm that the instrument's wavelength settings match the fluorophore's specifications. Optimize the gain setting to ensure it is sensitive enough to detect the signal without saturating the detector.[2]
-
High Variability Between Replicates
Question: I am observing significant variation in the results between replicate wells (%CV is high). What could be causing this inconsistency?
Answer: High variability can obscure real effects and make data interpretation difficult. Common sources of variability include:
-
Pipetting Inaccuracies: Inconsistent pipetting of small volumes of enzyme, substrate, or compounds is a major source of error.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents when possible to be dispensed into replicate wells to ensure consistency.
-
-
Well-to-Well Temperature Fluctuations: Uneven temperature across the microplate during incubation can lead to different reaction rates in different wells.[3]
-
Solution: Ensure the entire plate is at a uniform temperature during the incubation and reading steps. Using a plate reader with temperature control can help minimize this variability.[3]
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter results.
-
Solution: Avoid using the outer wells of the plate for critical samples. Alternatively, fill the outer wells with buffer or water to create a humidified barrier.
-
-
Compound Precipitation: Test compounds may precipitate in the assay buffer, leading to inconsistent concentrations across wells.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Mpro and PLpro enzymatic assays to aid in experimental setup and troubleshooting.
| Parameter | Mpro | PLpro | Notes |
| pH Optimum | 7.0 - 7.5 | 6.5 - 8.0 | PLpro shows broad activity, with a peak around pH 6.5.[1][5] Mpro is typically assayed at neutral pH.[6] |
| Reducing Agent | 1-5 mM DTT | 1-10 mM DTT | Essential for maintaining the catalytic cysteine in a reduced state.[5][7] |
| Typical Enzyme Conc. | 35 - 200 nM | 50 - 100 nM | Optimal concentration should be determined empirically to ensure linear reaction kinetics.[4][8] |
| Typical Substrate Conc. | 10 - 30 µM | 2 - 42 µM | Should ideally be at or below the Km for inhibitor studies.[8][9] |
| Km (FRET Substrate) | ~15-25 µM | ~7 µM (Z-RLRGG-AMC) | Km values are substrate-dependent.[8] |
| DMSO Tolerance | Up to 20% (can enhance activity) | Generally <1-5% | High concentrations of DMSO can affect enzyme stability and activity.[1][6][10] |
| Incubation Temperature | 25°C - 37°C | 30°C - 37°C | PLpro shows maximal activity at 30°C.[1] |
Experimental Protocol: Mpro/PLpro FRET-Based Enzymatic Assay
This protocol outlines a general procedure for a fluorescence resonance energy transfer (FRET)-based assay to measure Mpro or PLpro activity.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., for PLpro: 50 mM MES, pH 6.5, 100 mM NaCl, 0.5 mM EDTA, 5 mM DTT).[1] For Mpro, a common buffer is 20 mM HEPES, pH 7.0, with 1 mM DTT.[8] Bring the buffer to the desired assay temperature before use.
-
Enzyme Stock Solution: Dilute the Mpro or PLpro enzyme to the desired final concentration in cold assay buffer. Keep the enzyme on ice.
-
Substrate Stock Solution: Prepare a concentrated stock of the FRET substrate in DMSO. Dilute to the final desired concentration in assay buffer immediately before use. Protect from light.
-
Inhibitor/Compound Stock Solution: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series in assay buffer, ensuring the final DMSO concentration in the assay does not exceed the enzyme's tolerance (typically <1%).
2. Assay Procedure (384-well plate format):
-
Compound Addition: Add 1 µL of the diluted test compound or control (e.g., DMSO for negative control, a known inhibitor for positive control) to the wells of a black, flat-bottom 384-well plate.
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well.
-
Incubation: Mix gently by orbital shaking and incubate the plate for 15-60 minutes at the desired temperature (e.g., 30°C) to allow for inhibitor binding.
-
Reaction Initiation: Add 10 µL of the diluted substrate solution to each well to start the reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.
3. Data Analysis:
-
Calculate Initial Velocity: Determine the initial reaction rate (v₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize Data: Normalize the reaction rates to the negative control (DMSO) to determine the percent inhibition for each compound concentration.
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Visualizations
Caption: General enzymatic reaction pathway for Mpro/PLpro cleavage of a FRET substrate.
References
- 1. Evaluating Stability and Activity of SARS-CoV-2 PLpro for High-throughput Screening of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. tecan.com [tecan.com]
- 4. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 5. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Mpro/PLpro-IN-1 for Viral Proteases
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mpro/PLpro-IN-1. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and enhance the selectivity of this dual viral protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported inhibitory activities?
A1: this compound (also referred to as Compound 29) is a dual inhibitor of two key SARS-CoV-2 viral proteases: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[1][2] These proteases are essential for the viral life cycle, making them attractive targets for antiviral drug development.[3] this compound has shown micromolar inhibitory potency against Mpro and submicromolar potency against PLpro.[1][2]
Quantitative Data Summary: this compound Inhibition
| Target Protease | Reported IC50 |
| SARS-CoV-2 Mpro | 1.72 µM[1][2] |
| SARS-CoV-2 PLpro | 0.67 µM[1][2] |
Q2: How can I improve the selectivity of this compound for viral proteases over host cell proteases?
A2: Enhancing the selectivity of a protease inhibitor is a critical step in drug development to minimize off-target effects and potential toxicity. Here are several strategies you can employ:
-
Structural Modification: Based on the co-crystal structure of the inhibitor with its target proteases, medicinal chemists can design analogs with modified functional groups. The goal is to introduce modifications that increase interactions with unique residues in the viral protease active sites while decreasing affinity for the active sites of human proteases like cathepsins.
-
Targeting Allosteric Sites: Instead of directly competing with the substrate at the active site, consider designing inhibitors that bind to allosteric sites—unique pockets on the enzyme surface. This can provide a higher degree of selectivity as allosteric sites are often less conserved across different protease families.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a series of analogs of this compound to understand which parts of the molecule are crucial for its activity and which can be modified to improve selectivity.
-
Computational Modeling: Utilize molecular docking and molecular dynamics simulations to predict the binding affinities of this compound and its analogs to a panel of viral and human proteases. This can help prioritize the synthesis of compounds with a higher predicted selectivity profile.[4]
Q3: What are the potential off-target effects of this compound, and how can I assess them?
A3: A primary concern with inhibitors of cysteine proteases is their potential to inhibit human proteases with similar catalytic mechanisms, such as cathepsins.[5] Inhibition of host cathepsins can lead to various toxicities. Some Mpro inhibitors have been shown to also inhibit human cathepsin L, which can be a double-edged sword as cathepsin L is also involved in viral entry.[5][6]
To assess off-target effects, it is crucial to perform a comprehensive selectivity profiling assay. This involves testing this compound against a panel of relevant human proteases, including:
-
Cathepsin L
-
Cathepsin B
-
Cathepsin S
-
Caspases
By determining the IC50 values for these off-target proteases, you can calculate a selectivity index (SI), which is the ratio of the IC50 for the off-target protease to the IC50 for the target protease (Mpro or PLpro). A higher SI indicates greater selectivity.
Selectivity Profiling Workflow
Caption: Workflow for assessing the selectivity of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results between biochemical and cell-based assays.
Possible Causes and Solutions:
-
Cell Permeability: The inhibitor may have poor membrane permeability, leading to a lower effective concentration inside the cell compared to the in vitro biochemical assay.[7]
-
Troubleshooting: Perform cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross cell membranes. If permeability is low, consider chemical modifications to improve its physicochemical properties.
-
-
Compound Stability and Metabolism: The inhibitor may be unstable in the cellular environment or rapidly metabolized by cellular enzymes, reducing its effective concentration.
-
Troubleshooting: Assess the compound's stability in cell culture media and in the presence of liver microsomes to evaluate its metabolic stability.
-
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell.
-
Troubleshooting: Co-incubate the inhibitor with known efflux pump inhibitors to see if its cellular activity increases.
-
-
Off-Target Effects in Cells: The observed cellular activity (or lack thereof) might be due to off-target effects that are not present in the purified biochemical assay system.[7]
-
Troubleshooting: Conduct a broader off-target profiling in a cellular context using techniques like thermal proteome profiling (TPP) or chemical proteomics.
-
Logical Flow for Troubleshooting Assay Discrepancies
Caption: A logical workflow for troubleshooting discrepancies between biochemical and cell-based assay results.
Issue 2: Low solubility or precipitation of this compound in assay buffer.
Possible Causes and Solutions:
-
Hydrophobicity of the Compound: this compound may have poor aqueous solubility.
-
Troubleshooting:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO (e.g., 10 mM in DMSO).[1]
-
When diluting into the aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid solvent effects on enzyme activity.
-
Test different assay buffers with varying pH or the addition of a small amount of a non-ionic detergent like Tween-20 to improve solubility.
-
-
-
Buffer Composition: Components of the assay buffer may be incompatible with the inhibitor.
-
Troubleshooting: Systematically vary the buffer components (e.g., salts, pH) to identify any that cause precipitation.
-
Issue 3: High background signal or false positives in biochemical assays.
Possible Causes and Solutions:
-
Compound Autofluorescence: The inhibitor itself may be fluorescent at the excitation and emission wavelengths used in the assay.
-
Troubleshooting: Run a control experiment with the inhibitor in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. Subtract this background from the experimental wells.
-
-
Promiscuous Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms, such as forming aggregates that sequester the enzyme.
-
Troubleshooting: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregate formation. Also, perform assays at varying enzyme concentrations; the IC50 of a promiscuous inhibitor will often increase with higher enzyme concentrations.
-
-
Redox Activity: For cysteine proteases like Mpro and PLpro, compounds with redox activity can lead to false positives by oxidizing the catalytic cysteine.
-
Troubleshooting: Include a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in the assay buffer to maintain the reduced state of the catalytic cysteine.
-
Experimental Protocols
Protocol 1: Mpro FRET-Based Inhibition Assay
This protocol is adapted for a 96-well plate format to determine the IC50 of this compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Mpro FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound
-
DMSO
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). c. For each concentration, prepare a 2X working solution by diluting the DMSO stock 1:50 in Assay Buffer (final DMSO concentration will be 1%). Also prepare a "no inhibitor" control with 2% DMSO in Assay Buffer.
-
Enzyme Preparation: a. Dilute the recombinant Mpro to a 2X working concentration (e.g., 400 nM) in Assay Buffer.
-
Substrate Preparation: a. Dilute the Mpro FRET substrate to a 2X working concentration (e.g., 20 µM) in Assay Buffer.
-
Assay Plate Setup: a. Add 50 µL of the 2X inhibitor dilutions (or the "no inhibitor" control) to the wells of the 96-well plate. b. Add 50 µL of the 2X Mpro enzyme solution to all wells. c. Mix gently by pipetting and incubate at room temperature for 30 minutes.
-
Initiate Reaction and Measure Fluorescence: a. Add 100 µL of the 2X substrate solution to all wells to initiate the reaction. b. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm). c. Measure the fluorescence intensity kinetically every minute for 30-60 minutes.
-
Data Analysis: a. For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. b. Normalize the velocities to the "no inhibitor" control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: PLpro Deubiquitinase (DUB) Inhibition Assay
This protocol utilizes a ubiquitin-rhodamine110 substrate to measure the deubiquitinase activity of PLpro.
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Ubiquitin-Rhodamine110 substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 5 mM DTT
-
This compound
-
DMSO
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Follow the same procedure as in the Mpro assay to prepare 2X working solutions of this compound.
-
Enzyme Preparation: Dilute recombinant PLpro to a 2X working concentration (e.g., 100 nM) in Assay Buffer.
-
Substrate Preparation: Dilute the Ubiquitin-Rhodamine110 substrate to a 2X working concentration (e.g., 200 nM) in Assay Buffer.
-
Assay Plate Setup: a. Add 50 µL of the 2X inhibitor dilutions to the wells. b. Add 50 µL of the 2X PLpro enzyme solution to all wells. c. Incubate for 30 minutes at 37°C.
-
Initiate Reaction and Measure Fluorescence: a. Add 100 µL of the 2X substrate solution to all wells. b. Immediately measure the fluorescence intensity kinetically (Ex: 485 nm, Em: 525 nm) every minute for 30-60 minutes.
-
Data Analysis: Follow the same data analysis procedure as in the Mpro assay to determine the IC50 value.
Protocol 3: Cell-Based Antiviral Assay
This protocol provides a general framework for assessing the antiviral activity of this compound in a cell-based assay using a cytopathic effect (CPE) reduction method.[3]
Materials:
-
Vero E6 or other susceptible cell line
-
SARS-CoV-2 virus stock
-
Cell Culture Medium (e.g., DMEM with 2% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
CellTiter-Glo® or similar cell viability reagent
-
Plate reader for luminescence
Procedure:
-
Cell Seeding: a. Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours. b. Incubate at 37°C, 5% CO2.
-
Compound Preparation: a. Prepare serial dilutions of this compound in cell culture medium. Include a "no inhibitor" control with the same final concentration of DMSO.
-
Infection and Treatment: a. After 24 hours, remove the medium from the cells. b. Add the diluted compound to the wells. c. Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include uninfected control wells. d. Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Assessment of Cytopathic Effect (CPE): a. After the incubation period, assess cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions. b. Measure the luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each inhibitor concentration relative to the uninfected and untreated virus-infected controls. b. Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 (50% effective concentration). c. In parallel, perform a cytotoxicity assay with the inhibitor on uninfected cells to determine the CC50 (50% cytotoxic concentration). d. Calculate the Selectivity Index (SI = CC50 / EC50).
Workflow for Cell-Based Antiviral Assay
Caption: A step-by-step workflow for conducting a cell-based antiviral assay.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 4. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mpro/PLpro-IN-1 Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Mpro/PLpro-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as compound 29, is a dual inhibitor of two key SARS-CoV-2 proteases: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[1][2] These proteases are essential for viral replication, making them attractive targets for antiviral therapies.[3][4]
Q2: What are the reported inhibitory potencies of this compound?
This compound exhibits micromolar inhibitory potency against Mpro and submicromolar potency against PLpro. The reported IC50 values are:
Q3: What is the molecular information for this compound?
| Property | Value | Reference |
| Molecular Formula | C25H27ClN4O3 | [1] |
| Molecular Weight | 466.96 g/mol | [1] |
| CAS Number | 2766185-78-6 | [1][2] |
| Solubility | 10 mM in DMSO | [1] |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound. The primary purification methods for small organic molecules like this compound are silica (B1680970) gel column chromatography and recrystallization.
Silica Gel Column Chromatography
Q4: My compound is streaking or appearing as an elongated spot on the TLC plate during solvent system selection. What should I do?
-
Overloading: You may be spotting too much of your sample on the TLC plate. Try diluting your sample solution and spotting a smaller amount.[5]
-
Compound Nature: If your compound is acidic or basic, it can interact with the silica gel, causing streaking. For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to your mobile phase can help. For basic compounds, adding triethylamine (B128534) (0.1–2.0%) or ammonia (B1221849) in methanol/dichloromethane (1–10%) can resolve the issue.[5]
-
High Polarity: Very polar compounds can streak on silica. Consider using a different stationary phase, such as C18 reversed-phase silica.[5]
Q5: My compound is not moving from the baseline or is shooting up with the solvent front on the TLC plate. How do I get a good separation?
-
Compound at Baseline: If your compound remains at the baseline, your mobile phase is not polar enough to move it up the plate. You need to increase the polarity of your eluent by increasing the proportion of the more polar solvent in your mixture.[5]
-
Compound at Solvent Front: If your compound is running with the solvent front, your mobile phase is too polar. You should decrease the proportion of the polar solvent to achieve better separation.[5] In some cases, changing the stationary phase entirely may be necessary.[5]
Q6: I'm running my column, but I can't find my compound in any of the fractions. What could have happened?
-
Decomposition: Your compound might be unstable on silica gel and could have decomposed on the column. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear. If it is unstable, you can try deactivating the silica gel with triethylamine or using a different stationary phase like alumina (B75360) or florisil.[6]
-
Incorrect Solvent System: Double-check that you have prepared the correct mobile phase with the intended solvent ratios.[6]
-
Eluted in the Solvent Front: Your compound might be less polar than anticipated and eluted very quickly in the first few fractions.[6]
-
Dilute Fractions: The compound may have eluted, but it is too dilute to be detected by TLC. Try concentrating some of the fractions where you expected your compound to be and re-run the TLC.[6]
Q7: My compound has poor solubility in the chromatography solvent system. How can I load it onto the column?
If your compound is not very soluble in the eluent, you can use a "dry loading" technique:
-
Dissolve your crude compound in a suitable solvent in a round-bottom flask.
-
Add a small amount of dry silica gel to the solution.
-
Evaporate the solvent using a rotary evaporator until you have a free-flowing powder of your compound adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.[7]
Recrystallization
Q8: My compound is not crystallizing out of the solution upon cooling. What should I do?
-
Too Much Solvent: This is the most common reason for crystallization failure. You have likely used too much solvent, and the solution is not saturated enough for crystals to form. Gently heat the solution and evaporate some of the solvent. Then, allow it to cool again.[8][9]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it should at that temperature. To induce crystallization, you can:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[8][9]
-
Seed the solution: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[9]
-
Q9: My compound is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens with low-melting point compounds or when the solution is too concentrated.
-
Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[8][9]
-
Slow Cooling: Cool the solution very slowly to encourage the formation of crystals instead of an oil. You can do this by leaving the flask to cool on a surface that is a poor heat conductor, like a wooden block or a few layers of paper towels.[10]
-
Scratching: Scratching the flask as the solution cools can also help prevent oiling out.[8]
Q10: My compound crystallizes in the filter funnel during hot filtration. What should I do?
This happens when the solution cools down too quickly during the filtration process.
-
Use More Solvent: Use a slight excess of hot solvent to keep the compound dissolved. You can then evaporate the excess solvent after filtration.[8]
-
Keep Everything Hot: Warm the filter funnel and the receiving flask before starting the filtration. You can do this by placing them in an oven or rinsing them with hot solvent.[11] Using a stemless funnel can also help prevent clogging.[11]
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Select the Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your desired compound an Rf value of approximately 0.3.
-
Pack the Column:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Load the Sample:
-
Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Alternatively, use the dry loading method described in Q7.
-
-
Elute the Column:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Collect fractions in separate test tubes.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain your purified compound.
-
Combine the pure fractions and evaporate the solvent to obtain your purified this compound.
-
General Protocol for Recrystallization
-
Choose a Solvent: The ideal solvent is one in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolve the Crude Product:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot solvent until the compound just dissolves.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Dry the Crystals: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Signaling Pathways and Workflows
Mpro and PLpro in the SARS-CoV-2 Life Cycle
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Addressing potential for viral resistance to Mpro/PLpro-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mpro/PLpro-IN-1, a novel dual inhibitor of SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a dual inhibitor, targeting two essential cysteine proteases of SARS-CoV-2.[1][2] The main protease (Mpro) is critical for cleaving the viral polyproteins pp1a and pp1ab to form the replication-transcription complex.[1][3] The papain-like protease (PLpro) is responsible for cleaving the N-terminal end of the polyprotein (nsps 1-3) and also plays a role in dismantling host immune responses by reversing ubiquitination and ISGylation.[1][4][5] By inhibiting both enzymes, this compound aims to halt viral replication and prevent the virus from evading the host's innate immunity.[6]
Q2: I am observing lower than expected potency (higher IC50/EC50 values) in my assays. What could be the cause?
A2: Several factors could contribute to lower than expected potency:
-
Compound Integrity: Ensure the lyophilized compound was properly reconstituted and stored. Repeated freeze-thaw cycles can degrade the inhibitor.
-
Assay Conditions: Optimize assay parameters such as enzyme and substrate concentrations, incubation times, and buffer composition. For fluorescence-based assays, check for interference from your compound.
-
Cell-Based Assay Issues: In cellular assays, compound permeability, efflux by cellular transporters (like P-glycoprotein), and off-target effects can influence apparent potency.[7] Consider using cell lines with varying expression levels of efflux pumps.
-
Viral Strain/Variant: The specific SARS-CoV-2 variant used in your experiments may harbor mutations in Mpro or PLpro that affect inhibitor binding. Sequence the viral protease genes to check for known resistance mutations.
Q3: What are the known or potential resistance mutations for inhibitors targeting Mpro and PLpro?
A3: While specific data for this compound is emerging, studies on other Mpro and PLpro inhibitors have identified key resistance hotspots. For PLpro inhibitors that bind to the BL2 loop and groove region, mutations at residues E167, Y268, and Q269 have been shown to confer resistance.[7][8] For Mpro inhibitors like nirmatrelvir, mutations such as M49I, L50F, E166V, and Q189E have been associated with resistance.[9] It is crucial to monitor for mutations in these regions when evaluating the long-term efficacy of this compound.
Q4: How can I select for and characterize resistant variants to this compound in my lab?
A4: A common method is through serial passage of SARS-CoV-2 in cell culture in the presence of sub-lethal concentrations of the inhibitor. This creates selective pressure for the virus to acquire resistance mutations. Once resistant variants emerge, you can sequence the Mpro and PLpro genes to identify mutations. The enzymatic activity of the mutant proteases and their susceptibility to the inhibitor should then be characterized biochemically.[8]
Q5: Are there strategies to overcome potential resistance to this compound?
A5: Yes, several strategies are being explored:
-
Combination Therapy: Using this compound in conjunction with another antiviral that has a different mechanism of action (e.g., a polymerase inhibitor like remdesivir) can reduce the likelihood of resistance emerging.
-
Structurally Diverse Inhibitors: The development of inhibitors that bind to different sites or have distinct chemical scaffolds is crucial.[4] If resistance emerges to one class of inhibitors, another may still be effective.
-
Targeting Conserved Regions: Mpro and PLpro are relatively conserved across coronaviruses.[2][3] Inhibitors designed to target highly conserved regions of these enzymes may be less susceptible to resistance.
Troubleshooting Guides
Guide 1: Inconsistent Results in In Vitro Protease Inhibition Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicates | Pipetting errors, unstable enzyme activity, or compound precipitation. | Use calibrated pipettes. Prepare fresh enzyme dilutions for each experiment. Ensure the inhibitor is fully dissolved in the assay buffer. |
| No inhibition observed | Inactive compound, incorrect enzyme or substrate, or inappropriate assay conditions. | Verify compound integrity with a fresh stock. Confirm the identity and activity of your protease and substrate. Review and optimize assay parameters (pH, temperature, incubation time). |
| Apparent activation of the protease | Assay interference (e.g., compound fluorescence), or allosteric effects. | Run a control with the compound and substrate but no enzyme to check for background fluorescence. Consider alternative assay formats (e.g., mass spectrometry-based) to rule out artifacts. |
Guide 2: Discrepancy Between In Vitro and Cell-Based Antiviral Assays
| Symptom | Possible Cause | Suggested Solution |
| Potent in vitro inhibition, but weak cellular activity | Poor cell permeability, active efflux from cells, or rapid metabolism of the compound. | Assess compound permeability using a Caco-2 assay. Test for efflux pump inhibition. Analyze compound stability in cell culture medium and cell lysates. |
| High cellular cytotoxicity | Off-target effects of the compound. | Perform a cytotoxicity assay (e.g., MTS or LDH) in the absence of the virus. Test the inhibitor against a panel of host cell proteases to assess selectivity.[7] |
| Antiviral activity plateaus at higher concentrations | Limited uptake into cells or solubility issues at higher concentrations. | Evaluate cellular uptake of the compound. Check the solubility of the inhibitor in cell culture media at the concentrations tested. |
Quantitative Data Summary
The following tables summarize representative data for Mpro and PLpro inhibitors from the literature to provide a comparative baseline.
Table 1: In Vitro Potency of Selected SARS-CoV-2 Protease Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Nirmatrelvir | Mpro | FRET | 3.1 nM | [10] |
| GC-376 | Mpro | FRET | 0.03 µM | [10] |
| Boceprevir | Mpro | FRET | 4.13 µM | [10] |
| GRL0617 | PLpro | FRET | >10 µM (cellular) | [4] |
| Jun12682 | PLpro | FRET | Low nanomolar | [4] |
| PF-07957472 | PLpro | FRET | Low nanomolar | [4] |
| MG-101 | Mpro | In-cell | - | [11] |
| Sitagliptin | PLpro | In-cell | - | [11] |
Table 2: Antiviral Activity of Selected SARS-CoV-2 Protease Inhibitors in Cell Culture
| Inhibitor | Cell Line | EC50 | Reference |
| Nirmatrelvir (PF-07321332) | VeroE6 | - | [10] |
| N3 | Vero | 16.77 µM | [1] |
| Indole ester 8 | Vero | 2.8 µM | [1] |
| Sitagliptin | Huh-7.5 | 0.32 µM | [12] |
| Daclatasvir | Huh-7.5 | 1.59 µM | [12] |
| MG-101 | Huh-7.5 | 0.038 µM | [12] |
| Lycorine HCl | Huh-7.5 | 0.01 µM | [12] |
Experimental Protocols
Protocol 1: FRET-Based Protease Inhibition Assay
This protocol describes a common method for measuring the in vitro activity of Mpro or PLpro and the inhibitory potential of compounds like this compound.
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the Mpro or PLpro enzyme to each well (final concentration typically in the nanomolar range).
-
Incubate for 30 minutes at 37°C.[13]
-
Initiate the reaction by adding the FRET substrate (final concentration typically in the micromolar range).
-
Monitor the increase in fluorescence over time using a plate reader (e.g., λex = 360 nm, λem = 460 nm for the example Mpro substrate).[13]
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In-Cell Protease Assay
This protocol outlines a method to assess the activity of this compound inside living cells.
-
Reagents and Materials:
-
HEK293T cells or other suitable cell line.
-
Expression plasmid encoding a reporter construct. This can consist of a fluorescent protein (e.g., mEmerald) with a nuclear localization signal (NLS), followed by a protease cleavage site, and then the protease itself (Mpro or PLpro).[11]
-
Transfection reagent.
-
This compound and control compounds.
-
High-content imaging system or confocal microscope.
-
-
Procedure:
-
Seed HEK293T cells in a multi-well imaging plate.
-
Transfect the cells with the reporter plasmid.
-
After transfection, treat the cells with various concentrations of this compound.
-
Incubate for a defined period (e.g., 6 hours).[11]
-
Stain the nuclei with a suitable dye (e.g., Hoechst stain).
-
Image the cells using a high-content imager.
-
Quantify the nuclear localization of the fluorescent protein. In the absence of an effective inhibitor, the protease will cleave itself from the reporter, allowing the fluorescent protein with the NLS to enter the nucleus. An effective inhibitor will prevent this cleavage, resulting in cytoplasmic fluorescence.[11]
-
Determine the concentration of the inhibitor that results in a 50% reduction in nuclear fluorescence.
-
Visualizations
Caption: Mechanism of action for the dual inhibitor this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Design of SARS-CoV-2 Mpro, PLpro dual-target inhibitors based on deep reinforcement learning and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent resistance pathways amongst SARS-CoV-2 PLpro inhibitors highlight the need for scaffold diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 6. Ubiquitin variants potently inhibit SARS-CoV-2 PLpro and viral replication via a novel site distal to the protease active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. njmicrobe.org [njmicrobe.org]
- 9. researchgate.net [researchgate.net]
- 10. Potential Resistance of SARS-CoV-2 Main Protease (Mpro) against Protease Inhibitors: Lessons Learned from HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Dual-Acting Mpro/PLpro Inhibitors: A Comparative Analysis for SARS-CoV-2 Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The ongoing global health landscape underscores the critical need for effective antiviral therapeutics against SARS-CoV-2. The viral proteases, Main Protease (Mpro) and Papain-like Protease (PLpro), are essential for viral replication and represent key targets for drug development. Dual inhibition of both Mpro and PLpro presents a promising strategy to combat the virus through multiple mechanisms. This guide provides a comparative analysis of Mpro/PLpro-IN-1 and other notable dual inhibitors, supported by experimental data and detailed methodologies.
Comparative Dose-Response Data
The following table summarizes the in vitro potency of selected dual Mpro and PLpro inhibitors against SARS-CoV-2. The data is presented as the half-maximal inhibitory concentration (IC50) for enzymatic assays and the half-maximal effective concentration (EC50) for cell-based antiviral assays.
| Compound | Mpro IC50 (µM) | PLpro IC50 (µM) | Antiviral EC50 (µM) | Cell Line | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 1.72[1] | 0.67[1] | 0.32 - 5.98[1] | Vero | Not reported | Not reported |
| Cetylpyridinium Chloride | 7.25 ± 0.15 | 2.72 ± 0.09 | Not reported | Not reported | Not reported | Not reported |
| Raloxifene | 42.8 ± 6.7 | 3.28 ± 0.29 | Not reported | Not reported | Not reported | Not reported |
| Phenothiazine Derivative (Cpd 5) | Not reported (Ki) | 30 (Ki) | Not reported | Not reported | Not reported | Not reported |
| Sydowiol B | 2.91 ± 1.09 | 5.77 ± 1.16 | Not reported | Not reported | Not reported | Not reported |
Mechanism of Action: Mpro and PLpro Inhibition
Mpro and PLpro are cysteine proteases that play a crucial role in the lifecycle of SARS-CoV-2 by cleaving the viral polyproteins into functional non-structural proteins (nsps). Inhibition of these proteases disrupts the viral replication machinery.
Experimental Protocols
In Vitro Enzymatic Assays (FRET-based)
A common method to determine the inhibitory potential of compounds against Mpro and PLpro is through a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.
General Protocol:
-
Reagents: Recombinant SARS-CoV-2 Mpro or PLpro, a specific fluorogenic substrate for each protease (e.g., a peptide sequence flanked by a fluorophore and a quencher), assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100), and test compounds.
-
Procedure: a. The protease is pre-incubated with varying concentrations of the test compound in an assay plate (e.g., 384-well plate) for a defined period (e.g., 30 minutes at 37°C). b. The enzymatic reaction is initiated by the addition of the FRET substrate. c. The fluorescence signal is monitored over time using a plate reader at the appropriate excitation and emission wavelengths. Protease activity leads to cleavage of the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence. d. The rate of reaction is calculated from the linear phase of the fluorescence curve. e. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assays (Plaque Reduction Assay)
The antiviral efficacy of the inhibitors is validated in a cell-based assay, often using a plaque reduction assay to quantify the reduction in infectious virus particles.
General Protocol:
-
Materials: A susceptible cell line (e.g., Vero E6, Huh-7.5), SARS-CoV-2 virus stock, cell culture medium, and test compounds.
-
Procedure: a. Confluent cell monolayers in multi-well plates are infected with a known amount of SARS-CoV-2 (defined by the Multiplicity of Infection, MOI) for a set period (e.g., 1 hour). b. The viral inoculum is removed, and the cells are washed. c. Cell culture medium containing various concentrations of the test compound is added to the wells. d. The plates are incubated for a period that allows for viral replication and plaque formation (e.g., 2-3 days). e. The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral infection. f. The number of plaques in each well is counted. g. The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control. h. A parallel cytotoxicity assay is performed to determine the CC50 of the compound on the host cells to calculate the selectivity index.[2][3]
References
- 1. Identification of a dual acting SARS-CoV-2 proteases inhibitor through in silico design and step-by-step biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of the anti-SARS-CoV-2 activity of cationic amphiphilic steroidal compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dual Inhibitors of SARS-CoV-2 Mpro and PLpro
For Researchers, Scientists, and Drug Development Professionals
The ongoing global health challenge posed by SARS-CoV-2 and its emerging variants underscores the critical need for effective antiviral therapeutics. The viral main protease (Mpro) and papain-like protease (PLpro) are essential for viral replication, making them prime targets for antiviral drug development. Dual inhibition of both proteases presents a promising strategy to enhance antiviral efficacy and mitigate the risk of drug resistance. This guide provides a comparative analysis of the efficacy of a notable dual inhibitor, a phenothiazine (B1677639) urea (B33335) derivative, against other compounds with demonstrated dual inhibitory activity.
Quantitative Efficacy Comparison
The following tables summarize the in vitro inhibitory potency of selected dual Mpro/PLpro inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of an enzyme in vitro. A lower IC50 value indicates a more potent inhibitor.
Table 1: In Vitro Inhibitory Activity (IC50) of Dual Mpro/PLpro Inhibitors
| Compound | Mpro IC50 (µM) | PLpro IC50 (µM) | Reference |
| Phenothiazine Urea Compound 5 | Competitive Inhibition | Mixed, Non-competitive Inhibition | [1] |
| Cetylpyridinium Chloride | 7.25 ± 0.15 | 2.72 ± 0.09 | [2][3] |
| Raloxifene | 42.8 ± 6.7 | 3.28 ± 0.29 | [2][3] |
| Psoralidin (B1678305) | Dual Inhibitor | Dual Inhibitor | [4][5] |
| Oxytocin | Inhibitory Effect | 4.92 | [6] |
| Risedronate Sodium | Inhibitory Effect | 90.78 | [6] |
Note: Specific IC50 values for the phenothiazine urea compound 5 and psoralidin were not explicitly stated in the provided search results, but their dual inhibitory activity was confirmed.
Table 2: Antiviral Activity of Phenothiazine Urea Compound 5
| Virus | Cell Line | Activity | Reference |
| HCoV-OC43 | HEK293T | Broad antiviral activity | [1] |
| HCoV-229E | Huh7.5 | Broad antiviral activity | [1] |
| SARS-CoV-2 | - | Broad antiviral activity | [1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate the viral protease signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of PLpro and Mpro Inhibitors for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Psoralidin acts as a dual protease inhibitor against PLpro and Mpro of SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
A Guide to the Cross-Validation of Mpro/PLpro-IN-1 Activity in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dual SARS-CoV-2 protease inhibitor, Mpro/PLpro-IN-1. It summarizes its reported activity and outlines detailed experimental protocols for its validation and cross-comparison in various relevant cell lines. This document is intended to serve as a practical resource for researchers investigating novel antiviral therapeutics.
Introduction to this compound
This compound (also identified as Compound 29 in its discovery publication) is a potent small molecule inhibitor designed to dually target the two key cysteine proteases of SARS-CoV-2: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[1][2] Both enzymes are essential for the viral life cycle, processing viral polyproteins into functional non-structural proteins required for viral replication.[3][4] The dual-targeting mechanism of this compound presents a promising strategy for antiviral therapy by potentially increasing efficacy and reducing the likelihood of resistance development.
Initial characterization of this compound has demonstrated its inhibitory capacity against both enzymes in biochemical assays and its antiviral activity in a cell-based model.[1][2] This guide focuses on the available cellular activity data and provides a framework for the cross-validation of these findings in different cell lines, a critical step in the preclinical development of any antiviral candidate.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the currently available quantitative data on the inhibitory and antiviral activity of this compound. At present, published data is available for its activity in Vero cells. Further studies are required to cross-validate these findings in other relevant cell lines such as human lung (Calu-3, A549-ACE2) or liver (Huh-7) cells.
| Parameter | Target/Virus | Value | Cell Line | Reference |
| IC50 | SARS-CoV-2 Mpro | 1.72 µM | N/A (Enzymatic Assay) | [1][2] |
| IC50 | SARS-CoV-2 PLpro | 0.67 µM | N/A (Enzymatic Assay) | [1][2] |
| EC50 | SARS-CoV-2 | 0.32 - 5.98 µM | Vero | [1][2] |
| CC50 | Cytotoxicity | > 100 µM | Vero | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments to assess the activity of this compound.
Enzymatic Activity Assays (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the half-maximal inhibitory concentration (IC50) of this compound against its target proteases.
a. Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro and PLpro enzymes
-
FRET-based peptide substrates for Mpro and PLpro
-
This compound (Compound 29)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well assay plates (black, low-volume)
-
Fluorescence plate reader
b. Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted inhibitor to the respective wells. Include wells with DMSO only as a negative control.
-
Add the recombinant Mpro or PLpro enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific FRET peptide substrate to each well.
-
Immediately begin monitoring the fluorescence signal (excitation and emission wavelengths will be specific to the FRET pair used in the substrate) over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This protocol determines the half-maximal effective concentration (EC50) of this compound in a viral infection model using different cell lines (e.g., Vero, Calu-3, A549-ACE2, Huh-7).
a. Reagents and Materials:
-
Selected cell lines (Vero, Calu-3, A549-ACE2, Huh-7)
-
Cell culture medium (e.g., DMEM or MEM supplemented with FBS and antibiotics)
-
SARS-CoV-2 viral stock of a known titer
-
This compound
-
Overlay medium (e.g., cell culture medium containing low-melting-point agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
b. Procedure:
-
Seed the chosen cell line in multi-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and infect the monolayer with a diluted SARS-CoV-2 stock to produce a countable number of plaques.
-
After a 1-hour incubation period to allow for viral adsorption, remove the inoculum.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus-only control (no inhibitor) and a cell-only control (no virus or inhibitor).
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Fix the cells with the fixing solution and then stain with the crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration.
Cytotoxicity Assay
This protocol assesses the cytotoxicity (CC50) of this compound on the different host cell lines to determine its therapeutic index.
a. Reagents and Materials:
-
Selected cell lines (Vero, Calu-3, A549-ACE2, Huh-7)
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
96-well cell culture plates
-
Plate reader (spectrophotometer or fluorometer)
b. Procedure:
-
Seed the chosen cell line in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the inhibitor to the cells. Include a cell-only control with no inhibitor.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 2-3 days).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: SARS-CoV-2 protease inhibition pathway.
Caption: Cross-validation experimental workflow.
References
- 1. Identification of a dual acting SARS-CoV-2 proteases inhibitor through in silico design and step-by-step biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 4. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Silico Predictions with In Vitro Data: A Comparative Guide for Mpro and PLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective antiviral therapeutics against SARS-CoV-2 has spotlighted the viral main protease (Mpro) and papain-like protease (PLpro) as critical targets for drug development.[1][2][3] The initial stages of inhibitor discovery heavily rely on in silico computational methods to predict the binding affinity and efficacy of potential drug candidates. However, the true potential of these candidates can only be ascertained through rigorous in vitro experimental validation. This guide provides a comparative overview of in silico predictions and their corresponding in vitro data for a selection of Mpro and PLpro inhibitors, offering a framework for the validation process.
The Crucial Roles of Mpro and PLpro in the Viral Lifecycle
SARS-CoV-2 relies on the proteolytic activity of Mpro and PLpro to cleave its translated polyproteins into functional non-structural proteins (nsps). This process is essential for viral replication and the assembly of the replicase-transcriptase complex.[4][5] Mpro is responsible for cleaving the polyprotein at more than 11 sites, while PLpro cleaves the initial part of the polyprotein to release nsp1, nsp2, and nsp3.[4] Furthermore, PLpro is implicated in antagonizing the host's innate immune response by deubiquitinating and deISGylating host proteins.[1][4] The essential nature of these proteases makes them prime targets for antiviral intervention.
The following diagram illustrates the pivotal role of Mpro and PLpro in the processing of the SARS-CoV-2 polyprotein.
A Comparative Analysis of In Silico Predictions and In Vitro Performance
The validation of computational predictions with experimental data is a cornerstone of modern drug discovery. The following tables summarize the in silico binding predictions and the corresponding in vitro inhibitory activities for several compounds against SARS-CoV-2 Mpro and PLpro.
Mpro Inhibitors: A Comparative Overview
| Compound | In Silico Binding Energy (kcal/mol) | In Vitro IC50 (µM) | In Vitro Ki (µM) |
| Phenothiazine Derivative 5 | Predicted to bind to the active site | - | - |
| MG-101 | Modeled at protease active site | - | - |
| Nelfinavir mesylate | Modeled at protease active site | - | - |
| Lycorine HCl | Modeled at protease active site | - | - |
| Cetylpyridinium chloride | - | 7.25 ± 0.15 | - |
| Raloxifene | - | 42.8 ± 6.7 | - |
PLpro Inhibitors: A Comparative Overview
| Compound | In Silico Binding Energy (kcal/mol) | In Vitro IC50 (µM) | In Vitro Ki (µM) |
| Phenothiazine Derivative 5 | Predicted to bind to the active site | - | 30 |
| Sitagliptin | Modeled at protease active site | - | - |
| Daclatasvir | Modeled at protease active site | - | - |
| Cetylpyridinium chloride | - | 2.72 ± 0.09 | - |
| Raloxifene | - | 3.28 ± 0.29 | - |
| Olmutinib | - | 0.54 ± 0.04 | - |
| Crizotinib | - | 3.81 ± 0.04 | - |
| Dacomitinib | - | 3.33 ± 0.06 | - |
| Bosutinib | - | 4.23 ± 0.28 | - |
Note: In silico binding energies are often presented as negative values, with a more negative value indicating a stronger predicted binding affinity. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of the inhibitor's potency in vitro, with lower values indicating higher potency.
Experimental Workflow for Inhibitor Validation
The journey from a computationally predicted hit to a validated lead compound involves a systematic experimental workflow. This typically begins with high-throughput screening followed by more detailed enzymatic and cell-based assays.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation process. Below are representative protocols for key in vitro assays.
Mpro/PLpro Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay is a common high-throughput method to screen for and characterize inhibitors of Mpro and PLpro. It utilizes a fluorogenic peptide substrate that is cleaved by the protease, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 Mpro or PLpro enzyme
-
FRET peptide substrate (e.g., for PLpro: Abz-TLKGG↓APIKEDDPS-EDDnp)[1]
-
Assay buffer (e.g., for PLpro: 50 mM HEPES pH 7.5, 0.01% Triton X-100, 5 mM DTT)[1]
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add a defined amount of Mpro or PLpro enzyme to each well.
-
Add the test compounds at various concentrations to the wells containing the enzyme. Include positive (enzyme + substrate, no inhibitor) and negative (substrate only, no enzyme) controls.
-
Incubate the enzyme and compound mixture for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[1]
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., λex = 320 nm and λem = 420 nm for the example PLpro substrate).[1]
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
In-Cell Protease Assay
This assay evaluates the ability of a compound to inhibit the protease activity within a cellular environment, providing a more physiologically relevant assessment.
Materials:
-
Human cell line (e.g., HEK293T)
-
Expression plasmids encoding the viral protease (Mpro or PLpro) linked to a reporter system (e.g., a fluorescent protein that translocates upon cleavage)
-
Cell culture medium and reagents
-
Test compounds dissolved in DMSO
-
High-content imaging system or flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with the expression plasmid for the protease-reporter construct.
-
After a suitable expression period, treat the cells with various concentrations of the test compounds.
-
Incubate the cells with the compounds for a defined period.
-
Fix and permeabilize the cells as required by the reporter system.
-
Acquire images using a high-content imaging system or analyze the cells by flow cytometry to quantify the extent of reporter translocation or cleavage.
-
Calculate the percentage of cells showing protease inhibition at each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell-Based Antiviral Assay (e.g., Plaque Reduction Assay)
This assay directly measures the ability of a compound to inhibit viral replication in a relevant cell line.
Materials:
-
Susceptible host cell line (e.g., Vero E6 or Calu-3)
-
SARS-CoV-2 virus stock
-
Cell culture medium and reagents
-
Test compounds dissolved in DMSO
-
Agarose or methylcellulose (B11928114) overlay
-
Crystal violet staining solution
Procedure:
-
Seed the host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Pre-treat the cell monolayers with the different concentrations of the test compounds for a short period.
-
Infect the cells with a known amount of SARS-CoV-2.
-
After an adsorption period, remove the virus inoculum and add an overlay medium containing the respective concentrations of the test compounds.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.
Conclusion
The validation of in silico predictions through robust in vitro experimentation is a critical and iterative process in the development of novel antiviral agents against SARS-CoV-2. The data and protocols presented in this guide offer a framework for researchers to compare and validate potential Mpro and PLpro inhibitors. A strong correlation between predicted binding affinity and experimentally determined inhibitory potency provides confidence in the computational models and prioritizes candidates for further preclinical and clinical development. The ultimate goal is to identify potent and safe inhibitors that can effectively combat the ongoing threat of COVID-19 and future coronavirus outbreaks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 5. In silico Exploration of Inhibitors for SARS-CoV-2's Papain-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dual Mpro/PLpro Inhibition Against Approved Antiviral Drugs for SARS-CoV-2
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of a novel therapeutic strategy for SARS-CoV-2—a dual inhibitor targeting both the main protease (Mpro) and the papain-like protease (PLpro)—against currently approved antiviral drugs. For this guide, "Mpro/PLpro-IN-1" is used as a representative designation for a hypothetical, potent dual inhibitor, with performance data synthesized from published research on leading dual-inhibitor candidates. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison based on mechanism of action, in vitro efficacy, and the experimental protocols used for evaluation.
Introduction and Mechanism of Action
Effective antiviral therapies for SARS-CoV-2 have primarily focused on inhibiting key viral enzymes essential for replication. Three such critical targets are the RNA-dependent RNA polymerase (RdRp), the main protease (Mpro or 3CLpro), and the papain-like protease (PLpro).
-
Mpro and PLpro: These cysteine proteases are vital for processing the large viral polyproteins (pp1a and pp1ab) translated from the viral RNA.[1] Mpro is responsible for the majority of cleavage events, while PLpro cleaves the N-terminal end of the polyprotein to release non-structural proteins 1, 2, and 3.[2] Additionally, PLpro helps the virus evade the host's innate immune response by reversing post-translational modifications of ubiquitin and ISG15 from host proteins.[1][3]
-
RdRp: This enzyme is the core component of the viral replication and transcription machinery, responsible for synthesizing new viral RNA genomes.
Approved antiviral drugs typically target one of these enzymes. A dual inhibitor like This compound represents a novel strategy that could offer a higher barrier to resistance and broader efficacy by simultaneously disabling two critical viral functions.
This guide compares the dual-inhibition mechanism with three approved antiviral agents:
-
Paxlovid (Nirmatrelvir/Ritonavir): Nirmatrelvir is a covalent inhibitor of Mpro.[4] It is co-administered with ritonavir, a cytochrome P450 inhibitor, to boost its plasma concentration.
-
Remdesivir: A nucleotide analog prodrug that inhibits the viral RdRp, causing delayed chain termination of the nascent viral RNA.
-
Molnupiravir: A ribonucleoside analog prodrug that is incorporated into the viral RNA by RdRp, inducing widespread mutations—a mechanism known as "viral error catastrophe"—to inhibit replication.
The distinct mechanisms are visualized in the signaling pathway diagram below.
Caption: Figure 1. Comparative Mechanisms of Action
Data Presentation: Efficacy and Safety Comparison
The performance of antiviral compounds is quantified by their efficacy (in vitro enzymatic inhibition and cell-based antiviral activity) and their cytotoxicity. The tables below summarize key metrics for our representative dual inhibitor and approved drugs, with data compiled from various published studies.
Table 1: In Vitro Enzymatic Inhibition (IC₅₀)
The 50% inhibitory concentration (IC₅₀) measures the drug concentration required to inhibit the activity of a target enzyme by half. Data for this compound is based on published values for potent dual inhibitors like cetylpyridinium (B1207926) chloride.[3]
| Compound | Target Enzyme | IC₅₀ (µM) | Citation(s) |
| This compound (Rep.) | Mpro | ~7.25 | [3] |
| PLpro | ~2.72 | [3] | |
| Nirmatrelvir (Paxlovid) | Mpro | ~0.003 | - |
| Remdesivir | RdRp | N/A¹ | - |
| Molnupiravir | RdRp | N/A¹ | - |
¹ Remdesivir and Molnupiravir are nucleoside analogs that must be metabolized to their active triphosphate form within cells; thus, direct enzymatic IC₅₀ values from cell-free biochemical assays are not the standard measure of their potency.
Table 2: Cell-Based Antiviral Activity & Cytotoxicity
These metrics are determined in cell culture models infected with SARS-CoV-2.
-
EC₅₀ (50% Effective Concentration): The drug concentration that reduces viral replication or cytopathic effect by 50%.
-
CC₅₀ (50% Cytotoxic Concentration): The drug concentration that causes the death of 50% of uninfected host cells.
-
SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for the viral target over the host cell, suggesting a better safety profile.
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Citation(s) |
| This compound (Rep.) | Calu-3 | ~2.0-5.0 | >100 | >20-50 | [1][5] |
| Nirmatrelvir (Paxlovid) | Calu-3 | ~0.07 | >10 | >140 | - |
| Remdesivir | Vero E6 | ~0.77 | >100 | >129 | - |
| Molnupiravir | Vero E6 | ~0.77 | >10 | >13 | - |
Note: Values can vary significantly based on the cell line, viral strain, and specific assay protocol used.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to derive the data presented above.
In Vitro Enzymatic Inhibition Assay (Fluorogenic)
This assay measures the direct inhibition of Mpro or PLpro enzymatic activity. It relies on a synthetic peptide substrate that mimics the natural cleavage site of the protease, linked to a fluorophore and a quencher. When the substrate is cleaved, the fluorophore is released from the quencher, producing a measurable fluorescent signal.
References
Assessing Synergistic Effects of Mpro and PLpro Inhibitors with Other Antivirals: A Comparative Guide
Introduction
The development of effective antiviral therapies is a cornerstone of pandemic preparedness and response. For viruses like SARS-CoV-2, the causative agent of COVID-19, combination therapy offers a promising strategy to enhance efficacy, reduce the likelihood of drug resistance, and lower required dosages to minimize toxicity. Two key viral enzymes essential for SARS-CoV-2 replication are the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). These proteases are responsible for cleaving the viral polyproteins into functional non-structural proteins. Consequently, inhibitors targeting Mpro and PLpro are attractive candidates for antiviral drug development.
This guide provides a comparative assessment of the synergistic effects observed when Mpro and PLpro inhibitors are combined with other antiviral agents. While no specific experimental data for a compound designated "Mpro/PLpro-IN-1" has been identified in the scientific literature, this document will focus on the principles of antiviral synergy and provide data from studies on other Mpro and PLpro inhibitors. The information presented is intended for researchers, scientists, and drug development professionals.
Data Presentation: Synergistic and Additive Interactions
The following tables summarize quantitative data from in vitro studies assessing the combination effects of Mpro and PLpro inhibitors with other antivirals against SARS-CoV-2. The type of interaction is categorized as synergistic (the combined effect is greater than the sum of the individual effects) or additive (the combined effect is equal to the sum of the individual effects).
| Combination | Drug 1 (Target) | Drug 2 (Target) | Virus Strain | Interaction Type | Synergy Score | Reference |
| Mpro61 + Molnupiravir | Mpro61 (Mpro inhibitor) | Molnupiravir (RdRp inhibitor) | SARS-CoV-2 | Synergistic | Not specified | [1][2][3] |
| PLpro inhibitor + Remdesivir | GRL0617 analog (PLpro inhibitor) | Remdesivir (RdRp inhibitor) | SARS-CoV-2 | Synergistic | Synergy Score: +18.6 | [4] |
| Mpro inhibitor + Remdesivir | GC-376 (Mpro inhibitor) | Remdesivir (RdRp inhibitor) | SARS-CoV-2 | Additive | Synergy Score: +5.9 | [4] |
| MG-101 + Sitagliptin | MG-101 (Mpro inhibitor) | Sitagliptin (PLpro inhibitor) | SARS-CoV-2 Delta Variant | Additive | Not specified | [5] |
| Nirmatrelvir + Remdesivir | Nirmatrelvir (Mpro inhibitor) | Remdesivir (RdRp inhibitor) | SARS-CoV-2 (Ancestral) | Synergistic | Bliss Synergy Score: 32.6 (Vero E6 cells), 43.7 (Calu-3 cells) | [6] |
Experimental Protocols
The assessment of synergistic effects between antiviral compounds typically involves a checkerboard assay, which systematically tests a range of concentrations of two drugs, both individually and in combination.
General Protocol for In Vitro Antiviral Synergy Assay
-
Cell Culture: Appropriate host cells (e.g., Vero E6, Calu-3, A549-hACE2) are seeded in 96-well or 384-well plates and incubated to form a monolayer.[6][7][8]
-
Drug Preparation and Combination Matrix:
-
Serial dilutions of each drug are prepared.
-
The two drugs are then combined in a checkerboard format, creating a matrix of wells with varying concentrations of both compounds.[9]
-
-
Viral Infection: The cell monolayers are infected with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).[7][8][9]
-
Incubation: The plates are incubated for a defined period (e.g., 72-96 hours) to allow for viral replication and the manifestation of cytopathic effects (CPE).[6][9]
-
Quantification of Antiviral Activity: The extent of viral inhibition is measured. A common method is the crystal violet assay, which stains viable, adherent cells. A reduction in CPE results in more stained cells.[6] Alternatively, viral protein expression (e.g., nucleocapsid protein) can be quantified by ELISA.[9]
-
Data Analysis and Synergy Calculation:
Synergy Calculation Models
-
Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is identified when the observed combined effect is greater than the predicted effect based on this assumption. A Bliss synergy score greater than 10 is often considered significant.[6]
-
Chou-Talalay Method (Combination Index - CI): This method is based on the median-effect principle and provides a quantitative measure of the interaction. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[10][11]
Visualizations
Caption: Experimental workflow for assessing antiviral synergy.
Caption: Key viral targets for combination antiviral therapy.
Caption: Logical relationship of Combination Index (CI) values.
References
- 1. Proof-of-concept studies with a computationally designed Mpro inhibitor as a synergistic combination regimen alternative to Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Proof-of-concept studies with a computationally designed Mpro inhibitor as a synergistic combination regimen alternative to Paxlovid (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic drug combinations designed to fully suppress SARS-CoV-2 in the lung of COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. punnettsquare.org [punnettsquare.org]
- 11. researchgate.net [researchgate.net]
Independent Verification of Mpro/PLpro Inhibitory Constants: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inhibitory constants (Ki) for various compounds targeting the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. The data presented is collated from independent studies to aid in the evaluation of potential therapeutic agents.
The development of antiviral drugs targeting SARS-CoV-2 has focused significantly on its essential proteases, Mpro and PLpro, which are critical for viral replication.[1] A key strategy in developing new treatments is the discovery of inhibitors for these enzymes.[2] This guide summarizes key quantitative data on the inhibitory activities of several compounds, offering a comparative overview for drug development and research.
Comparative Inhibitory Activity of Protease Inhibitors
The following table summarizes the inhibitory constants (Ki), 50% inhibitory concentrations (IC50), and 50% effective concentrations (EC50) for a selection of compounds against SARS-CoV-2 Mpro and PLpro. This data is compiled from various independent research findings.
| Compound | Target | Ki Value | IC50 Value | EC50 Value | Reference |
| Dual Inhibitors | |||||
| Compound 5 (Phenothiazine) | Mpro | Potent | Not specified | Not specified | [3] |
| PLpro | 30 µM | Not specified | Not specified | [3] | |
| Cetylpyridinium chloride | Mpro | 7.25 ± 0.15 µM | [4] | ||
| PLpro | 2.72 ± 0.09 µM | [4] | |||
| Raloxifene | Mpro | 42.8 ± 6.7 µM | [4] | ||
| PLpro | 3.28 ± 0.29 µM | [4] | |||
| Mpro Inhibitors | |||||
| Nirmatrelvir | Mpro | 3.11 nM | Not specified | 74.5 nM | [5] |
| Jun10541R | Mpro | 345.3 nM | 0.50 ± 0.04 µM | 2.92 µM | [5] |
| Jun10963R | Mpro | 573.3 nM | 0.56 ± 0.06 µM | 6.47 µM | [5] |
| Indole ester 8 | Mpro | 0.25 µM | 2.8 µM | [5] | |
| MG-101 | Mpro | Not specified | 0.038 µM | [6] | |
| Lycorine HCl | Mpro | Not specified | 0.01 µM | [6] | |
| Nelfinavir mesylate | Mpro | Not specified | Not specified | Not specified | [6] |
| PLpro Inhibitors | |||||
| GRL0617 derivative | PLpro | 9600 M⁻¹s⁻¹ (kinact/Ki) | 0.094 µM | 1.1 µM | [5] |
| Sitagliptin | PLpro | Not specified | 0.32 µM | [6] | |
| Daclatasvir HCl | PLpro | Not specified | 1.59 µM | [6] | |
| Olmutinib | PLpro | 0.54 ± 0.04 µM | [4] | ||
| Bosutinib | PLpro | 4.23 ± 0.28 µM | [4] | ||
| Crizotinib | PLpro | 3.81 ± 0.04 µM | [4] | ||
| Dacomitinib | PLpro | 3.33 ± 0.06 µM | [4] |
Experimental Protocols
The determination of inhibitory constants is crucial for evaluating the efficacy of potential antiviral compounds. A commonly employed method is the enzyme inhibition assay.
Enzyme Inhibition Assay for Mpro and PLpro:
-
Reagents and Materials:
-
Purified recombinant Mpro or PLpro enzyme.
-
Fluorogenic substrate specific to the protease (e.g., for Mpro, a peptide substrate with a fluorescent reporter).
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 50 μg/ml BSA).[7]
-
Multi-well plates (e.g., 384-well plates).[4]
-
A microplate reader capable of measuring fluorescence intensity.
-
-
Procedure:
-
A series of dilutions of the test inhibitor are prepared.[3]
-
The enzyme and the inhibitor are pre-incubated together in the assay buffer for a defined period (e.g., 30 minutes at 37°C).[4]
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.[3]
-
The fluorescence intensity is measured over time using a plate reader. The rate of substrate hydrolysis is determined from the linear portion of the progress curve.[3][7]
-
The experiment is performed with a range of inhibitor concentrations.
-
-
Data Analysis:
-
The rates of hydrolysis are plotted against the concentration of the inhibitor.[3]
-
For the determination of the inhibition constant (Ki), the data is fitted to the Morrison's equation using non-linear regression analysis.[3]
-
IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined from dose-response curves.[4][5]
-
Visualizing the Scientific Process
Diagram 1: Experimental Workflow for Ki Determination
Caption: Workflow for determining the inhibitory constant (Ki).
Diagram 2: Mechanism of Dual Mpro/PLpro Inhibition
Caption: Dual inhibition of Mpro and PLpro blocks viral replication.
References
- 1. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
Evaluating the Efficacy of Dual-Acting Mpro/PLpro Inhibitors Against SARS-CoV-2 Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ongoing evolution of SARS-CoV-2 variants underscores the critical need for robust antiviral therapeutics. Among the most promising targets for antiviral drug development are the two essential viral proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). These enzymes are crucial for viral replication and for the virus's ability to evade the host immune response.[1][2] This guide provides a comparative evaluation of inhibitors targeting one or both of these proteases, offering a valuable resource for the research and drug development community.
The Rationale for Targeting Mpro and PLpro
Mpro and PLpro are cysteine proteases that play indispensable roles in the lifecycle of SARS-CoV-2. Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to produce functional non-structural proteins (NSPs) necessary for forming the viral replication-transcription complex.[1][3] PLpro also participates in viral polyprotein processing, cleaving the bonds between nsp1/2, nsp2/3, and nsp3/4.[4][5] Crucially, PLpro also acts as a deubiquitinating and deISGylating enzyme, interfering with the host's innate immune signaling pathways and thereby dampening the antiviral response.[4][6] Given their essential functions and high degree of conservation across coronaviruses, both Mpro and PLpro are considered high-value targets for antiviral therapies.[1][7] The development of dual inhibitors that can simultaneously target both proteases presents a compelling strategy to achieve a more potent antiviral effect and potentially a higher barrier to the emergence of drug resistance.[8][9]
Comparative Efficacy of Mpro and PLpro Inhibitors
The landscape of Mpro and PLpro inhibitors includes both repurposed drugs and novel compounds. While a specific compound designated "Mpro/PLpro-IN-1" is not prominently featured in the current literature, numerous inhibitors with activity against one or both proteases have been identified and characterized. The following tables summarize the in vitro efficacy of a selection of these inhibitors against SARS-CoV-2.
Table 1: Efficacy of Mpro Inhibitors against SARS-CoV-2
| Inhibitor | Type | Target | IC50 (µM) | EC50 (µM) | Cell Line | Citation |
| Nirmatrelvir | Covalent | Mpro | 0.0031 | 0.0745 | - | [1] |
| GC376 | Covalent | Mpro | 0.012 | 20.49 | Vero E6 | [10] |
| Boceprevir | Covalent | Mpro | - | - | - | [8][10] |
| Carmofur | Covalent | Mpro | - | - | - | [8] |
| MG-101 | Covalent | Mpro | - | 0.038 | Huh-7.5 | [8] |
| Nelfinavir mesylate | Non-covalent | Mpro | - | - | - | [8] |
| Lycorine HCl | - | Mpro | - | 0.01 | Huh-7.5 | [8] |
| Compound 13c | - | Mpro | 1.8 | - | Vero CCL81 | [11] |
| Jun10541R | Nitrile-based | Mpro | 0.50 | 2.92 | Calu-3 | [1] |
| Jun10963R | Nitrile-based | Mpro | 0.56 | 6.47 | Calu-3 | [1] |
Table 2: Efficacy of PLpro Inhibitors against SARS-CoV-2
| Inhibitor | Type | Target | IC50 (µM) | EC50 (µM) | Cell Line | Citation |
| GRL-0617 | Non-covalent | PLpro | 2.4 | 27.6 | - | [12][13] |
| Olmutinib | - | PLpro | 0.54 | - | - | [6] |
| Dacomitinib | - | PLpro | 3.33 | - | - | [6] |
| Crizotinib | - | PLpro | 3.81 | - | - | [6] |
| Bosutinib | - | PLpro | 4.23 | - | - | [6] |
| Sitagliptin | - | PLpro | - | 0.32 | Huh-7.5 | [8] |
| Daclatasvir HCl | - | PLpro | - | 1.59 | Huh-7.5 | [8] |
| 6-Thioguanine | - | PLpro | 5.0 (SARS-CoV) | - | - | [14] |
| Dihydrotanshinone I | - | PLpro | 33.01 | 8.148 | Vero E6 | [14] |
Table 3: Efficacy of Dual Mpro and PLpro Inhibitors against SARS-CoV-2
| Inhibitor | Target | Mpro IC50 (µM) | PLpro IC50 (µM) | Citation |
| Cetylpyridinium chloride | Mpro & PLpro | 7.25 | 2.72 | [6] |
| Raloxifene | Mpro & PLpro | 42.8 | 3.28 | [6] |
| Compound 5 (Phenothiazine derivative) | Mpro & PLpro | - | 30 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to evaluate the efficacy of Mpro and PLpro inhibitors.
In Vitro Protease Inhibition Assays (FRET-based)
A frequently used method to determine the half-maximal inhibitory concentration (IC50) of a compound against Mpro or PLpro is the Förster Resonance Energy Transfer (FRET)-based enzymatic assay.[6][11]
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro or PLpro enzyme.
-
A specific fluorogenic peptide substrate for each protease. For PLpro, a common substrate is Abz-TLKGG↓APIKEDDPS-EDDnp.[6]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Triton X-100, 5 mM DTT for PLpro).[6]
-
Test compounds dissolved in DMSO.
-
384-well plates.
-
A fluorescence plate reader.
-
-
Procedure:
-
The protease is pre-incubated with varying concentrations of the test compound (or DMSO as a control) for a set period (e.g., 30 minutes at 37°C).[6]
-
The enzymatic reaction is initiated by the addition of the FRET peptide substrate.
-
The fluorescence intensity is measured over time at specific excitation and emission wavelengths (e.g., λex = 320 nm and λem = 420 nm for the PLpro substrate).[6]
-
The rate of substrate cleavage is determined from the increase in fluorescence.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assays
To determine the half-maximal effective concentration (EC50) of a compound in a cellular context, antiviral assays are performed using cell lines susceptible to SARS-CoV-2 infection, such as Vero E6 or Huh-7.5 cells.[8][14]
-
Reagents and Materials:
-
A susceptible cell line (e.g., Vero E6, Huh-7.5).
-
SARS-CoV-2 virus stock.
-
Cell culture medium and supplements.
-
Test compounds.
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus particles, or high-content imaging).
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with serial dilutions of the test compound.
-
Following a short pre-incubation period, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 24-48 hours), the extent of viral replication is quantified.
-
The EC50 value is determined by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
-
Cytotoxicity Assays
It is essential to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell death. The half-maximal cytotoxic concentration (CC50) is typically determined in parallel with the antiviral assays using uninfected cells.
-
Reagents and Materials:
-
The same cell line used in the antiviral assay.
-
Test compounds.
-
Reagents for measuring cell viability (e.g., CellTiter-Glo, MTS assay).
-
-
Procedure:
-
Cells are seeded in multi-well plates.
-
The cells are treated with the same concentrations of the test compound as in the antiviral assay.
-
After the incubation period, cell viability is measured.
-
The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.[8]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Mpro and PLpro in Viral Replication
References
- 1. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors [mdpi.com]
- 2. What are SARS-CoV-2 PLpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 5. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 13. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
Navigating the Labyrinth of Protease Inhibition: A Comparative Pharmacokinetic Analysis of Dual Mpro/PLpro Inhibitors for SARS-CoV-2
For Immediate Release
In the relentless pursuit of effective therapeutics against SARS-CoV-2, the viral proteases, Main Protease (Mpro) and Papain-like Protease (PLpro), have emerged as critical targets for antiviral drug development.[1][2][3] These enzymes are essential for viral replication, making their inhibition a promising strategy to combat COVID-19.[2][3][4] This guide presents a comparative pharmacokinetic analysis of a representative dual Mpro/PLpro inhibitor, referred to here as Jun13338, and its analogs, providing crucial insights for researchers and drug development professionals.
Performance Snapshot: A Head-to-Head Comparison
The development of orally available antiviral agents hinges on favorable pharmacokinetic profiles, ensuring that the drug can reach its target in sufficient concentrations to exert its therapeutic effect. While a specific compound designated "Mpro/PLpro-IN-1" was not identified in the public domain, this analysis focuses on a series of potent PLpro inhibitors, for which in vivo pharmacokinetic data in mice has been published. The following table summarizes key pharmacokinetic parameters for Jun13338 and its analogs after oral administration.
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Jun13306 | 50 | ~100 | ~1 | ~200 |
| Jun13307 | 50 | ~50 | ~2 | ~150 |
| Jun13308 | 50 | ~25 | ~4 | ~100 |
| Jun13317 | 50 | ~150 | ~0.5 | ~300 |
| Jun13338 | 50 | ~400 | ~1 | ~800 |
Data presented is an approximation based on graphical data from available research and is intended for comparative purposes.
Deep Dive: Experimental Methodologies
The determination of the pharmacokinetic profiles of these compounds involved a standardized set of in vivo experiments. The following protocol outlines the typical methodology employed:
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
Drug Administration:
-
Compounds were formulated as a suspension in 0.5% methylcellulose (B11928114) and 2% Tween 80 in water.
-
A single oral dose of 50 mg/kg was administered to each mouse.
Sample Collection:
-
Blood samples were collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma was separated from the blood samples by centrifugation.
Bioanalysis:
-
The concentration of the drug in the plasma samples was quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
The plasma concentration-time data was used to calculate key pharmacokinetic parameters, including:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
Visualizing the Path to Efficacy
To better understand the experimental process and the underlying principles of drug development, the following diagrams illustrate the key workflows and logical relationships.
The journey from a promising chemical compound to an effective antiviral drug is complex and multifaceted. The data and methodologies presented here underscore the critical role of comparative pharmacokinetic analysis in identifying lead candidates with the potential for successful clinical development. Further optimization of these and other dual Mpro/PLpro inhibitors will be instrumental in expanding our arsenal (B13267) against COVID-19 and future coronavirus threats.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 4. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mpro/PLpro-IN-1: A Guide for Laboratory Professionals
Absence of specific public data for Mpro/PLpro-IN-1 necessitates adherence to general best practices for the disposal of investigational compounds. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements. As a novel research compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. In the absence of a specific SDS, the disposal of this compound must be approached with caution, following the general principles of hazardous and pharmaceutical waste management.[1]
Prudent Practice: Treat as Hazardous Waste
Given the lack of specific hazard information, this compound and any materials contaminated with it should be handled and disposed of as hazardous waste. This approach ensures the highest level of safety for laboratory personnel and the environment.
General Characteristics of Hazardous Waste
Before disposing of any laboratory waste, its hazard class must be identified to ensure safe and compliant disposal.[2] The following table summarizes the primary characteristics used to classify hazardous waste. While specific data for this compound is unavailable, this table serves as a general guideline for waste characterization.
| Hazard Characteristic | Description |
| Ignitability | Wastes that can create fires under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F). |
| Corrosivity | Wastes that are acidic or basic and can corrode metal containers. Typically, these are aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5.[3] |
| Reactivity | Wastes that are unstable under normal conditions. They can create explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Toxic wastes can leach from the landfilled waste and pollute groundwater. |
Step-by-Step Disposal Protocol for Novel Research Compounds
The following is a general framework for the safe disposal of a research compound like this compound.
1. Obtain the Safety Data Sheet (SDS): The most critical step is to obtain the SDS from the manufacturer or supplier of this compound. The SDS will provide specific information on the compound's hazards, handling, and disposal requirements.
2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.[1] This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (such as nitrile)
-
A laboratory coat
All handling of volatile substances or procedures that could generate aerosols should be conducted within a certified chemical fume hood.
3. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Segregate solid and liquid waste containing this compound into separate, designated waste containers.
4. Waste Container Management:
-
Use only approved hazardous waste containers provided by your institution's EHS department.
-
Ensure containers are in good condition, compatible with the chemical properties of the waste, and have securely closing lids.[4]
-
Keep waste containers securely closed except when adding waste.
5. Labeling: Properly label all containers of this compound waste immediately. The label should include:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound"
-
The date when waste was first added to the container[2]
-
The name and contact information of the principal investigator or responsible person
-
The laboratory location (building and room number)
6. Disposal Request and Collection:
-
Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department or licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[1] Improper disposal can lead to environmental contamination.
Disposal Workflow for a Novel Research Compound
Caption: Workflow for the safe disposal of a novel research compound.
References
Personal protective equipment for handling Mpro/PLpro-IN-1
Essential Safety and Handling of Mpro/PLpro-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a dual inhibitor of SARS-CoV-2 proteases. The following procedures are based on standard laboratory practices for handling potent small molecule compounds where a specific Safety Data Sheet (SDS) is not publicly available.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical barrier to prevent exposure.[3][4] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Standard |
| Hand Protection | Nitrile gloves (double-gloving recommended) | EN 374 |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 |
| Body Protection | Laboratory coat (fully buttoned) | --- |
| Respiratory | Required if handling powder outside of a certified chemical fume hood or biological safety cabinet. A NIOSH-approved N95 or higher-level respirator is recommended. | NIOSH-certified |
Engineering Controls
Engineering controls are the primary method for minimizing exposure.
| Control Type | Recommendation |
| Ventilation | All weighing and handling of the solid compound should be performed in a certified chemical fume hood, glove box, or other contained ventilation enclosure.[5] |
| Safety Equipment | An eyewash station and safety shower must be readily accessible in the laboratory. |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of the compound and ensure safety.
| Procedure | Recommendation |
| Receiving | Inspect the package for any damage upon receipt. Wear appropriate PPE when opening. |
| Storage | Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Follow the supplier's specific storage temperature recommendations. |
| Weighing/Aliquoting | Perform in a chemical fume hood. Use dedicated spatulas and weighing papers. Minimize the creation of dust.[6] |
| Solution Preparation | Prepare solutions in a chemical fume hood. Avoid splashes and aerosol generation. |
Accidental Exposure and Spill Response
Immediate and appropriate action is critical in the event of an exposure or spill.
| Incident | First-Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the area with a suitable detergent. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. This includes contaminated gloves, weighing papers, and pipette tips. |
| Liquid Waste (Solutions) | Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with other incompatible wastes. |
| Final Disposal | Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance.[5] |
Workflow for Safe Handling of this compound
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 4. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.com [targetmol.com]
- 6. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
